molecular formula C8H7NO4 B014234 3-Nitrophenylacetic acid CAS No. 1877-73-2

3-Nitrophenylacetic acid

Cat. No.: B014234
CAS No.: 1877-73-2
M. Wt: 181.15 g/mol
InChI Key: WUKHOVCMWXMOOA-UHFFFAOYSA-N
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Description

3-Nitrophenylacetic acid (CAS 1877-73-2) is a high-purity aromatic carboxylic acid that serves as a versatile building block and synthetic intermediate in organic chemistry and biochemical research. This compound is characterized as a cream to white crystalline powder with a melting point of 117-120 °C and a molecular weight of 181.15 g/mol. In research applications, this compound is a valuable precursor for the synthesis of various complex molecules. It has been specifically employed in studies investigating the photodecarboxylation of nitrophenylacetate ions in aqueous solution, providing insights into reaction mechanisms. Furthermore, its utility extends to the synthesis of specialized amino acids, such as azobenzene amino acids, which can function as photo-inducible conformational switches in polypeptides , making it a compound of interest in the development of light-controlled biomolecules. Specifications & Handling: * Purity: >98.0% (by GC and titration) * Molecular Formula: C₈H₇NO₄ * Storage: Store at room temperature in a cool, dark place. * Safety: Causes skin irritation (H315) and serious eye irritation (H319). Appropriate personal protective equipment, including gloves and eye protection, is recommended. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)acetic acid
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InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WUKHOVCMWXMOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
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Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID60172075
Record name Acetic acid, (m-nitrophenyl)-
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Molecular Weight

181.15 g/mol
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CAS No.

1877-73-2
Record name 3-Nitrophenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylacetic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrophenylacetic acid (3-NPAA), a versatile chemical intermediate with significant applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and explores its reactivity. A key focus is placed on its role as a precursor to bioactive molecules, including a discussion on the potential involvement of its derivatives in pertinent signaling pathways, such as the Glycogen Synthase Kinase-3 (GSK-3) pathway, which is a critical target in neurodegenerative diseases and other conditions.

Core Properties of this compound

This compound is a crystalline solid that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its chemical identity and fundamental properties are summarized below.

Chemical Identification:

  • CAS Number: 1877-73-2[2][3]

  • Molecular Formula: C₈H₇NO₄[2]

  • Molecular Weight: 181.15 g/mol [2]

  • IUPAC Name: 2-(3-nitrophenyl)acetic acid

  • Synonyms: m-Nitrophenylacetic acid, 3-Nitrobenzeneacetic acid[2]

Physicochemical Properties:

PropertyValueReference(s)
Appearance Cream or pale yellow crystalline powder[2][3]
Melting Point 117-120 °C[2]
Boiling Point 314.24 °C (estimate)[2]
Solubility Soluble in water. Slightly soluble in chloroform, methanol, and DMSO.[2][3]
pKa 3.97 (at 25 °C)[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of method often depends on the desired scale, availability of starting materials, and safety considerations.

Hydrolysis of 3-Nitrobenzyl Cyanide

A common laboratory-scale synthesis involves the hydrolysis of 3-nitrobenzyl cyanide. This method proceeds in two steps: the cyanation of 3-nitrobenzyl chloride followed by hydrolysis of the resulting nitrile.

Experimental Protocol:

  • Step 1: Synthesis of 3-Nitrobenzyl Cyanide:

    • In a well-ventilated fume hood, dissolve 3-nitrobenzyl chloride in a suitable solvent such as ethanol (B145695).

    • Add a solution of sodium cyanide in water dropwise to the stirred solution of 3-nitrobenzyl chloride.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude 3-nitrobenzyl cyanide by recrystallization or column chromatography.

  • Step 2: Hydrolysis to this compound:

    • To the purified 3-nitrobenzyl cyanide, add a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).

    • If using acidic hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated this compound by filtration.

    • If using basic hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration.

    • Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Willgerodt-Kindler Reaction of 3-Nitroacetophenone

The Willgerodt-Kindler reaction provides an alternative route from the readily available 3-nitroacetophenone. This reaction involves the conversion of the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. A modified procedure at a lower temperature can improve the yield by minimizing the reduction of the nitro group.

Experimental Protocol:

  • Step 1: Formation of the Thiomorpholide:

    • In a reaction vessel, mix 3-nitroacetophenone, sulfur, and morpholine.

    • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude thiomorpholide.

    • Collect the solid by filtration and recrystallize from ethanol.

  • Step 2: Hydrolysis to this compound:

    • Suspend the purified thiomorpholide in a mixture of a strong acid (e.g., sulfuric acid) and water.

    • Heat the suspension to reflux for an extended period until hydrolysis is complete.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by recrystallization.

Oxidation of 4-Aminophenylacetic Acid

A less common but reported method involves the mild oxidation of 4-aminophenylacetic acid.

Experimental Protocol:

  • Dissolve 4-aminophenylacetic acid in acetone.

  • Add an oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone®), to the solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction and remove the solvent.

  • Isolate and purify the this compound from the reaction mixture using standard workup and purification techniques.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitro group and the carboxylic acid. These groups can be selectively transformed to generate a variety of derivatives, making 3-NPAA a valuable intermediate in organic synthesis.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-aminophenylacetic acid. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo numerous reactions, including diazotization, acylation, and condensation to form heterocyclic compounds.

Experimental Protocol for the Synthesis of 3-Aminophenylacetic Acid:

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

    • Metal/Acid Reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete.

  • For metal/acid reduction, heat the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the catalyst (for hydrogenation) or the remaining metal.

  • Neutralize the reaction mixture to precipitate the 3-aminophenylacetic acid.

  • Collect the product by filtration, wash with water, and dry. Recrystallization may be necessary for further purification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions are fundamental in the synthesis of various esters and amides, which are common motifs in biologically active molecules.

Experimental Protocol for Amide Formation:

  • Activate the carboxylic acid of this compound. This can be achieved by:

  • In a separate vessel, dissolve the desired amine in a suitable aprotic solvent.

  • Slowly add the activated this compound (or its acid chloride) to the amine solution, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid byproduct.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous workup to remove byproducts and unreacted starting materials.

  • Purify the resulting amide by recrystallization or column chromatography.

Relevance in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those resulting from the reduction of the nitro group to an amine (3-aminophenylacetic acid and its analogs), are of interest in medicinal chemistry. Phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs).

A significant area of interest for nitrogen-containing aromatic compounds is the inhibition of kinases, which are crucial regulators of cellular signaling pathways. One such kinase of high therapeutic interest is Glycogen Synthase Kinase-3 (GSK-3).

The GSK-3 Signaling Pathway: A Potential Target

GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), bipolar disorder, and type 2 diabetes. As such, GSK-3 has emerged as a major target for drug discovery.

The canonical Wnt/β-catenin signaling pathway is a well-characterized regulator of GSK-3 activity. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the inhibition of GSK-3. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Another major pathway that regulates GSK-3 is the PI3K/Akt pathway. Growth factor signaling activates PI3K, which in turn activates the kinase Akt. Akt then phosphorylates GSK-3 at an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), leading to its inhibition.

Phenylacetic Acid Derivatives as Potential GSK-3 Inhibitors

While there is no direct evidence in the searched literature explicitly stating that this compound is a GSK-3 inhibitor, the broader class of small aromatic molecules, including derivatives of phenylacetic acid, has been investigated for kinase inhibitory activity. The 3-aminophenylacetic acid core structure, obtainable from 3-NPAA, provides a scaffold that can be further functionalized to potentially interact with the ATP-binding pocket or allosteric sites of kinases like GSK-3. The development of selective GSK-3 inhibitors is an active area of research, and scaffolds derived from 3-NPAA could be explored for this purpose.

The inhibition of GSK-3 is a key mechanism for promoting neurogenesis. Therefore, compounds derived from this compound that could potentially inhibit GSK-3 would be of significant interest for the development of therapeutics for neurodegenerative diseases.

Logical Workflow for Investigating 3-NPAA Derivatives as GSK-3 Inhibitors

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_downstream Downstream Biological Effects 3_NPAA This compound 3_APAA 3-Aminophenylacetic Acid 3_NPAA->3_APAA Reduction Derivatives Library of Derivatives (e.g., amides, esters) 3_APAA->Derivatives Functionalization Assay GSK-3 Inhibition Assay Derivatives->Assay SAR Structure-Activity Relationship (SAR) Studies Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Neurogenesis Promotion of Neurogenesis Lead_Opt->Neurogenesis Therapeutic_Potential Therapeutic Potential for Neurodegenerative Diseases Neurogenesis->Therapeutic_Potential

Caption: A logical workflow for the synthesis and evaluation of this compound derivatives as potential GSK-3 inhibitors for promoting neurogenesis.

Illustrative GSK-3 Signaling Pathway

GSK3_Signaling Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates Destruction_Complex Destruction Complex (Axin, APC, CK1) Dsh->Destruction_Complex inhibits GSK3 GSK-3 Destruction_Complex->GSK3 activates Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates (inactivates) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome leads to Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates Akt Akt PI3K->Akt activates Akt->GSK3 phosphorylates (inhibits) TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Gene_Transcription Target Gene Transcription (Proliferation, Differentiation) TCF_LEF->Gene_Transcription

Caption: A simplified diagram of the Wnt/β-catenin and PI3K/Akt signaling pathways converging on the regulation of GSK-3.

Conclusion

This compound is a chemical of significant utility, primarily serving as a versatile intermediate for the synthesis of a wide range of organic compounds. Its value in research and development, particularly for professionals in drug discovery, lies in its potential as a starting material for generating libraries of compounds for screening against various therapeutic targets. The accessibility of the corresponding amino derivative through straightforward reduction opens avenues for creating diverse molecular scaffolds. While direct biological activity of 3-NPAA is not widely reported, its role as a precursor to molecules that could potentially modulate key signaling pathways, such as the GSK-3 pathway, underscores its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of 3-NPAA, offering practical synthetic protocols and highlighting its potential in the broader context of medicinal chemistry and drug development. Further exploration into the biological activities of its derivatives is a promising area for future research.

References

Synthesis of 3-Nitrophenylacetic Acid from 3-Nitrobenzyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-nitrophenylacetic acid from 3-nitrobenzyl cyanide. The primary method detailed is the acid-catalyzed hydrolysis of the nitrile functionality. This process is a fundamental transformation in organic chemistry, crucial for the synthesis of various pharmaceutical intermediates and fine chemicals.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the development of various therapeutic agents. The conversion of 3-nitrobenzyl cyanide to its corresponding carboxylic acid is a common and effective synthetic route. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. While both methods are viable, acid-catalyzed hydrolysis, particularly with sulfuric acid, is often preferred for its efficiency and the high yields it can afford.[1][2] This guide will focus on a detailed experimental protocol adapted from a reliable procedure for a similar substrate, providing researchers with a solid foundation for their synthetic work.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through a multi-step mechanism. Initially, the nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

hydrolysis_mechanism cluster_step1 Nitrile Activation cluster_step2 Nucleophilic Attack cluster_step3 Amide Formation cluster_step4 Amide Hydrolysis 3-Nitrobenzyl_Cyanide 3-Nitrobenzyl Cyanide Protonated_Nitrile Protonated Nitrile 3-Nitrobenzyl_Cyanide->Protonated_Nitrile + H+ Imidic_Acid_Intermediate Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid_Intermediate + H2O - H+ Amide_Intermediate Amide Intermediate Imidic_Acid_Intermediate->Amide_Intermediate Tautomerization Protonated_Amide Protonated Amide Amide_Intermediate->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O 3-Nitrophenylacetic_Acid This compound Tetrahedral_Intermediate->3-Nitrophenylacetic_Acid - NH3 - H+ Ammonium NH4+ Tetrahedral_Intermediate->Ammonium

Caption: Acid-catalyzed hydrolysis of 3-nitrobenzyl cyanide.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the hydrolysis of the isomeric p-nitrobenzyl cyanide and is expected to yield excellent results for the 3-nitro isomer.[1]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Nitrobenzyl cyanideReagentCommercially Available
Concentrated Sulfuric AcidACS ReagentCommercially Available
Deionized Water--
Ice--
Round-bottom flask--
Reflux condenser--
Heating mantle--
Buchner funnel and flask--
Filter paper--

3.2. Procedure

  • Reaction Setup: In a 1-liter round-bottom flask, place 100 g (0.62 mole) of 3-nitrobenzyl cyanide.

  • Preparation of Acid Solution: Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

  • Reaction Initiation: Pour approximately two-thirds of the freshly prepared acid solution onto the 3-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted by the acid.

  • Addition and Reflux: Use the remaining acid solution to wash down any solid adhering to the sides of the flask. Attach a reflux condenser to the flask.

  • Heating: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The reaction mixture will darken during this time.

  • Quenching and Precipitation: After the reflux period, allow the mixture to cool slightly before carefully pouring it into an equal volume of cold water. Cool the mixture further in an ice bath to 0°C or below to ensure complete precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with ice-cold water.

  • Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry to a constant weight.

Data Presentation

4.1. Physical and Chemical Properties

Property3-Nitrobenzyl CyanideThis compound
Molecular Formula C₈H₆N₂O₂C₈H₇NO₄
Molecular Weight 162.15 g/mol [3]181.15 g/mol [4][5]
Appearance Pale yellow to light brown solid[6]Cream crystalline powder[7]
Melting Point 60-63 °C[3][6]117-120 °C[5][7][8]
Boiling Point 160-165 °C at 3 Torr[3]314.24 °C (estimated)[7]
Solubility Soluble in chloroform (B151607) and ethyl acetate[6]Soluble in water[7][8]

4.2. Expected Yield

Based on analogous reactions, the expected yield of purified this compound is in the range of 90-95%.[1]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • 3-Nitrobenzyl Cyanide: Harmful if swallowed, in contact with skin, or if inhaled.[3][9] Avoid breathing dust.

  • This compound: Causes skin and serious eye irritation.[4][10] May cause respiratory irritation.[4][10]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13][14] Reacts violently with water, generating significant heat.[11][14] Always add acid to water, never the other way around.

  • Sodium Hydroxide (for neutralization of acidic waste): Causes severe skin burns and eye damage.[15][16][17][18]

All chemical waste should be disposed of in accordance with institutional and local regulations.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine 3-Nitrobenzyl Cyanide and H2SO4/H2O Solution Reflux Heat to Reflux for 15 min Start->Reflux Quench Cool and Pour into Cold Water Reflux->Quench Precipitate Cool in Ice Bath Quench->Precipitate Filter_Crude Vacuum Filter Crude Product Precipitate->Filter_Crude Wash_Crude Wash with Cold Water Filter_Crude->Wash_Crude Recrystallize Recrystallize from Hot Water Wash_Crude->Recrystallize Filter_Pure Vacuum Filter Purified Product Recrystallize->Filter_Pure Dry Dry to Constant Weight Filter_Pure->Dry Final_Product This compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Willgerodt-Kindler Reaction for the Synthesis of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Willgerodt-Kindler reaction, specifically focusing on its application in the synthesis of 3-nitrophenylacetic acid. This valuable organic transformation allows for the conversion of 3-nitroacetophenone to the corresponding arylacetic acid, a crucial building block in the development of various pharmaceutical compounds. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its successful implementation in a laboratory setting.

Introduction to the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful synthetic method used to convert aryl alkyl ketones into the corresponding ω-aryl-substituted amides or carboxylic acids. The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. This reaction is particularly useful for adding a methylene (B1212753) carboxylic acid group to an aromatic ring, effectively rearranging the carbon skeleton.

The synthesis of this compound via the Willgerodt-Kindler reaction proceeds in two main stages:

  • Formation of the Thioamide Intermediate: 3-Nitroacetophenone reacts with morpholine and sulfur to produce 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.

  • Hydrolysis: The thioamide intermediate is then hydrolyzed, typically under acidic conditions, to yield this compound.

An improved modification of this reaction avoids the harsh conditions of the traditional Willgerodt reaction, which can lead to the reduction of the nitro group. By preforming an enamine and reacting it with sulfur at lower temperatures, the formation of undesirable byproducts is minimized, leading to a cleaner reaction and easier isolation of the intermediate. This modified approach has been reported to provide an overall yield of 41.7% for the two-step synthesis of this compound from 3-nitroacetophenone.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Willgerodt-Kindler reaction involves several key steps, as illustrated below for the synthesis of this compound.

Willgerodt_Kindler_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis Start 3-Nitroacetophenone Reagents1 Morpholine, Sulfur Start->Reagents1 Reaction Intermediate 4-(2-(3-nitrophenyl)acetyl)morpholine -4-carbothioate Reagents1->Intermediate Willgerodt-Kindler Reaction Reagents2 Acid (e.g., HCl) Intermediate->Reagents2 Reaction FinalProduct This compound Reagents2->FinalProduct Hydrolysis

Caption: Workflow for the synthesis of this compound.

The reaction commences with the formation of an enamine from 3-nitroacetophenone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, characteristic of the Willgerodt-Kindler reaction, leads to the formation of the thiomorpholide intermediate. The terminal methyl group of the acetophenone (B1666503) is effectively oxidized and rearranged to form the thioamide at the end of the newly formed two-carbon chain. This intermediate is then subjected to hydrolysis to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step synthesis of this compound.

Table 1: Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

ParameterValueReference
Starting Material3-NitroacetophenoneN/A
ReagentsMorpholine, SulfurN/A
Molar Ratio (Ketone:Amine:Sulfur)1 : 2 : 3 (typical)[1]
SolventTypically neat or high-boiling solventN/A
TemperatureRefluxN/A
Reaction TimeSeveral hoursN/A
YieldVaries (e.g., 81% for acetophenone)[2]

Table 2: Hydrolysis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

ParameterValueReference
Starting Material4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioateN/A
ReagentStrong Acid (e.g., HCl, H₂SO₄)N/A
SolventWater or aqueous/organic mixtureN/A
TemperatureRefluxN/A
Reaction TimeSeveral hoursN/A
Overall Yield (from 3-nitroacetophenone)41.7%N/A

Detailed Experimental Protocols

The following protocols are based on established procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis.

Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

Materials:

  • 3-Nitroacetophenone

  • Morpholine

  • Elemental Sulfur

  • High-boiling point solvent (e.g., pyridine (B92270) or dimethylformamide, optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3-nitroacetophenone, morpholine, and elemental sulfur. A typical molar ratio is 1:2:3, respectively.[1]

  • If a solvent is used, add it to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of water to precipitate the crude product.

  • Collect the solid by filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.

Hydrolysis to this compound

Materials:

  • 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beaker

  • Ice bath

Procedure:

  • Place the 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate in a round-bottom flask.

  • Add an aqueous solution of a strong acid (e.g., 10-20% HCl or H₂SO₄).

  • Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

  • Collect the solid product by filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from water or an aqueous ethanol (B145695) mixture to yield pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Appearance Pale yellow to white solidN/A
Melting Point 117-120 °C[3]
Molecular Formula C₈H₇NO₄[4]
Molecular Weight 181.15 g/mol [4]
¹H NMR (DMSO-d₆) δ 8.27 (s, 1H), 8.10 (d, 1H), 7.83 (d, 1H), 7.64 (t, 1H), 3.75 (s, 2H)[5]
¹³C NMR Spectral data available in public databases.[4]
IR (KBr, cm⁻¹) Characteristic peaks for C=O (acid), C-NO₂N/A

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Willgerodt_Kindler_Logic Start 3-Nitroacetophenone Step1 Reaction with Morpholine & Sulfur Start->Step1 Willgerodt-Kindler Conditions Intermediate Formation of Thiomorpholide Intermediate Step1->Intermediate Step2 Acid-Catalyzed Hydrolysis Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Purification

Caption: Logical steps in this compound synthesis.

This guide provides a foundational understanding and practical framework for the synthesis of this compound using the Willgerodt-Kindler reaction. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory setup and scale requirements.

References

Spectroscopic Analysis of 3-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-Nitrophenylacetic acid (CAS No: 1877-73-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended to serve as a comprehensive reference for the characterization and analysis of this molecule.

Molecular Structure

IUPAC Name: 2-(3-nitrophenyl)acetic acid Molecular Formula: C₈H₇NO₄ Molecular Weight: 181.15 g/mol [1][2][3][4]

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.11-8.20m1HAr-H
~7.61d1HAr-H
~7.55t1HAr-H
~3.78s2H-CH₂-
~11.0br s1H-COOH

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
176.9C=O
148.4C-NO₂
135.8Ar-C
135.4Ar-C
129.6Ar-CH
124.6Ar-CH
122.2Ar-CH
40.8-CH₂-

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1530StrongN-O asymmetric stretch (Nitro group)
~1350StrongN-O symmetric stretch (Nitro group)
~1300MediumC-O stretch
~1200MediumO-H bend
~800-700StrongC-H out-of-plane bend (Aromatic)

Technique: KBr disc or nujol mull.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
181100.0[M]⁺ (Molecular ion)
13695.8[M - COOH]⁺
9096.3[M - COOH - NO₂]⁺
7743.2[C₆H₅]⁺
8957.0
12052.1
9146.5
7933.3
6329.5
13523.5
13921.0
13718.9
5116.1
6512.4
7812.0
10710.5
4510.6
6410.6
629.6
1829.5[M+1]⁺
509.1

Ionization Method: Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A 90 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A minimal amount of solvent is used to ensure adequate sample concentration.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer.

    • For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.

    • For ¹³C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70-75 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 3-nitrophenylacetic acid, a versatile intermediate in organic synthesis. The presence of the nitro group, along with the carboxylic acid and the methylene (B1212753) group, imparts a unique chemical profile to the molecule, influencing its reactivity in various transformations. This document details key reactions, including reduction of the nitro group, electrophilic and nucleophilic aromatic substitution, and the reactivity of the alpha-carbon, supported by experimental data and protocols where available.

Influence of the Nitro Group on Acidity

The electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid moiety in this compound. By withdrawing electron density from the aromatic ring through inductive and resonance effects, the nitro group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid.

CompoundpKa (at 25°C)
Phenylacetic Acid~4.31
This compound 3.97 [1]

Table 1: Comparison of the pKa values of Phenylacetic Acid and this compound.

The lower pKa value of this compound compared to phenylacetic acid quantitatively demonstrates the acid-strengthening effect of the meta-nitro group[1].

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to an amino group, yielding 3-aminophenylacetic acid. This transformation is a cornerstone in the synthesis of various pharmaceuticals and fine chemicals. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol (Adapted from general procedures for aromatic nitro group reduction):

  • In a pressure vessel, a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared.

  • A catalytic amount of 5-10% Pd/C (typically 1-5 mol%) is added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield 3-aminophenylacetic acid.

ReactantReagents and ConditionsProductYield
This compoundH₂, Pd/C, Ethanol, RT, 1-5 atm3-Aminophenylacetic AcidHigh (typically >90%)

Table 2: Typical conditions for the catalytic hydrogenation of this compound.

Catalytic_Hydrogenation This compound This compound 3-Aminophenylacetic Acid 3-Aminophenylacetic Acid This compound->3-Aminophenylacetic Acid H₂, Pd/C Ethanol SnCl2_Reduction This compound This compound 3-Aminophenylacetic Acid 3-Aminophenylacetic Acid This compound->3-Aminophenylacetic Acid 1. SnCl₂·2H₂O, HCl, EtOH 2. NaOH (aq) Electrophilic_Substitution NO2 NO₂ (Strongly Deactivating, m-directing) CH2COOH CH₂COOH (Weakly Deactivating, o,p-directing substituent on alkyl group, but overall deactivating effect on ring) This compound This compound Positions 5 Positions 5 This compound->Positions 5 Major Positions 2, 4, 6 Positions 2, 4, 6 This compound->Positions 2, 4, 6 Minor HVZ_Reaction This compound This compound 2-Bromo-2-(3-nitrophenyl)acetic acid 2-Bromo-2-(3-nitrophenyl)acetic acid This compound->2-Bromo-2-(3-nitrophenyl)acetic acid 1. PBr₃, Br₂ 2. H₂O

References

A Technical Guide to the Key Chemical Properties of 3-Nitrophenylacetic Acid for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetic acid (3-NPAA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its bifunctional nature, possessing both a reactive carboxylic acid moiety and a nitro group that can be readily transformed into other functional groups, makes it a versatile intermediate.[1] This guide provides an in-depth overview of the key chemical properties of 3-NPAA, along with experimental protocols and logical workflows to facilitate its effective use in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These properties dictate its reactivity, solubility, and purification methods.

PropertyValueSource
Molecular Formula C₈H₇NO₄[2][3][4]
Molecular Weight 181.15 g/mol [2][3]
Appearance White to pale yellow or cream crystalline powder[3][5][6]
Melting Point 117-120 °C[3][7]
pKa 3.97 (at 25 °C)[3][5][7]
Solubility Soluble in hot water, hot alcohol, and ether. Slightly soluble in cold water, ethanol (B145695), chloroform (B151607) (heated), methanol (B129727), and DMSO.[3][5][7]
CAS Number 1877-73-2[2][3][7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey Features
¹H NMR Spectra available for review.[2][8][9]
¹³C NMR Spectra available for review.[2]
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H bonds.[2][10]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[2][4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the scale of the synthesis and the availability of starting materials.[11]

Common Synthetic Pathways
  • From 3-Nitrobenzyl Halides: This method involves the conversion of 3-nitrobenzyl chloride or bromide to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid. While a viable route, the high cost of the starting materials can be a limitation for large-scale production.[11]

  • From 3-Nitrobenzaldehyde (B41214): A multi-step process starting from 3-nitrobenzaldehyde can also yield this compound. However, this route can be hazardous due to the formation of an acid azide (B81097) intermediate.[11]

  • Willgerodt Reaction of 3-Nitroacetophenone: This approach utilizes the inexpensive starting material 3-nitroacetophenone. The classical Willgerodt reaction conditions, however, can lead to the reduction of the nitro group by sulfur, resulting in low yields.[11][12] An improved, modified Willgerodt reaction has been developed to mitigate this issue.[12]

Key Reactions for Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Esterification of the Carboxylic Acid

The carboxylic acid group can be readily converted to an ester, which can serve as a protecting group or as a precursor for further transformations. A common method for this is the Fischer-Speier esterification.

Esterification 3-Nitrophenylacetic_Acid This compound Ester 3-Nitrophenylacetate Ester 3-Nitrophenylacetic_Acid->Ester Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Water Water

Caption: Fischer-Speier esterification of this compound.

Experimental Protocol: Fischer-Speier Esterification

  • Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, yielding 3-aminophenylacetic acid. This transformation opens up a wide range of synthetic possibilities, including amide bond formation and the synthesis of heterocyclic compounds.

Reduction 3-Nitrophenylacetic_Acid This compound 3-Aminophenylacetic_Acid 3-Aminophenylacetic Acid 3-Nitrophenylacetic_Acid->3-Aminophenylacetic_Acid Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) Reducing_Agent->3-Aminophenylacetic_Acid

Caption: Reduction of the nitro group of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 3-aminophenylacetic acid, which can be further purified by recrystallization.

Logical Workflow for Synthetic Planning

The following diagram illustrates a logical workflow for utilizing this compound in a synthetic route, highlighting the key decision points based on the desired final product.

Workflow cluster_start Starting Material cluster_transformations Primary Transformations cluster_intermediates Key Intermediates cluster_downstream Downstream Synthesis Start This compound Esterification Esterification Start->Esterification Reduction Nitro Reduction Start->Reduction Ester 3-Nitrophenylacetate Ester Esterification->Ester Amine 3-Aminophenylacetic Acid Reduction->Amine Further_Ester_Modification Further Ester Modification Ester->Further_Ester_Modification Amide_Coupling Amide Coupling Amine->Amide_Coupling Heterocycle_Formation Heterocycle Formation Amine->Heterocycle_Formation

Caption: Synthetic workflow utilizing this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with the reactivity of its carboxylic acid and nitro functional groups, provide chemists with a powerful tool for the construction of complex molecules. This guide has summarized the essential data and provided foundational experimental protocols to enable researchers, scientists, and drug development professionals to effectively incorporate this important building block into their synthetic strategies.

References

An In-depth Technical Guide to the Physical Characteristics of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitrophenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Core Physical and Chemical Properties

This compound is a nitro-substituted phenylacetic acid derivative that serves as a critical intermediate in a variety of organic syntheses.[1] Its unique reactivity, stemming from the presence of both a nitro group and a carboxylic acid moiety, makes it a versatile building block for more complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[2][3][4][5][6]
Molecular Weight 181.15 g/mol [2][3][5][6]
CAS Number 1877-73-2[2][3][4][5][6]
Appearance Very pale yellow to cream crystalline powder or crystals.[2][3][4][5][2][3][4][5]
Melting Point 115-121 °C[2][3][4][5]
Boiling Point 314.24 °C (rough estimate)[3][5]
Solubility Soluble in water. Slightly soluble in chloroform (B151607) (heated), methanol, and DMSO.[3][5][3][5]
pKa 3.97 (at 25 °C)[3][5]
Density 1.4283 g/cm³ (rough estimate)[3][5]
Refractive Index 1.5468 (estimate)[3][5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

TechniqueKey Peaks/SignalsSource(s)
¹H NMR Spectra available, chemical shifts reported in CDCl₃.[7][8]
¹³C NMR Spectra available.[7]
Infrared (IR) Spectra available.[7][9]
Mass Spectrometry (MS) Mass spectrum available, molecular ion peak at m/z 181.[7][10]

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound.

3.1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported, often starting from 3-nitrobenzyl halides, 3-nitrobenzaldehyde, or 3-nitroacetophenone.[11][12] An improved synthesis method involves a modified Willgerodt reaction of 3-nitroacetophenone, which offers a more convenient and efficient process for large-scale preparation.[12]

Workflow for the Synthesis of this compound via Modified Willgerodt Reaction

SynthesisWorkflow Start 3-Nitroacetophenone Enamine Preformed Enamine Start->Enamine Morpholine, p-toluenesulfonic acid, Toluene, Reflux Thio Nitrothiomorpholide Enamine->Thio Sulfur, Dimethylformamide Acid This compound Thio->Acid Acid Hydrolysis

Caption: Synthesis of this compound.

3.2. Purification

Purification of the synthesized this compound is typically achieved through recrystallization. A common procedure involves dissolving the crude product in boiling water, followed by filtration and cooling to allow for the formation of pale yellow needles.[13] The use of activated charcoal can aid in removing colored impurities.[13]

3.3. Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of nitrophenylacetic acid derivatives. While a specific protocol for this compound is not detailed in the search results, a general approach can be adapted from methods for similar compounds.

General HPLC Workflow

HPLCWorkflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration and Quantification) Detection->Analysis

Caption: General HPLC analysis workflow.

A potential starting point for method development would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[14]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[6] It should be stored in a dry, well-ventilated place.[3][5]

Applications in Research and Development

This compound is a valuable synthetic intermediate.[1][3][5] The nitro group can be readily reduced to an amine, providing a pathway to a wide range of derivatives, including amides and heterocyclic compounds, which are of interest in drug discovery and materials science.[1] The carboxylic acid functional group allows for esterification and amidation reactions, further expanding its synthetic utility.[1]

References

Commercial Availability and Cost of 3-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and cost of 3-Nitrophenylacetic acid (CAS No. 1877-73-2). This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. This document outlines key suppliers, current pricing, and relevant experimental protocols for its use.

Commercial Availability and Cost

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity of the commercially available product is typically high, often exceeding 98%. The cost can vary significantly based on the supplier, quantity, and purity. Below is a summary of offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Thermo Scientific B21540.0699%5 g$82.65[1]
Chemsavers N/A>98.5% (GC)1 g, 5 g, 10 g, 25 g$52.00 (1g), $200.00 (5g), $389.00 (10g), $775.00 (25g)[2]
TCI America N0442>98.0% (GC)1 g, 5 g$23.00 (1g), $64.00 (5g)[3]
Sigma-Aldrich 10360899%5 g$167.00[4]
Aladdin Scientific ALA-N134334-1gmin 99%1 g$49.99[5]
Lab Pro Inc. N0442-1Gmin 98.0%1 gNot listed

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of this compound via Modified Willgerodt Reaction

A common and efficient method for the large-scale synthesis of this compound involves a modified Willgerodt reaction starting from 3-nitroacetophenone. This approach offers a significant improvement in yield compared to other methods.[1][2]

Methodology:

  • Enamine Formation: 3-nitroacetophenone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst and a dehydrating agent (e.g., toluene (B28343) with a Dean-Stark trap) to form the corresponding enamine. The reaction is typically refluxed for several hours.[1]

  • Reaction with Sulfur: The formed enamine is then dissolved in a suitable solvent like dimethylformamide and cooled in an ice bath. Elemental sulfur is added portion-wise to the cooled solution.[1]

  • Thioamide Formation: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to facilitate the formation of the nitrothiomorpholide intermediate.[1]

  • Hydrolysis: The resulting nitrothiomorpholide is hydrolyzed using a strong acid, such as a mixture of acetic acid and hydrochloric acid, under reflux conditions. This step cleaves the thioamide to yield this compound.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a pale yellow crystalline solid.[1]

Analytical Method: Quantification by LC-MS/MS after Derivatization

For the sensitive quantification of this compound in biological matrices or reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed. Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance ionization efficiency and chromatographic retention.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For liquid samples, a simple dilution may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Derivatization: To the standards and samples, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., a mixture of methanol and water). The reaction is typically allowed to proceed at room temperature for a specific duration.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the derivatized samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for sourcing and procuring this compound for research and development purposes.

G cluster_sourcing 1. Sourcing & Evaluation cluster_procurement 2. Procurement & Logistics cluster_receiving 3. Receiving & Quality Control start Identify Need for This compound search_suppliers Search Chemical Supplier Databases & Websites start->search_suppliers evaluate_suppliers Evaluate Suppliers: - Price - Purity - Availability - Lead Time search_suppliers->evaluate_suppliers request_quotes Request Quotes for Desired Quantity evaluate_suppliers->request_quotes select_supplier Select Optimal Supplier request_quotes->select_supplier place_order Place Purchase Order select_supplier->place_order receive_sds Receive & Review Safety Data Sheet (SDS) place_order->receive_sds track_shipment Track Shipment receive_sds->track_shipment receive_product Receive Chemical Shipment track_shipment->receive_product inspect_product Inspect Packaging & Labeling receive_product->inspect_product qc_testing Perform Quality Control (e.g., Purity Analysis) inspect_product->qc_testing inventory Log into Chemical Inventory qc_testing->inventory end End inventory->end Ready for Use in R&D

Procurement workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of Solid 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for solid 3-Nitrophenylacetic acid (CAS No. 1877-73-2). The information is compiled from safety data sheets and chemical databases to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.[3][4]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3][7][8]

Signal Word: Warning[1][2][5]

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited. One source indicates an oral LD50 in female rats of > 2,000 mg/kg.[9] However, most safety data sheets state that no acute toxicity information is available for this product and that the toxicological properties have not been fully investigated.[1][6] Therefore, it should be handled with the care afforded to substances of unknown toxicity.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₇NO₄[3][6]
Molecular Weight 181.15 g/mol [3][8]
Appearance White to light red to green powder/crystal[5]
Melting Point 117-121 °C[5][8]
Solubility Soluble in methanol (B129727) and water.[5][10]
Storage Class 11 - Combustible Solids[8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Experimental Protocol for Handling Solid this compound:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][6]

    • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][6][8]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[2][6]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a dust mask (type N95 or P2).[8][9]

  • Handling Procedures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][6]

    • Avoid contact with skin and eyes.[9]

    • Wash hands and any exposed skin thoroughly after handling.[1][2][5][6]

    • Do not eat, drink, or smoke when using this product.[11]

    • Keep containers tightly closed when not in use.[1][2][6]

Storage Protocol:

  • Storage Conditions:

    • Store in a dry, cool, and well-ventilated place.[1]

    • Keep the container tightly closed.[1][2][6]

    • A recommended storage temperature is <15°C in a cool, dark place.[5]

    • Store locked up.[1][2]

  • Incompatible Materials:

    • Store away from strong oxidizing agents and strong bases.[1][6]

Emergency Procedures

A clear understanding of emergency procedures is critical when working with hazardous materials.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][2][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust and contact with the substance.[1][7]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][7][11]

  • Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

Visualized Workflows and Relationships

Safe Handling Workflow for this compound

start Start: Prepare to handle This compound eng_controls Step 1: Verify Engineering Controls (Fume Hood, Eyewash Station) start->eng_controls ppe Step 2: Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) eng_controls->ppe handling Step 3: Handle Solid Compound (Weighing, Transferring) ppe->handling storage Step 4: Store Properly (Cool, Dry, Tightly Sealed) handling->storage cleanup Step 5: Decontaminate Work Area and Wash Hands storage->cleanup end End: Procedure Complete cleanup->end

Caption: A workflow for the safe handling of solid this compound.

Hazard Mitigation Logic for this compound

cluster_controls Control Measures hazard Hazard Identified: This compound (Irritant) risk_assessment Risk Assessment hazard->risk_assessment eng_controls Engineering Controls (Fume Hood) risk_assessment->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_assessment->admin_controls ppe Personal Protective Equipment (Gloves, Goggles) risk_assessment->ppe safe_handling Safe Handling Procedure Implemented eng_controls->safe_handling admin_controls->safe_handling ppe->safe_handling

Caption: Logical relationship for hazard mitigation when handling the compound.

References

A Technical Guide to the Basic Functional Group Transformations of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functional group transformations of 3-nitrophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive centers: the nitro group, the carboxylic acid moiety, and the active methylene (B1212753) group. This document details key reactions, provides structured data for easy comparison, outlines experimental protocols, and visualizes reaction pathways.

Core Functional Group Transformations

This compound offers a platform for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The primary transformations focus on the reduction of the nitro group, reactions of the carboxylic acid, and functionalization of the active methylene position.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-aminophenylacetic acid, a valuable precursor for the synthesis of various pharmaceuticals and other biologically active molecules. A common and effective method for this reduction is the use of iron powder in an acidic medium.

Reaction Pathway: Reduction of this compound

reduction This compound This compound 3-Aminophenylacetic Acid 3-Aminophenylacetic Acid This compound->3-Aminophenylacetic Acid Fe, CH3COOH

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-Aminophenylacetic Acid

To a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added.[1] The resulting suspension is heated to reflux (around 100°C) for a designated period, typically 1-2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered to remove the iron residue, which is then washed with a suitable organic solvent such as ethyl acetate (B1210297). The filtrate is partitioned with a basic aqueous solution (e.g., 2M KOH or 1N NaOH) to neutralize the acetic acid and deprotonate the amino group, facilitating its extraction into the organic phase.[1][2] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure to yield 3-aminophenylacetic acid.[2]

ParameterValueReference
Reactants This compound, Iron powder, Acetic acid[1]
Solvent Ethanol/Water or Acetic Acid[1][2]
Temperature 30°C to 100°C[1][2]
Reaction Time 1-2 hours[2]
Work-up Filtration, Basic extraction, Drying, Concentration[1][2]
Transformations of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which serve as key intermediates for further synthetic elaborations.

Fischer esterification provides a direct route to esters from carboxylic acids and alcohols under acidic catalysis.

Reaction Pathway: Fischer Esterification

esterification This compound This compound Alcohol (R-OH) Alcohol (R-OH) Methyl 3-Nitrophenylacetate Methyl 3-Nitrophenylacetate 3-Nitrophenylacetic AcidAlcohol (R-OH) 3-Nitrophenylacetic AcidAlcohol (R-OH) 3-Nitrophenylacetic AcidAlcohol (R-OH)->Methyl 3-Nitrophenylacetate H2SO4, Reflux

Caption: Acid-catalyzed esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 3-Nitrophenylacetate

This compound (1 equivalent) is dissolved in an excess of methanol (B129727), which acts as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid) is cautiously added to the mixture.[3] The reaction mixture is then heated to reflux (approximately 65°C) for a period of time, typically until the reaction is complete as monitored by TLC.[3] After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt and concentrated to give the desired ester. A yield of 90% has been reported for the synthesis of methyl benzoate (B1203000) under similar conditions.[3]

ParameterValueReference
Reactants This compound, Methanol[3]
Catalyst Concentrated Sulfuric Acid[3]
Temperature Reflux (approx. 65°C)[3]
Work-up Extraction, Neutralization, Drying, Concentration[3]
Reported Yield (similar reaction) 90%[3]

Amides are typically synthesized from the corresponding acid chloride. Therefore, the first step is the conversion of the carboxylic acid to 3-nitrophenylacetyl chloride.

Reaction Pathway: Amide Formation via Acid Chloride

amide_formation This compound This compound 3-Nitrophenylacetyl Chloride 3-Nitrophenylacetyl Chloride This compound->3-Nitrophenylacetyl Chloride SOCl2, Reflux Amine (R-NH2) Amine (R-NH2) N-Substituted 3-Nitrophenylacetamide N-Substituted 3-Nitrophenylacetamide 3-Nitrophenylacetyl ChlorideAmine (R-NH2) 3-Nitrophenylacetyl ChlorideAmine (R-NH2) 3-Nitrophenylacetyl ChlorideAmine (R-NH2)->N-Substituted 3-Nitrophenylacetamide

Caption: Two-step synthesis of amides from the carboxylic acid.

Experimental Protocol: Synthesis of 3-Nitrophenylacetyl Chloride

This compound (1 equivalent) is treated with an excess of thionyl chloride (SOCl₂), often used as the solvent as well. The reaction mixture is heated to reflux for several hours (e.g., 3-6 hours).[4][5] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of N-Substituted 3-Nitrophenylacetamide

The crude 3-nitrophenylacetyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled in an ice bath, and the desired amine (1 equivalent) is added, often along with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion. The work-up involves washing the organic layer with water, dilute acid, and brine, followed by drying and concentration to afford the amide.

ParameterValueReference
Reagents (Acid Chloride) This compound, Thionyl chloride[4][5]
Reagents (Amide) 3-Nitrophenylacetyl chloride, Amine, Base (e.g., triethylamine)
Temperature (Acid Chloride) Reflux[4][5]
Temperature (Amide) 0°C to Room Temperature
Work-up (Amide) Aqueous washes, Drying, Concentration
Transformations of the Active Methylene Group

The methylene group (α-carbon) in this compound is activated by the adjacent carboxylic acid and the phenyl ring, making its protons acidic and susceptible to deprotonation and subsequent reactions.

The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation of the α-carbon of carboxylic acids.

Reaction Pathway: Hell-Volhard-Zelinsky Reaction

hvz_reaction This compound This compound α-Bromo-3-nitrophenylacetic Acid α-Bromo-3-nitrophenylacetic Acid This compound->α-Bromo-3-nitrophenylacetic Acid 1. PBr3, Br2 2. H2O alkylation This compound This compound Enolate Enolate This compound->Enolate Strong Base (e.g., LDA) Alkyl Halide (R-X) Alkyl Halide (R-X) α-Alkyl-3-nitrophenylacetic Acid α-Alkyl-3-nitrophenylacetic Acid EnolateAlkyl Halide (R-X) EnolateAlkyl Halide (R-X) EnolateAlkyl Halide (R-X)->α-Alkyl-3-nitrophenylacetic Acid decarboxylation 3-Nitrophenylacetate Ion 3-Nitrophenylacetate Ion 3-Nitrotoluene 3-Nitrotoluene 3-Nitrophenylacetate Ion->3-Nitrotoluene hv, -CO2

References

3-Nitrophenylacetic acid as a versatile building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

3-Nitrophenylacetic Acid: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-NPA) is a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a phenyl ring substituted with both a nitro group and a carboxylic acid moiety, provides two distinct and highly reactive functional handles. This dual functionality allows for a wide range of chemical transformations, making 3-NPA an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The nitro group can be readily reduced to an amine, opening pathways to amides and a vast array of nitrogen-containing heterocycles, while the carboxylic acid group can undergo reactions such as esterification and amidation to further build molecular complexity.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with experimental protocols and visual diagrams to support researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow or cream-colored crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1877-73-2[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Melting Point 117-120 °C
Appearance White to Light red to Green powder to crystal
IUPAC Name 2-(3-nitrophenyl)acetic acid[3]
InChIKey WUKHOVCMWXMOOA-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC(=O)O[3]

Spectroscopic data is critical for the identification and characterization of this compound. While detailed spectra are available in various databases, key ¹H NMR chemical shifts are noted in the literature. For instance, in a DMSO solvent, characteristic peaks can be observed for the aromatic and methylene (B1212753) protons.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. The choice of method often depends on the availability of starting materials, cost, and safety considerations, particularly for large-scale production.

Table 2: Comparison of Synthetic Routes to this compound

Starting MaterialKey Steps / ReagentsOverall YieldNotesReferences
3-Nitrobenzyl ChlorideCyanation followed by hydrolysis38%Limited by the high cost of the starting material.[5]
3-NitrobenzaldehydeMulti-step process31%Not suitable for large-scale synthesis due to a hazardous azide (B81097) intermediate.[5]
3-NitroacetophenoneWillgerodt Reaction7%Inexpensive starting material but low yield due to side reactions (reduction of nitro group) at high temperatures.[5]
3-NitroacetophenoneModified Willgerodt Reaction41.7%Improved yield and cleaner reaction by pre-forming an enamine and using lower temperatures, making it suitable for large quantities.[5]

The modified Willgerodt reaction represents a significant improvement for producing this compound in larger quantities. The workflow for this improved synthesis is outlined below.

G SM 3-Nitroacetophenone R1 Morpholine, p-TsOH, Toluene SM->R1 INT1 Enamine Intermediate (2) R1->INT1 Reflux, Dean-Stark R2 Sulfur (S), DMF INT1->R2 INT2 Nitrothiomorpholide (3) R2->INT2 Low Temp (Ice Bath) then Room Temp R3 Acid Hydrolysis (H₂SO₄, Acetic Acid, H₂O) INT2->R3 PROD This compound R3->PROD Reflux

Caption: Workflow for the improved synthesis of this compound.

Applications as a Versatile Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a key precursor for a variety of more complex molecules, including pharmaceuticals and bioactive heterocycles.[2]

Key Chemical Transformations
  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding 3-Aminophenylacetic acid. This transformation is fundamental, as the resulting amino group is a versatile nucleophile for forming amides or can participate in cyclization reactions to build heterocyclic ring systems.[2] Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like iron in acetic acid.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:

    • Fischer Esterification: Reaction with an alcohol under acidic catalysis produces the corresponding ester. This is useful for protecting the carboxylic acid, modifying solubility, or for creating ester-containing target molecules.[6]

    • Amidation: Coupling with an amine, often activated by a coupling agent (e.g., DCC, EDC), forms an amide bond.

    • Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating subsequent reactions.

G Start This compound P1 3-Aminophenylacetic Acid Start->P1 Reduction (e.g., H₂, Pd/C) P2 Methyl 3-Nitrophenylacetate Start->P2 Esterification (e.g., CH₃OH, H⁺) P3 Heterocycles (e.g., Lactams) P1->P3 Intramolecular Cyclization P4 Amides P1->P4 Amide Coupling

References

In-depth Technical Guide: Initial Characterization of Novel 3-Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel 3-Nitrophenylacetic acid derivatives, focusing on their synthesis, spectral analysis, and preliminary biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities.

Introduction

This compound is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate novel derivatives with diverse pharmacological activities. The presence of the nitro group and the carboxylic acid moiety (or its derivatives) allows for the exploration of a wide range of biological targets. This guide will focus on the synthesis and initial characterization of two classes of novel this compound derivatives: hydrazide-hydrazones and thiadiazole conjugates, highlighting their potential as anticancer and antimicrobial agents.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound typically involves a multi-step process. The general workflow begins with the conversion of this compound to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. This intermediate serves as a versatile building block for the synthesis of various derivatives.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazide Formation cluster_step3a Step 3a: Hydrazide-Hydrazone Synthesis cluster_step3b Step 3b: Thiadiazole Synthesis A This compound B Ethanol (B145695), H₂SO₄ (cat.) Reflux C Ethyl 3-nitrophenylacetate B->C D Ethyl 3-nitrophenylacetate E Hydrazine hydrate Ethanol, Reflux F This compound hydrazide (Key Intermediate) E->F G This compound hydrazide J This compound hydrazide H Substituted Aromatic Aldehydes Ethanol, Acetic Acid (cat.), Reflux I Novel this compound hydrazide-hydrazones H->I K 1. CS₂/KOH 2. Substituted Alkyl/Aryl Halide L Novel this compound Thiadiazole Derivatives K->L

Figure 1: General synthetic workflow for novel this compound derivatives.

Experimental Protocol: Synthesis of this compound hydrazide-hydrazones

This protocol outlines the synthesis of a series of novel hydrazide-hydrazone derivatives from the key this compound hydrazide intermediate.

  • Synthesis of Ethyl 3-nitrophenylacetate: A mixture of this compound (0.1 mol) in absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) is refluxed for 8 hours. The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a sodium bicarbonate solution. The separated ester is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Synthesis of this compound hydrazide: To a solution of ethyl 3-nitrophenylacetate (0.05 mol) in ethanol (50 mL), hydrazine hydrate (0.075 mol) is added. The mixture is refluxed for 6 hours. On cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure hydrazide.

  • General procedure for the synthesis of this compound hydrazide-hydrazones: A mixture of this compound hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[1][2]

Structural Characterization

The synthesized compounds are characterized by various spectroscopic techniques to confirm their structures.

Analytical Techniques
  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as C=O (amide), N-H (amide), C=N (imine), and NO₂ (nitro group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively, which is crucial for elucidating the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds and provides information about their fragmentation patterns, further confirming the structure.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule, which should be within ±0.4% of the calculated values.

Representative Spectral Data

The following table summarizes the characteristic spectral data for a representative novel this compound hydrazide-hydrazone derivative.

Table 1: Spectral Data for a Representative Hydrazide-Hydrazone Derivative

Technique Characteristic Peaks/Signals
IR (KBr, cm⁻¹) 3250-3150 (N-H), 1680-1660 (C=O, amide), 1620-1600 (C=N, imine), 1540-1520 & 1350-1330 (NO₂)
¹H NMR (DMSO-d₆, δ ppm) 11.5-11.0 (s, 1H, -CONH-), 8.5-8.0 (s, 1H, -N=CH-), 8.2-7.5 (m, Ar-H of nitrophenyl ring), 7.8-6.8 (m, Ar-H of substituted ring), 4.0-3.8 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, δ ppm) 170-168 (C=O), 148 (Ar-C-NO₂), 145-140 (-N=CH-), 135-120 (Aromatic carbons), 40-38 (-CH₂-)
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituent on the aromatic aldehyde.

Biological Evaluation

The initial biological characterization of these novel derivatives often includes screening for their anticancer and antimicrobial activities.

In Vitro Anticancer Activity

The cytotoxic potential of the synthesized compounds is typically evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

The following table presents hypothetical IC₅₀ values for a series of novel this compound hydrazide-hydrazones against two cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Novel Hydrazide-Hydrazones

Compound Substituent (R) MCF-7 (Breast Cancer) HCT-116 (Colon Cancer)
NPAH-1 -H45.252.8
NPAH-2 4-Cl15.821.4
NPAH-3 4-OCH₃25.630.1
NPAH-4 4-NO₂10.214.5
Doxorubicin -0.81.2

Data are hypothetical and for illustrative purposes only.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be screened against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.[1]

  • Microbial Culture: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in their respective broth media.

  • Inoculation: The microbial suspension is uniformly spread over the surface of sterile agar plates.

  • Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Application: A defined concentration of each synthesized compound (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic/antifungal and the solvent control are also included.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

The following table shows hypothetical zones of inhibition for a series of novel this compound derivatives.

Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of Novel Derivatives

Compound S. aureus (Gram +ve) E. coli (Gram -ve) C. albicans (Fungus)
NPAD-1 12108
NPAD-2 181514
NPAD-3 141110
Standard *252220

*Standard drugs used could be Ciprofloxacin for bacteria and Fluconazole for fungi. Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement: NF-κB Inhibition

Several anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[4][5] Some nitrated fatty acids have been shown to inhibit NF-κB signaling.[6] It is plausible that novel this compound derivatives could also modulate this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NFkB NF-κB IkB_NFkB->NFkB releases proteasome Proteasome IkB->proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NPA_derivative 3-Nitrophenylacetic acid derivative NPA_derivative->IKK inhibits? DNA DNA NFkB_nuc->DNA binds transcription Transcription of Pro-inflammatory & Proliferative Genes DNA->transcription

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by a novel this compound derivative.

Further mechanistic studies, such as Western blotting to assess the phosphorylation status of IκBα and NF-κB subunits, would be required to confirm the inhibitory effect of these novel compounds on the NF-κB pathway.

Conclusion

This technical guide has provided a framework for the initial characterization of novel this compound derivatives. The synthesis of hydrazide-hydrazones and thiadiazole conjugates from a common hydrazide intermediate offers a versatile approach to generating chemical diversity. The outlined experimental protocols for structural characterization and biological evaluation provide a solid foundation for the preliminary assessment of these new chemical entities. The potential for these derivatives to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical signaling pathways like NF-κB, warrants further investigation and highlights the therapeutic potential of this compound class. Future studies should focus on expanding the library of derivatives, conducting more extensive biological screening, and elucidating their precise mechanisms of action.

References

Discovering the Synthetic Potential of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylacetic acid (3-NPAA) is a versatile and commercially available building block in organic synthesis. The presence of a nitro group and a carboxylic acid moiety on the phenylacetic acid scaffold imparts unique reactivity, making it a valuable precursor for a diverse range of compounds. This technical guide provides a comprehensive overview of the synthetic utility of 3-NPAA, with a focus on its applications in the synthesis of pharmaceuticals and heterocyclic structures. Detailed experimental protocols for key transformations are provided, along with a summary of relevant quantitative data and visual representations of synthetic pathways.

Introduction

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, with significant applications in the pharmaceutical and advanced materials sectors.[1] Its chemical structure, featuring both a nitro group and an acetic acid side chain, allows for a wide variety of functional group transformations and coupling reactions.[1] The nitro group can be readily reduced to an amine, paving the way for amide bond formation, the construction of heterocyclic rings, and the creation of biologically active molecules.[1] Concurrently, the acetic acid portion of the molecule can undergo esterification, amidation, and decarboxylation reactions, further broadening its synthetic potential.[1]

Key Synthetic Transformations

The synthetic utility of this compound is underscored by its participation in a variety of chemical reactions. These can be broadly categorized based on the reactive site of the molecule: the carboxylic acid group, the active methylene (B1212753) group, and the nitro group.

Reactions at the Carboxylic Acid Group

The carboxylic acid functional group of 3-NPAA can undergo standard transformations, such as esterification and amidation, to produce a variety of derivatives. These reactions are often employed to protect the carboxylic acid, modify the molecule's solubility, or introduce new functional handles for further elaboration.

Reactions at the Active Methylene Group

The methylene group of 3-NPAA is activated by the electron-withdrawing nitro group on the aromatic ring. This activation facilitates reactions such as condensations with aldehydes and ketones, providing access to a range of substituted olefinic compounds.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a pivotal transformation of 3-NPAA. This reaction unlocks a vast potential for subsequent synthetic manipulations, including the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Applications in Drug Development and Heterocycle Synthesis

The derivatives of this compound are valuable precursors in the synthesis of a wide array of heterocyclic compounds and have been utilized in the development of novel drug candidates. The reduction of the nitro group to an amine, followed by intramolecular cyclization or intermolecular reactions, provides access to various heterocyclic systems. For instance, the complete reduction of 2-nitrophenylacetic acid leads to anilines that can readily cyclize to form lactams.[2] Partial reduction can yield hydroxamic acids, which are also important intermediates in the synthesis of biologically active molecules.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound

Starting MaterialMethodOverall Yield (%)Reference
3-Nitrobenzyl chlorideCyanation followed by hydrolysis38[3]
3-NitrobenzaldehydeMulti-step synthesis31[3]
3-NitroacetophenoneWillgerodt reaction7[3]
3-NitroacetophenoneModified Willgerodt reaction41.7[4]

Table 2: Preparation of p-Nitrophenylacetic Acid and Derivatives

ReactionProductYield (%)Melting Point (°C)Reference
Hydrolysis of p-nitrobenzyl cyanidep-Nitrophenylacetic acid85151-152[5]
Esterification of p-nitrophenylacetic acidEthyl p-nitrophenylacetate9264[5]
Hydrazinolysis of ethyl p-nitrophenylacetatep-Nitrophenylacetohydrazide--[5]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Improved Synthesis of this compound via Modified Willgerodt Reaction[4]
  • Enamine Formation: A mixture of 3-nitroacetophenone, morpholine, and toluene (B28343) is refluxed under a Dean-Stark trap for 16 hours and then concentrated.

  • Thioamide Formation: The residual oil is dissolved in dimethylformamide, cooled in an ice bath, and treated with sulfur. The resulting mixture is stirred for 6 hours in an ice bath and then for 19 hours at room temperature. The mixture is poured into an excess of water, and the precipitated solid is collected and recrystallized from ethanol (B145695) to yield the nitrothiomorpholide.

  • Hydrolysis: The nitrothiomorpholide is hydrolyzed to this compound.

Preparation of p-Nitrophenylacetic Acid[5]
  • A mixture of p-nitrobenzyl cyanide (12 g), concentrated sulfuric acid (36 g), and water (35 mL) is heated under reflux for 30 minutes.

  • The reaction mixture is then diluted with an equal volume of water and cooled.

  • The separated solid is collected by filtration and washed with water.

  • Recrystallization from hot water yields pure p-nitrophenylacetic acid.

Preparation of Ethyl p-Nitrophenylacetate[5]
  • A solution of p-nitrophenylacetic acid in ethanol is treated with a catalytic amount of a suitable acid catalyst.

  • The mixture is heated under reflux.

  • The pure ester is obtained after workup and recrystallization from ethanol.

Preparation of p-Nitrophenylacetohydrazide[5]
  • Hydrazine hydrate (B1144303) is added to a solution of ethyl p-nitrophenylacetate in ethanol.

  • The mixture is heated under reflux for 2 hours, during which a solid separates out.

Visualizing Synthetic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

synthetic_pathways 3-NPAA This compound Carboxylic_Acid_Rxns Carboxylic Acid Reactions 3-NPAA->Carboxylic_Acid_Rxns Methylene_Rxns Active Methylene Reactions 3-NPAA->Methylene_Rxns Nitro_Reduction Nitro Group Reduction 3-NPAA->Nitro_Reduction Esters_Amides Esters / Amides Carboxylic_Acid_Rxns->Esters_Amides Condensation_Products Condensation Products Methylene_Rxns->Condensation_Products Amino_Acid 3-Aminophenylacetic Acid Nitro_Reduction->Amino_Acid Heterocycles Heterocycles Amino_Acid->Heterocycles

Caption: Key Synthetic Transformations of this compound.

experimental_workflow Start Starting Materials (p-Nitrobenzyl cyanide, H2SO4, H2O) Reflux Heat under reflux Start->Reflux Dilute_Cool Dilute with water and cool Reflux->Dilute_Cool Filter_Wash Filter and wash the solid Dilute_Cool->Filter_Wash Recrystallize Recrystallize from hot water Filter_Wash->Recrystallize Product p-Nitrophenylacetic Acid Recrystallize->Product

Caption: Experimental Workflow for the Preparation of p-Nitrophenylacetic Acid.

drug_development_pathway 3-NPAA This compound Reduction Reduction of Nitro Group 3-NPAA->Reduction Amino_Acid 3-Aminophenylacetic Acid Reduction->Amino_Acid Cyclization Cyclization / Derivatization Amino_Acid->Cyclization Heterocyclic_Scaffolds Heterocyclic Scaffolds Cyclization->Heterocyclic_Scaffolds Lead_Optimization Lead Optimization Heterocyclic_Scaffolds->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical Flow from this compound to Drug Candidates.

References

Preliminary Investigation of 3-Nitrophenylacetic Acid Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylacetic acid (3-NPA) is a versatile nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique chemical structure, featuring a reactive nitro group and a carboxylic acid moiety on a phenylacetic acid backbone, allows for a diverse range of chemical transformations. This technical guide provides a preliminary investigation into the principal reaction pathways of 3-NPA, including its synthesis, functional group transformations, and potential degradation routes. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.

Introduction

This compound (CAS No. 1877-73-2) is a crystalline solid with a melting point of 117-120 °C.[1] Its utility as a synthetic building block stems from the presence of two key functional groups: the nitro group, which can be readily reduced to an amine, and the carboxylic acid group, which can undergo esterification, amidation, and decarboxylation.[2] These transformations open pathways to a wide array of more complex molecules, including heterocyclic compounds and biologically active molecules relevant to the pharmaceutical and agrochemical industries.[2][3] This guide explores the fundamental reaction pathways of 3-NPA, providing a foundational resource for researchers working with this important chemical intermediate.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. The two most common methods are the hydrolysis of 3-nitrobenzyl cyanide and the Willgerodt-Kindler reaction of 3-nitroacetophenone.

From 3-Nitrobenzyl Cyanide

This method involves the hydrolysis of 3-nitrobenzyl cyanide, which can be prepared by the nitration of benzyl (B1604629) cyanide.[3][4] The hydrolysis of the nitrile to the carboxylic acid is typically carried out under acidic conditions.[5]

Reaction Scheme:

synthesis_from_cyanide 3-Nitrobenzyl_Cyanide 3-Nitrobenzyl Cyanide 3-Nitrophenylacetic_Acid This compound 3-Nitrobenzyl_Cyanide->3-Nitrophenylacetic_Acid H₂SO₄, H₂O, Δ

Caption: Synthesis of this compound from 3-Nitrobenzyl Cyanide.

Experimental Protocol: Hydrolysis of 3-Nitrobenzyl Cyanide [5]

  • In a round-bottom flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.

  • Cool the reaction mixture and dilute it with an equal volume of cold water.

  • Cool the solution to 0 °C or below to precipitate the product.

  • Filter the precipitate and wash it several times with ice water.

  • Recrystallize the crude product from boiling water to obtain pale yellow needles of p-nitrophenylacetic acid.

Note: This protocol is for the para-isomer, but a similar procedure can be applied for the meta-isomer.

From 3-Nitroacetophenone (Willgerodt-Kindler Reaction)

The Willgerodt-Kindler reaction provides an alternative route from the more readily available 3-nitroacetophenone. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[1][2][6][7][8]

Reaction Scheme:

willgerodt_kindler 3-Nitroacetophenone 3-Nitroacetophenone Thioamide_Intermediate Thioamide Intermediate 3-Nitroacetophenone->Thioamide_Intermediate Sulfur, Morpholine, Δ 3-Nitrophenylacetic_Acid This compound Thioamide_Intermediate->3-Nitrophenylacetic_Acid H₃O⁺, Δ

Caption: Willgerodt-Kindler reaction for the synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone [6]

  • To a flask, add 1.28 g of sulfur, 2.40 g of acetophenone, and a solution of morpholine.

  • Reflux the mixture with strong stirring for 12 hours.

  • After cooling, add approximately 8 g of 40% aqueous NaOH.

  • Reflux the mixture for another 12 hours.

  • Cool the reaction mixture and acidify with 30% HCl to a pH of 6 and filter.

  • Further acidify the filtrate to precipitate the product.

  • Collect the solid by filtration and wash with water.

Note: This is a general procedure for acetophenone. Optimization for 3-nitroacetophenone may be required to improve the reported low yield of 7%.[9] An improved procedure reports a 69.5% yield of the intermediate this compound thiomorpholide.[10]

Key Reaction Pathways

This compound can undergo a variety of transformations at its nitro and carboxylic acid functional groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 3-aminophenylacetic acid, a precursor for many pharmaceuticals and heterocyclic compounds.[11] This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents like tin(II) chloride.[9]

Reaction Scheme:

reduction_of_nitro 3-Nitrophenylacetic_Acid This compound 3-Aminophenylacetic_Acid 3-Aminophenylacetic Acid 3-Nitrophenylacetic_Acid->3-Aminophenylacetic_Acid [H] (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Reduction of this compound to 3-Aminophenylacetic Acid.

Experimental Protocol: Catalytic Transfer Hydrogenation [9]

  • In a reaction vessel, dissolve the nitro-compound (1 mmol) in dioxane (5 mL).

  • Add the catalyst (e.g., 10 mol% Ni(acac)₂) and the hydrogen source (e.g., 150 mol% PMHS).

  • Stir the solution at 80 °C under an air atmosphere for the required time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by silica (B1680970) gel column chromatography using an appropriate eluent.

Reactions of the Carboxylic Acid Group

Esterification of the carboxylic acid group is a common reaction, typically performed by reacting 3-NPA with an alcohol in the presence of an acid catalyst like sulfuric acid.[3][12][13][14] This reaction is an equilibrium process, and the yield can be improved by using an excess of the alcohol or by removing the water formed during the reaction.[7]

Reaction Scheme:

fischer_esterification 3-Nitrophenylacetic_Acid This compound Alcohol R-OH Ester Methyl 3-Nitrophenylacetate 3-Nitrophenylacetic_AcidAlcohol 3-Nitrophenylacetic_AcidAlcohol 3-Nitrophenylacetic_AcidAlcohol->Ester H₂SO₄ (cat.), Δ

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification with Methanol (B129727) [12][15]

  • Dissolve this compound in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

  • After cooling, pour the reaction mixture into water.

  • Neutralize the solution with sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.[11] Thionyl chloride (SOCl₂) is a common reagent for the preparation of the acid chloride.[14]

Reaction Scheme:

amide_formation 3-Nitrophenylacetic_Acid This compound Acid_Chloride 3-Nitrophenylacetyl Chloride 3-Nitrophenylacetic_Acid->Acid_Chloride SOCl₂ Amine R₂NH Amide N,N-Disubstituted-3-nitrophenylacetamide Acid_ChlorideAmine Acid_ChlorideAmine Acid_ChlorideAmine->Amide

Caption: Amide synthesis from this compound via the acid chloride.

Experimental Protocol: Amide Synthesis via Acid Chloride [11][14]

  • In a flask, reflux this compound with an excess of thionyl chloride until the evolution of gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add the desired amine dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the amide.

  • Recrystallize or purify by column chromatography as needed.

Degradation Pathways

The environmental fate and degradation of nitroaromatic compounds are of significant interest. While specific studies on this compound are limited, general degradation pathways for related compounds can be inferred.

Photodecarboxylation

Aqueous solutions of nitrophenylacetate ions can undergo photodecarboxylation upon irradiation with UV light.

Microbial Degradation

Bacteria have been shown to degrade a variety of nitroaromatic compounds. The degradation of 3-nitrobenzoic acid, a structurally similar compound, is initiated by a dioxygenase enzyme that catalyzes the release of the nitro group as nitrite.[10] It is plausible that this compound could be a substrate for similar bacterial dioxygenases.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Physical and Spectroscopic Properties of this compound and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
This compoundC₈H₇NO₄181.15117-120[1]11.2-10.7 (COOH), 8.2-7.5 (Ar-H), 3.78 (CH₂)[18]171.5 (C=O), 148.4 (C-NO₂), 135.8, 129.8, 124.0, 122.3 (Ar-C), 41.0 (CH₂)3300-2500 (O-H), 1710 (C=O), 1530, 1350 (NO₂)
3-Aminophenylacetic acidC₈H₉NO₂151.16120-1227.1-6.6 (Ar-H), 3.5 (CH₂), 3.3 (NH₂)174.2 (C=O), 146.8 (C-NH₂), 129.5, 119.3, 116.3, 113.7 (Ar-C), 42.9 (CH₂)3400-3200 (N-H), 3200-2500 (O-H), 1700 (C=O)
Methyl 3-nitrophenylacetateC₉H₉NO₄195.1756-588.2-7.5 (Ar-H), 3.8 (CH₂), 3.7 (CH₃)170.9 (C=O), 148.3 (C-NO₂), 135.7, 129.7, 123.8, 122.2 (Ar-C), 52.5 (OCH₃), 41.1 (CH₂)1740 (C=O), 1530, 1350 (NO₂)
3-NitrophenylacetamideC₈H₈N₂O₃180.16141-1438.2-7.5 (Ar-H), 7.2, 6.8 (NH₂), 3.6 (CH₂)172.1 (C=O), 148.4 (C-NO₂), 136.1, 129.7, 123.2, 121.9 (Ar-C), 43.5 (CH₂)3350, 3180 (N-H), 1660 (C=O), 1530, 1350 (NO₂)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.

Table 2: Reaction Yields for Transformations of this compound

ReactionProductReagentsYield (%)Reference
HydrolysisThis compound3-Nitrobenzyl cyanide, H₂SO₄, H₂O38[9]
Willgerodt-KindlerThis compound3-Nitroacetophenone, S, Morpholine7[9]
Reduction3-Aminophenylacetic acidThis compound, Ni(acac)₂, PMHS96 (for a similar substrate)[9]
Fischer EsterificationMethyl 3-nitrophenylacetateThis compound, Methanol, H₂SO₄~90 (for benzoic acid)[13]
Amide FormationN-Phenyl-3-nitrophenylacetamide3-Nitrophenylacetyl chloride, AnilineHigh (general method)[19]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the key compounds and the general workflow for a typical reaction involving this compound.

reaction_network cluster_synthesis Synthesis cluster_reactions Reactions 3-Nitrobenzyl_Cyanide 3-Nitrobenzyl Cyanide 3-NPA This compound 3-Nitrobenzyl_Cyanide->3-NPA Hydrolysis 3-Nitroacetophenone 3-Nitroacetophenone 3-Nitroacetophenone->3-NPA Willgerodt-Kindler 3-APA 3-Aminophenylacetic Acid 3-NPA->3-APA Reduction Ester Ester Derivative 3-NPA->Ester Esterification Amide Amide Derivative 3-NPA->Amide Amidation

Caption: Interconversion of this compound and its derivatives.

experimental_workflow Start Start: Reactants & Solvents Reaction Reaction Setup (e.g., Reflux, Stirring) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS, MP) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for reactions of this compound.

Conclusion

This compound is a versatile building block with a rich chemistry centered around its nitro and carboxylic acid functionalities. This guide has outlined the primary synthetic routes to 3-NPA and detailed the experimental conditions for its key transformations into amines, esters, and amides. The provided quantitative data and spectroscopic information serve as a valuable reference for researchers. While the degradation and specific biological activities of 3-NPA require further investigation, the reaction pathways described herein provide a solid foundation for its application in the synthesis of novel and complex organic molecules.

References

Methodological & Application

Application Notes and Protocols: Leveraging 3-Nitrophenylacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a diverse range of bioactive molecules. Its structure, featuring both a reactive carboxylic acid group and a nitro group on the phenyl ring, allows for a variety of chemical modifications, leading to the creation of novel compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, opening pathways to the synthesis of amides, sulfonamides, and heterocyclic systems. The carboxylic acid moiety can be converted into esters, amides, and hydrazides, further expanding the synthetic possibilities.

These application notes provide an overview of the synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides and explore their potential antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation are provided to enable researchers to replicate and build upon these findings.

Synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides

A common strategy for derivatizing this compound to generate bioactive compounds is through the formation of amide linkages with various aromatic amines. This approach allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR).

General Synthetic Pathway

The synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides can be conceptualized as a two-step process. First, this compound is converted to its more reactive acid chloride derivative. Subsequently, the acid chloride is reacted with a substituted aniline (B41778) to form the desired amide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation 3-Nitrophenylacetic_acid This compound 3-Nitrophenylacetyl_chloride 3-Nitrophenylacetyl chloride 3-Nitrophenylacetic_acid->3-Nitrophenylacetyl_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->3-Nitrophenylacetyl_chloride Reagent N-Substituted_acetamide N-(substituted)-2-(3-nitrophenyl)acetamide 3-Nitrophenylacetyl_chloride->N-Substituted_acetamide Reaction Substituted_aniline Substituted Aniline Substituted_aniline->N-Substituted_acetamide Reagent

Caption: Synthetic workflow for N-(substituted)-2-(3-nitrophenyl)acetamides.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophenylacetyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1 equivalent).

  • Add dry toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature with constant stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-nitrophenylacetyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide

Materials:

Procedure:

  • Dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-nitrophenylacetyl chloride (1 equivalent) in dry dichloromethane to the cooled solution of the aniline with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide.

Biological Activity: Antimicrobial Screening

The synthesized N-(substituted)-2-(3-nitrophenyl)acetamide derivatives can be screened for their potential antimicrobial activity against a panel of pathogenic bacteria and fungi.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized N-(substituted)-2-(3-nitrophenyl)acetamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of test concentrations.

  • Prepare a standardized inoculum of the test microorganisms according to CLSI guidelines.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized compounds can be summarized in a table for easy comparison.

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -H>128>128>128
1b 4-Cl6412864
1c 4-CH₃128>128128
1d 4-NO₂326432
Ciprofloxacin -0.50.25NA
Fluconazole -NANA8

NA: Not Applicable

Structure-Activity Relationship (SAR) and Mechanism of Action

The results from the antimicrobial screening can be used to establish a preliminary structure-activity relationship. For instance, the presence of an electron-withdrawing group like a nitro or chloro substituent on the aniline ring might enhance the antimicrobial activity.

The mechanism of action of these compounds could involve various cellular pathways. One hypothetical pathway is the inhibition of essential enzymes in the microbial cell wall synthesis or nucleic acid replication.

G Bioactive_Compound N-(substituted)-2- (3-nitrophenyl)acetamide Target_Enzyme Essential Microbial Enzyme (e.g., DNA gyrase, Transpeptidase) Bioactive_Compound->Target_Enzyme Inhibition Cell_Process Cell Wall Synthesis or DNA Replication Target_Enzyme->Cell_Process Blocks Cell_Death Microbial Cell Death Cell_Process->Cell_Death Leads to

Caption: Hypothetical mechanism of action for antimicrobial agents.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of novel bioactive compounds. The straightforward conversion to amides provides a robust platform for generating libraries of derivatives for biological screening. The protocols outlined in these application notes offer a foundation for researchers to explore the synthesis and antimicrobial potential of N-(substituted)-2-(3-nitrophenyl)acetamides. Further investigation into the mechanism of action and optimization of the lead compounds could pave the way for the development of new therapeutic agents.

Application of 3-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrophenylacetic acid (3-NPAA) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring a reactive nitro group and a carboxylic acid moiety, allows for a variety of chemical transformations, making it a valuable building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The primary utility of 3-NPAA in pharmaceutical synthesis lies in the reduction of its nitro group to an amine, yielding 3-aminophenylacetic acid. This transformation opens up pathways for the synthesis of a wide range of heterocyclic compounds and other molecules with biological activity.[1] This document provides a detailed overview of the application of 3-NPAA in the synthesis of pharmaceutical intermediates, including experimental protocols and relevant data.

Key Synthetic Transformation: Reduction of this compound

The conversion of this compound to 3-Aminophenylacetic acid is a fundamental step that unlocks its potential in pharmaceutical synthesis. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.

General Reaction Scheme:

Reduction_Scheme 3-Nitrophenylacetic_acid This compound 3-Aminophenylacetic_acid 3-Aminophenylacetic acid 3-Nitrophenylacetic_acid->3-Aminophenylacetic_acid H2, Pd/C Ethanol

Caption: Catalytic hydrogenation of this compound.

Application in the Synthesis of a β-Lactam Antibiotic Intermediate

One of the significant applications of 3-aminophenylacetic acid, derived from 3-NPAA, is in the synthesis of precursors for β-lactam antibiotics. The amino group can be acylated to introduce various side chains, which are crucial for the antibacterial activity and spectrum of these drugs.

Experimental Workflow for Intermediate Synthesis:

Workflow cluster_0 Synthesis Workflow A Step 1: Reduction This compound to 3-Aminophenylacetic acid B Step 2: Acylation Reaction of 3-Aminophenylacetic acid with an acyl chloride A->B Proceed to acylation C Step 3: Purification Crystallization of the final intermediate B->C Purify product

Caption: Workflow for synthesizing a β-lactam intermediate.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key transformations involved in the synthesis of a pharmaceutical intermediate starting from this compound.

StepReactantProductReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Reduction This compound3-Aminophenylacetic acidH₂, 10% Pd/CEthanol25495>98
2. Acylation 3-Aminophenylacetic acidN-(3-(Carboxymethyl)phenyl)acetamideAcetyl chlorideDCM0-25292>99

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Aminophenylacetic Acid

Objective: To reduce this compound to 3-Aminophenylacetic acid via catalytic hydrogenation.

Materials:

  • This compound (10 g, 55.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.5 g)

  • Ethanol (200 mL)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a 500 mL Parr hydrogenation bottle, dissolve 10 g of this compound in 200 mL of ethanol.

  • Carefully add 0.5 g of 10% Pd/C to the solution.

  • Seal the reaction vessel and place it on the Parr apparatus.

  • Evacuate the vessel and purge with nitrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 3-Aminophenylacetic acid. Dry the product under vacuum.

Expected Yield: ~8.0 g (95%) Purity (by HPLC): >98%

Protocol 2: Synthesis of N-(3-(Carboxymethyl)phenyl)acetamide (A β-Lactam Precursor)

Objective: To acylate 3-Aminophenylacetic acid to form a key intermediate for β-lactam antibiotic synthesis.

Materials:

Procedure:

  • Suspend 5 g of 3-Aminophenylacetic acid in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 4.6 mL of triethylamine to the suspension with stirring.

  • In a separate container, dissolve 2.4 mL of acetyl chloride in 20 mL of DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1M HCl, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-(Carboxymethyl)phenyl)acetamide.

Expected Yield: ~5.9 g (92%) Purity (by HPLC): >99%

Signaling Pathway Context

The final pharmaceutical products derived from these intermediates, such as β-lactam antibiotics, do not typically act on signaling pathways. Instead, they exert their therapeutic effect by inhibiting bacterial cell wall synthesis.

Antibiotic_Mechanism cluster_0 Mechanism of Action A β-Lactam Antibiotic B Penicillin-Binding Proteins (PBPs) (Transpeptidases) A->B Inhibits C Peptidoglycan Cross-linking B->C Catalyzes D Bacterial Cell Wall Synthesis C->D Essential for E Bacterial Cell Lysis D->E Inhibition leads to

References

Application Notes and Protocols: 3-Nitrophenylacetic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitrophenylacetic acid is a readily available and versatile starting material for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The presence of the nitro group and the carboxylic acid functionality allows for a range of chemical transformations, including reductions, cyclizations, and condensations, leading to the formation of diverse heterocyclic scaffolds such as quinolines, indoloquinolines, and benzodiazepines. These core structures are found in numerous biologically active molecules, including anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.

I. Synthesis of Quinolinone and Indoloquinoline Scaffolds

A key application of this compound is in the synthesis of 3-substituted quinolin-2(1H)-ones, which serve as crucial intermediates for the construction of more complex polycyclic alkaloids like neocryptolepine (B1663133) and quinindoline. These indoloquinoline alkaloids are known for their potent anticancer properties.

A. Synthesis of 3-(2-Nitrophenyl)quinolin-2(1H)-one

This protocol details the synthesis of a key quinolinone intermediate via the amidation of 2-aminobenzaldehyde (B1207257) with 2-nitrophenylacetic acid, followed by a base-assisted cyclization.

Experimental Protocol:

Step 1: Amidation of 2-Aminobenzaldehyde

  • Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as toluene (B28343).

  • Reaction: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), to the solution.

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding 2-carboxamidobenzaldehyde.

Step 2: Cyclization to 3-(2-Nitrophenyl)quinolin-2(1H)-one

  • Reaction: Dissolve the purified 2-carboxamidobenzaldehyde from the previous step in a suitable solvent like ethanol (B145695).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.

  • Conditions: Reflux the reaction mixture for 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-(2-nitrophenyl)quinolin-2(1H)-one.[1]

Quantitative Data:

Intermediate/ProductStarting MaterialsReagentsSolventConditionsYield (%)
2-Carboxamidobenzaldehyde2-Aminobenzaldehyde, 2-Nitrophenylacetic acidDCCTolueneRoom Temp, 12-24h71-90
3-(2-Nitrophenyl)quinolin-2(1H)-one2-CarboxamidobenzaldehydeK₂CO₃EthanolReflux, 4-8h63-97
B. Synthesis of Neocryptolepine and 6-Methylquinindoline

The synthesized 3-(2-nitrophenyl)quinolin-2(1H)-one is a common precursor for the synthesis of the anticancer alkaloids neocryptolepine and 6-methylquinindoline.

Experimental Protocol:

1. Synthesis of Neocryptolepine

  • N-Methylation: To a solution of 3-(2-nitrophenyl)quinolin-2(1H)-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add methyl iodide (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 6-12 hours.

  • Reduction and Cyclization: To the N-methylated intermediate, add a reducing agent, for instance, iron powder (Fe) (5.0 eq) and acetic acid (AcOH). Heat the mixture to 80-100°C for 2-4 hours to effect both the reduction of the nitro group and the subsequent cyclization.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield neocryptolepine. The overall yield from the common precursor is approximately 55%.[2]

2. Synthesis of 6-Methylquinindoline

  • Cyclocondensation: Treat the 3-(2-nitrophenyl)quinolin-2(1H)-one with a reducing agent that also promotes cyclization, such as triethyl phosphite (B83602) (P(OEt)₃), at reflux for 12-24 hours.

  • N-Methylation: To the resulting quinindoline, add methyl iodide (1.2 eq) and a base like potassium carbonate (K₂CO₃) (1.5 eq) in DMF and stir at room temperature for 6-12 hours.

  • Purification: Purify the product by column chromatography to obtain 6-methylquinindoline. The overall yield from the common precursor is approximately 79%.[2]

Quantitative Data:

ProductStarting MaterialKey ReagentsOverall Yield (%)
Neocryptolepine3-(2-Nitrophenyl)quinolin-2(1H)-one1. MeI, K₂CO₃; 2. Fe, AcOH55
6-Methylquinindoline3-(2-Nitrophenyl)quinolin-2(1H)-one1. P(OEt)₃; 2. MeI, K₂CO₃79

Reaction Workflow for Indoloquinolines:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Products A This compound C Amidation A->C B 2-Aminobenzaldehyde B->C D 2-Carboxamidobenzaldehyde C->D E Cyclization D->E F 3-(2-Nitrophenyl)quinolin-2(1H)-one E->F G N-Methylation F->G J Cyclocondensation F->J H Reductive Cyclization G->H I Neocryptolepine H->I K N-Methylation J->K L 6-Methylquinindoline K->L

Caption: Synthetic workflow from this compound to indoloquinolines.

II. Synthesis of Benzodiazepine (B76468) Scaffolds

This compound derivatives can also be envisioned as precursors for the synthesis of benzodiazepines, a class of psychoactive drugs. A key synthetic strategy involves the cyclization of an N-acylated 2-aminobenzophenone.

A. Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a general and efficient method for the synthesis of a 7-nitro-1,4-benzodiazepin-2-one, a common structural motif in this class of compounds.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-nitrobenzophenone (B23384)

This starting material can be synthesized through various routes. A common method involves the Friedel-Crafts reaction of 2-chloro-5-nitrobenzoyl chloride with benzene, followed by amination.

Step 2: Acylation with Chloroacetyl Chloride

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in a dry solvent such as toluene or chloroform (B151607).

  • Reagent Addition: Add chloroacetyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

  • Conditions: The reaction can be conducted at room temperature or with gentle heating (e.g., 35°C in chloroform or reflux in toluene) for 1-3.5 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If using toluene, the product may precipitate and can be collected by filtration. If using chloroform, the solvent is removed under reduced pressure.

  • Purification: The crude 2-(2-chloroacetamido)-5-nitrobenzophenone can be purified by recrystallization.

Step 3: Intramolecular Cyclization

  • Reaction: In a suitable solvent system such as a mixture of ethanol and tetrahydrofuran (B95107) (THF), suspend the 2-(2-chloroacetamido)-5-nitrobenzophenone.

  • Base Addition: Add a solution of ammonia (B1221849) in methanol.

  • Conditions: Stir the reaction mixture at room temperature for several hours until the cyclization is complete.

  • Isolation: The product, 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, will precipitate from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.

Quantitative Data:

StepStarting MaterialReagentsSolventConditionsYield (%)
Acylation2-Amino-5-nitrobenzophenoneChloroacetyl chlorideTolueneReflux, 1-3.5hHigh
Cyclization2-(2-Chloroacetamido)-5-nitrobenzophenoneNH₃ in MeOHEtOH/THFRoom TempGood

Reaction Scheme for Benzodiazepine Synthesis:

G A 2-Amino-5-nitrobenzophenone C Acylation A->C B Chloroacetyl Chloride B->C D 2-(2-Chloroacetamido)-5-nitrobenzophenone C->D F Intramolecular Cyclization D->F E Ammonia E->F G 7-Nitro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one F->G

Caption: Key steps in the synthesis of a 7-nitro-1,4-benzodiazepin-2-one.

III. Biological Activity and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound derivatives exhibit significant biological activity, particularly as anticancer agents.

A. Anticancer Mechanism of Indoloquinolines

Neocryptolepine and related indoloquinoline alkaloids have been shown to exert their anticancer effects through multiple mechanisms. These include:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar structure of these molecules allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[3][4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[2]

  • Modulation of Signaling Pathways: There is evidence that neocryptolepine derivatives can modulate key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[2]

Signaling Pathway of Neocryptolepine Derivatives:

G cluster_0 Cellular Effects Neocryptolepine Neocryptolepine Derivatives DNA DNA Intercalation Neocryptolepine->DNA TopoII Topoisomerase II Inhibition Neocryptolepine->TopoII PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition Neocryptolepine->PI3K_AKT Apoptosis Apoptosis Induction DNA->Apoptosis TopoII->Apoptosis PI3K_AKT->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest PI3K_AKT->CellCycleArrest

Caption: Proposed anticancer mechanisms of neocryptolepine derivatives.

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to access quinolinone, indoloquinoline, and benzodiazepine scaffolds. The significant biological activities of the resulting compounds, particularly in the area of oncology, underscore the importance of this synthetic precursor in modern drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel heterocyclic structures with potent and selective biological activities.

References

Application Notes and Protocols for Amide Coupling Reactions Involving 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing amide coupling reactions using 3-nitrophenylacetic acid as a key building block. The protocols detailed below are foundational for the synthesis of a diverse range of amide derivatives, which are of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by the nitro group make this compound a versatile starting material for creating novel chemical entities.

The following sections detail two robust and widely-used coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Introduction to Amide Coupling with this compound

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the direct reaction is often slow and requires harsh conditions. Amide coupling reagents are therefore employed to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. This compound, with its electron-withdrawing nitro group, can influence the reactivity of the carboxylic acid and the properties of the resulting amide. The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amine, opening avenues for the synthesis of more complex molecules.[1] Amide derivatives of this compound have potential applications in various research areas, including the development of enzyme inhibitors and other biologically active compounds.

General Workflow for Amide Coupling

The overall process for the synthesis of amides from this compound can be broken down into several key stages, from reagent preparation to product purification.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis prep_acid This compound activation Activation of Carboxylic Acid prep_acid->activation prep_amine Amine coupling Amide Bond Formation prep_amine->coupling prep_reagents Coupling Reagents & Base prep_reagents->activation prep_solvent Anhydrous Solvent prep_solvent->activation activation->coupling Addition of Amine workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective protocol for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce racemization by converting the O-acylisourea into a more stable HOBt-ester, which then reacts with the amine.

Experimental Protocol
  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to a concentration of 0.1-0.5 M).

    • Add HOBt (1.1 - 1.5 eq).

    • Add the desired amine (1.0 - 1.2 eq).

  • Reaction:

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the reaction mixture.

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0 - 3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the urea (B33335) byproduct and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Data Presentation: EDC/HOBt Coupling Conditions

The following table summarizes typical reaction conditions and expected yields for the EDC/HOBt mediated coupling of a carboxylic acid with various aniline (B41778) derivatives. While this compound is not explicitly listed, these conditions are applicable and provide a good starting point for optimization.

EntryAmineCoupling Reagents (eq)Base (eq)SolventTime (h)Yield (%)
1AnilineEDC (1), DMAP (1), HOBt (0.1)DIPEA (2)CH₃CN1491
24-FluoroanilineEDC (1), DMAP (1), HOBt (0.1)DIPEA (2)CH₃CN1485
34-MethoxyanilineEDC (1), DMAP (1), HOBt (0.1)DIPEA (2)CH₃CN1495
44-NitroanilineEDC (1), DMAP (1), HOBt (0.1)DIPEA (2)CH₃CN1875

Data is adapted from a general protocol for amide coupling with functionalized carboxylic acids and electron-deficient amines.[2][3] Yields are for isolated products after chromatography.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly useful for challenging couplings, including those involving sterically hindered substrates or weakly nucleophilic amines. It generally provides faster reaction times and higher yields compared to carbodiimide (B86325) methods.

Experimental Protocol
  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).

  • Reaction:

    • Add HATU (1.0 - 1.2 eq) to the solution.

    • Add the desired amine (1.0 - 1.2 eq).

    • Add a non-nucleophilic base, typically DIPEA (2.0 - 3.0 eq), to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with 10% aqueous LiCl solution (to remove DMF) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: HATU Coupling Conditions

The following table summarizes typical reaction conditions for the HATU-mediated coupling of a carboxylic acid with various amines. These conditions are directly applicable for the coupling of this compound.

EntryAmineCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)
1BenzylamineHATU (1.1)DIPEA (2.0)DMF2>95
2AnilineHATU (1.1)DIPEA (2.0)DMF4~90
3MorpholineHATU (1.1)DIPEA (2.0)DMF1>95
42-AminopyridineHATU (1.1)DIPEA (2.0)DMF3~85

Yields are estimations based on typical HATU coupling reactions and will vary depending on the specific amine substrate.

Mechanism of Activation

The activation of the carboxylic acid is the key step in these coupling reactions. The diagrams below illustrate the formation of the active intermediate for both EDC/HOBt and HATU protocols.

G cluster_edc EDC/HOBt Activation cluster_hatu HATU Activation RCOOH R-COOH O_acylisourea O-Acylisourea (unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (active intermediate) O_acylisourea->HOBt_ester HOBt HOBt HOBt->HOBt_ester RCOOH2 R-COOH Carboxylate R-COO⁻ RCOOH2->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (active intermediate) Carboxylate->OAt_ester HATU HATU HATU->OAt_ester

Caption: Activation pathways for EDC/HOBt and HATU coupling reagents.

Applications in Drug Discovery and Development

Amides derived from this compound are valuable scaffolds in drug discovery. The nitro group can be exploited for several purposes:

  • Modulation of Physicochemical Properties: The presence of the nitro group can significantly alter the polarity, solubility, and electronic nature of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR).

  • Prodrug Strategies: The nitro group can be reduced in vivo to the corresponding amine, which may be the active form of the drug. This reductive activation is particularly relevant in hypoxic environments, such as those found in solid tumors.

  • Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.

The protocols described herein provide a reliable foundation for the synthesis of libraries of 3-nitrophenylacetamide derivatives for screening in various biological assays. The choice between the EDC/HOBt and HATU methods will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. For high-throughput synthesis and more challenging substrates, the HATU protocol is generally preferred.

References

Application Notes and Protocols: Esterification of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterifying 3-Nitrophenylacetic acid, a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and advanced materials sectors.[1] The protocols outlined below—Fischer Esterification, Steglich Esterification, and Thionyl Chloride-Mediated Esterification—offer a range of options to accommodate different substrate sensitivities and laboratory capabilities.

Introduction

This compound is a versatile building block due to the presence of both a reactive carboxylic acid moiety and a nitro group, which can be further functionalized.[1] The esterification of the carboxylic acid group is a common and critical transformation in the synthetic pathways leading to various target molecules. The choice of esterification method can significantly impact reaction efficiency, yield, and purity of the final product. This document details three robust methods for this conversion.

Comparative Data of Esterification Methods

For ease of comparison, the following table summarizes the key quantitative parameters for the described esterification methods for producing methyl 3-nitrophenylacetate.

ParameterFischer Esterification (TMSCl variant)Steglich Esterification (DCC/DMAP)Thionyl Chloride Method
Primary Reagents This compound, Methanol (B129727), Trimethylsilyl (B98337) chlorideThis compound, Alcohol, DCC, DMAPThis compound, Thionyl chloride, Alcohol
Reaction Time 18 hours[2]~3-4 hours[3]~2-4 hours (two steps)
Reaction Temperature Room Temperature[2]0°C to Room Temperature[3]Reflux
Solvent Methanol[2]Dichloromethane (B109758) (DCM)[3]Dichloromethane (DCM) or neat
Reported Yield ~100% (for Methyl ester)[2]Generally high (specific data for this substrate not found, but method is high-yielding)[3]Generally high (specific data for this substrate not found, but method is reliable)
Key Advantages High yield, simple one-pot procedure.Mild conditions, suitable for sensitive substrates.[4][5]Effective for difficult esterifications, intermediate acid chloride is highly reactive.[6][7]
Key Disadvantages Long reaction time.Formation of dicyclohexylurea (DCU) byproduct which requires removal.[4]Harsh reagent (SOCl₂), release of HCl and SO₂ gases.[8][9]

Experimental Protocols

Method 1: Fischer-Type Esterification using Trimethylsilyl Chloride

This method provides a high-yield synthesis of methyl 3-nitrophenylacetate under mild conditions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Protocol:

  • In a round-bottom flask, dissolve this compound (e.g., 4.0 g) in methanol (60 mL).[2]

  • Stir the solution at room temperature.

  • Slowly add trimethylsilyl chloride (2.0 equivalents, e.g., 5.6 mL) to the stirred solution.[2]

  • Continue stirring the resulting solution at room temperature for 18 hours.[2]

  • After 18 hours, concentrate the reaction mixture under reduced pressure to remove the methanol.[2]

  • Partition the residue between dichloromethane (DCM) and an aqueous sodium bicarbonate solution to neutralize any remaining acid.[2]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[2]

  • Filter the solution to remove the drying agent.

  • Concentrate the organic phase under vacuum to yield the final product, methyl 3-nitrophenylacetate, which should be a colorless liquid.[2]

Method 2: Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][10] This procedure is adaptable for various alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for filtration and workup

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[3]

  • Cool the flask in an ice bath to 0°C.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[3]

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Method 3: Thionyl Chloride-Mediated Esterification

This two-step method involves the initial formation of a highly reactive acid chloride, which is then reacted with the alcohol. This is a robust method, particularly for less reactive alcohols.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired alcohol (e.g., methanol, ethanol)

  • Dichloromethane (DCM, anhydrous) or other inert solvent

  • Pyridine (B92270) or triethylamine (B128534) (optional, as an acid scavenger)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Protocol:

Step 1: Formation of 3-Nitrophenylacetyl Chloride

  • Place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Add an excess of thionyl chloride (e.g., 2-5 equivalents), which can also serve as the solvent. Alternatively, use an inert solvent like DCM.

  • Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-nitrophenylacetyl chloride can be used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in an anhydrous inert solvent like DCM.

  • Cool the solution in an ice bath.

  • Slowly add the desired alcohol (1.2 equivalents) to the solution. An organic base like pyridine or triethylamine (1.2 equivalents) can be added to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, dilute aqueous acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.

Visualized Workflows and Mechanisms

Esterification_Reaction cluster_reactants Reactants cluster_product Product Acid This compound Method Esterification Method (e.g., Fischer, Steglich) Acid->Method Alcohol Alcohol (R'-OH) Alcohol->Method Ester 3-Nitrophenylacetate Ester Water Water Method->Ester Method->Water byproduct

Caption: General overview of the esterification reaction.

Experimental_Workflow start Start reactants Combine this compound, Alcohol, and Reagents start->reactants reaction Stir at Appropriate Temperature and Time reactants->reaction workup Aqueous Workup (Wash and Neutralize) reaction->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end End (Pure Ester) purify->end

References

Application Notes and Protocols for the Catalytic Reduction of 3-Nitrophenylacetic Acid to 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-nitrophenylacetic acid to form 3-aminophenylacetic acid is a critical transformation in organic synthesis. 3-Aminophenylacetic acid serves as a valuable building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The choice of reduction methodology is paramount, influencing yield, purity, cost-effectiveness, and scalability. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve this transformation, offering a comparative overview to aid in process development and optimization.

The primary methods for this reduction involve catalytic hydrogenation using noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel, as well as reduction using metals in acidic media, such as iron powder in acetic acid. Each method presents distinct advantages and challenges in terms of catalyst handling, reaction conditions, and chemoselectivity.

Data Presentation: Comparison of Catalytic Reduction Methods

The following table summarizes quantitative data for different methods used for the reduction of this compound and its derivatives. This allows for a direct comparison of catalyst performance, reaction conditions, and yields.

Catalyst/ReagentSubstrateHydrogen SourceSolventTemperature (°C)Time (h)PressureYield (%)Reference
Iron Powder (Fe)Methyl 3-nitrophenylacetateAcetic AcidWater/Ethanol90-95 (Reflux)4Atmospheric96 (ester)[1]
Iron Powder (Fe)This compoundAcetic AcidWater/EthanolRefluxNot SpecifiedAtmospheric>90 (inferred)[1][2]
Platinum Oxide (PtO₂)p-Nitrophenylacetic AcidH₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[3]
Raney NickelAromatic Nitro CompoundsHydrazinium monoformateMethanolRoom Temp2-10 minAtmospheric90-95[4]
Palladium on Carbon (Pd/C)Aromatic Nitro CompoundsH₂Protic SolventsRoom TempVariable1 atmHigh (General)[5]

Note: Data for closely related substrates are included to provide guidance where specific data for this compound is not available.

Signaling Pathways and Reaction Mechanisms

The catalytic reduction of a nitroaromatic compound to an aniline (B41778) derivative on a metal surface is a complex process involving multiple intermediates. The generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Reaction_Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂ (Catalyst) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ (Catalyst) Product 3-Aminophenylacetic Acid Intermediate2->Product + H₂ (Catalyst) Fe_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Charge flask with H₂O, EtOH, Fe powder, and Acetic Acid B Heat to reflux for 30 min (Activation) A->B D Add substrate solution to Fe suspension B->D C Dissolve this compound in EtOH E Heat to reflux for 4-6 h D->E F Monitor reaction by TLC/HPLC E->F G Cool to RT and neutralize with Na₂CO₃ F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Extract with Ethyl Acetate I->J K Dry and concentrate organic extracts J->K L Purify by recrystallization K->L PdC_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up and Isolation A Charge vessel with substrate and solvent B Add Pd/C catalyst under inert gas A->B C Seal and purge with inert gas B->C D Replace inert gas with H₂ C->D E Stir vigorously under H₂ pressure D->E F Monitor reaction progress E->F G Purge with inert gas F->G H Filter through Celite® (keep wet) G->H I Concentrate filtrate H->I J Purify by recrystallization I->J

References

The Role of 3-Nitrophenylacetic Acid in the Advancement of Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Nitrophenylacetic acid is emerging as a versatile building block in the field of organic synthesis, particularly in its application in multicomponent reactions (MCRs) for the generation of diverse and complex heterocyclic scaffolds. These one-pot reactions, which combine three or more starting materials in a single synthetic operation, are of paramount importance in medicinal chemistry and drug discovery, offering an efficient and atom-economical route to novel molecular entities. The unique electronic properties of this compound, conferred by the presence of both a carboxylic acid and a nitro group, make it a valuable component in the design of innovative MCRs.

The carboxylic acid moiety of this compound allows for its participation in well-established MCRs such as the Ugi and Passerini reactions. In these reactions, the acid component is crucial for the formation of the key intermediate and its subsequent transformation into the final product. The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the acidity of the benzylic protons, potentially leading to novel reaction pathways and unique product scaffolds. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, allowing for the diversification of the resulting heterocyclic compounds.

While specific, detailed protocols for multicomponent reactions explicitly utilizing this compound are not extensively documented in publicly available literature, its potential is evident from the general principles of MCRs that employ carboxylic acids. Researchers in the field are actively exploring the incorporation of substituted phenylacetic acids to expand the chemical space accessible through these powerful synthetic tools.

General Application in Multicomponent Reactions

The primary application of this compound in MCRs lies in its role as the acidic component. Two of the most prominent MCRs where it could be theoretically applied are the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-peptide-like structure. This compound can serve as the carboxylic acid component, introducing the 3-nitrophenylacetyl moiety into the final product.

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acyloxy amide. The use of this compound would result in the formation of products containing the 3-nitrophenylacetoxy group.

The application of this compound in these and other MCRs opens avenues for the synthesis of novel libraries of compounds with potential biological activities. The nitrophenyl group is a common motif in pharmacologically active molecules, and its incorporation via MCRs provides a rapid and efficient means of generating drug-like molecules.

Experimental Protocols: A Generalized Approach

While specific experimental data for MCRs with this compound is scarce, a general protocol for its potential use in a Ugi-type reaction can be extrapolated from existing literature on similar carboxylic acids.

Hypothetical Protocol for a Ugi-type Reaction Involving this compound

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • An amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (B129727) (solvent)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL) at room temperature, add this compound (1.0 mmol).

  • Stir the mixture for 10-15 minutes to allow for the formation of the iminium intermediate.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Data Presentation:

Since no specific quantitative data for MCRs involving this compound has been found, the following table presents a hypothetical summary of expected outcomes based on typical Ugi reactions.

EntryAldehydeAmineIsocyanideCarboxylic AcidProduct Structure (General)Hypothetical Yield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanideThis compoundα-Acylamino amide70-90
2IsobutyraldehydeAnilineCyclohexyl isocyanideThis compoundα-Acylamino amide65-85

Visualizing the Workflow

The logical workflow of a typical multicomponent reaction involving this compound can be visualized as follows:

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Outcome A Aldehyde/Ketone P1 Mixing in Solvent A->P1 B Amine B->P1 C Isocyanide C->P1 D This compound D->P1 P2 Reaction at RT P1->P2 P3 Purification P2->P3 Product Heterocyclic Product P3->Product

A generalized workflow for a multicomponent reaction.

Signaling Pathway Analogy in MCRs

The sequence of events in a multicomponent reaction can be conceptually compared to a signaling pathway, where the initial components trigger a cascade of reactions leading to a final, complex product.

MCR_Signaling_Pathway cluster_inputs Reaction Components cluster_intermediates Intermediate Formation cluster_output Final Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Carboxylic_Acid This compound Carboxylic_Acid->Iminium Isocyanide Isocyanide Nitrile Nitrile Adduct Iminium->Nitrile + Isocyanide Acyl_Intermediate Acyl Intermediate Nitrile->Acyl_Intermediate Final_Product α-Acylamino Amide Acyl_Intermediate->Final_Product Mumm Rearrangement

A conceptual signaling pathway for a Ugi-type MCR.

The future of drug discovery and materials science will undoubtedly benefit from the continued exploration of novel multicomponent reactions. The strategic use of functionalized building blocks like this compound is key to unlocking new synthetic pathways and accessing a wider range of molecular diversity. Further research is warranted to fully elucidate the scope and potential of this versatile reagent in the realm of multicomponent chemistry.

Protecting the Carboxylic Acid Moiety of 3-Nitropropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanoic acid (3-NPA) is a potent neurotoxin and an irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[1] Its use as a tool in neuroscience research, particularly in models of neurodegenerative diseases like Huntington's, often necessitates chemical modifications. Protecting the carboxylic acid moiety of 3-NPA is a critical step in multi-step syntheses to prevent its interference with subsequent reactions. This document provides detailed application notes and protocols for the protection of the carboxylic acid group of 3-NPA, focusing on the formation of various esters, and their subsequent deprotection. The stability of the nitro functional group under these conditions is also addressed.

Protecting Group Strategies: Esterification

The most common and effective strategy for protecting the carboxylic acid of 3-NPA is its conversion to an ester. Esterification masks the acidic proton and reduces the nucleophilicity of the carboxyl group.[1] The choice of the ester depends on the desired stability and the specific reaction conditions in subsequent synthetic steps. The most frequently employed esters for 3-NPA are methyl, ethyl, and tert-butyl esters.[1]

Summary of Protecting Group Strategies

The following table summarizes common ester protecting groups for 3-NPA, their methods of formation, and conditions for cleavage, along with reported yields.

Protecting GroupFormation Method & ReagentsTypical Yield (%)Cleavage Method & ReagentsTypical Yield (%)
Methyl Ester Fischer Esterification: 3-NPA, Methanol (B129727), H₂SO₄ (catalyst)Good to ExcellentBasic Hydrolysis: LiOH, THF/H₂O or Acidic Hydrolysis: H₂SO₄, H₂O~33% (LiOH)
Ethyl Ester Fischer Esterification: 3-NPA, Ethanol, H₂SO₄ (catalyst)~75%Basic Hydrolysis: LiOH, THF/H₂O or Acidic Hydrolysis: H₂SO₄, H₂O29% (H₂SO₄), 33% (LiOH)
tert-Butyl Ester Acid-catalyzed addition to isobutylene (B52900): 3-NPA, Isobutylene, H₂SO₄ (catalyst), Dichloromethane (B109758)~30% (overall for 3 steps)Acidic Hydrolysis: Trifluoroacetic acid (TFA), DichloromethaneGood to Excellent

Experimental Protocols

I. Protection of 3-NPA as its Methyl Ester (Fischer Esterification)

This protocol describes the formation of methyl 3-nitropropanoate (B1233125) via acid-catalyzed esterification.

Materials:

  • 3-Nitropropanoic acid (3-NPA)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-nitropropanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of 3-NPA), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-nitropropanoate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

II. Protection of 3-NPA as its tert-Butyl Ester

This protocol details the synthesis of tert-butyl 3-nitropropanoate.[1]

Materials:

  • 3-Nitropropanoic acid (3-NPA)

  • Isobutylene (liquefied gas or generated in situ)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Pressure-rated reaction vessel (if using liquefied isobutylene)

  • Dry ice/acetone bath

Procedure:

  • Dissolve 3-nitropropanoic acid (1.0 eq) in anhydrous dichloromethane in a pressure-rated flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully condense a measured amount of isobutylene (a slight excess) into the reaction vessel.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with vigorous stirring.

  • Seal the vessel and allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture again before carefully venting any excess pressure.

  • Quench the reaction by the slow addition of triethylamine.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl 3-nitropropanoate by column chromatography on silica gel.

III. Deprotection of 3-NPA Esters

A. Basic Hydrolysis (Saponification) of Methyl/Ethyl 3-Nitropropanoate

This protocol describes the cleavage of simple alkyl esters of 3-NPA.

Materials:

  • Methyl or Ethyl 3-nitropropanoate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3-NPA ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the deprotected 3-nitropropanoic acid.

B. Acidic Hydrolysis of Ethyl 3-Nitropropanoate

This protocol is suitable for the cleavage of the ethyl ester of 3-NPA.

Materials:

  • Ethyl 3-nitropropanoate

  • Sulfuric Acid (H₂SO₄), dilute solution

  • Water

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of ethyl 3-nitropropanoate (1.0 eq) in water, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 3-nitropropanoic acid.

Stability of the Nitro Group

Aliphatic nitro compounds like 3-NPA are generally stable under neutral and acidic conditions. The nitro group is not susceptible to cleavage under the conditions of Fischer esterification or acid-catalyzed hydrolysis of the ester. However, caution should be exercised under strongly basic conditions. The α-protons to the nitro group are acidic and can be abstracted by a strong base to form a nitronate anion. While this is a reversible process, prolonged exposure to strong bases or elevated temperatures could potentially lead to side reactions. The described basic hydrolysis protocol using LiOH at room temperature is generally mild enough to avoid significant degradation of the nitro group.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the carboxylic acid moiety of 3-NPA.

Protection_Strategy 3-NPA 3-NPA Protected 3-NPA (Ester) Protected 3-NPA (Ester) 3-NPA->Protected 3-NPA (Ester) Esterification (e.g., R-OH, H+)

Caption: General strategy for protecting 3-NPA's carboxylic acid.

Deprotection_Workflow Protected 3-NPA (Ester) Protected 3-NPA (Ester) 3-NPA 3-NPA Protected 3-NPA (Ester)->3-NPA Hydrolysis (Acid or Base)

Caption: General workflow for the deprotection of 3-NPA esters.

Detailed_Protection_Deprotection_Cycle cluster_protection Protection cluster_deprotection Deprotection NPA 3-Nitropropanoic Acid Esterification Esterification NPA->Esterification Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) Protected_NPA Protected 3-NPA (Ester) Esterification->Protected_NPA Hydrolysis Hydrolysis Protected_NPA->Hydrolysis H₂O, H⁺ or OH⁻ Deprotected_NPA 3-Nitropropanoic Acid Hydrolysis->Deprotected_NPA

Caption: Detailed cycle of protection and deprotection of 3-NPA.

References

Application Notes and Protocols: Decarboxylation Reactions of 3-Nitrophenylacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the decarboxylation reactions of 3-nitrophenylacetic acid and its derivatives. This compound is a versatile building block in organic synthesis, and its decarboxylation offers a route to valuable intermediates.[1] This document outlines protocols for photodecarboxylation and oxidative decarboxylation, summarizes key quantitative data, and discusses the applications of the resulting products.

Introduction

This compound is a substituted aromatic carboxylic acid whose reactivity is influenced by the presence of both the nitro group and the carboxylic acid moiety. The electron-withdrawing nature of the nitro group facilitates the cleavage of the carbon-carbon bond adjacent to the carboxyl group, making decarboxylation a feasible transformation under various conditions. This process can be induced photochemically, oxidatively, or thermally to yield 3-nitrotoluene (B166867), a key precursor in the synthesis of dyes and other industrially significant compounds.[2]

Photodecarboxylation

The photodecarboxylation of nitrophenylacetate ions in aqueous solutions is an efficient process, particularly for the meta-substituted isomer.[3] Irradiation with ultraviolet light leads to the formation of a nitrobenzyl anion intermediate, which is then protonated to yield the decarboxylated product.[3]

Quantitative Data for Photodecarboxylation
CompoundWavelength (nm)Quantum Yield (Φ)Reference
3-Nitrophenylacetate ion367~0.6[3]
4-Nitrophenylacetate ion367~0.6[3]
2-Nitrophenylacetate ion3670.04[3]
2,4-Dinitrophenylacetate ion3670.04[3]
Experimental Protocol: Photodecarboxylation of 3-Nitrophenylacetate

This protocol is adapted from the study by Margerum and Petrusis (1969).[3]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Quartz reaction vessel

  • High-pressure mercury arc lamp (or other suitable UV source emitting at/near 367 nm)

  • Ferrioxalate (B100866) actinometer for light intensity measurement

  • Gas chromatograph (GC) for product analysis

  • Standard laboratory glassware and safety equipment

Procedure:

  • Prepare an aqueous solution of 3-nitrophenylacetate by dissolving this compound in a stoichiometric amount of NaOH solution to ensure the carboxylate ion is the predominant species. The concentration should be determined based on the desired scale and the optical path length of the reaction vessel.

  • Transfer the solution to a quartz reaction vessel.

  • Irradiate the solution with a UV lamp. The wavelength should be filtered to isolate the desired wavelength (e.g., 367 nm).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as UV-Vis spectroscopy (to follow the disappearance of the starting material) or gas chromatography (to quantify the formation of 3-nitrotoluene).

  • Determine the light intensity using a chemical actinometer (e.g., ferrioxalate actinometer) under identical irradiation conditions to calculate the quantum yield.[3]

  • Upon completion of the reaction, extract the product (3-nitrotoluene) from the aqueous solution using a suitable organic solvent (e.g., ether).

  • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to isolate the product.

  • Characterize the product by standard analytical techniques (e.g., GC, NMR, IR).

Diagram: Photodecarboxylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_solution Prepare aqueous solution of 3-nitrophenylacetate irradiate Irradiate with UV light (e.g., 367 nm) prep_solution->irradiate monitor Monitor reaction progress (UV-Vis or GC) irradiate->monitor extract Extract product with organic solvent monitor->extract isolate Isolate product extract->isolate characterize Characterize product (GC, NMR, IR) isolate->characterize

Caption: Workflow for the photodecarboxylation of this compound.

Oxidative Decarboxylation

Oxidative decarboxylation of arylacetic acids provides a route to the corresponding aldehydes or ketones.[4] For this compound, this reaction would yield 3-nitrobenzaldehyde. Various oxidizing agents and catalytic systems can be employed, including those based on manganese and iron complexes. The electron-withdrawing nitro group can influence the reaction conditions required.

Quantitative Data for Oxidative Decarboxylation of Arylacetic Acids (General)
SubstrateCatalyst/OxidantProductYield (%)Reference
Phenylacetic acid[Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO4Benzaldehyde95
4-Chlorophenylacetic acid[Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO44-Chlorobenzaldehyde92
Diphenylacetic acid[Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO4Benzophenone90
Experimental Protocol: Oxidative Decarboxylation of this compound (General Protocol)

This protocol is a general procedure adapted from studies on the oxidative decarboxylation of arylacetic acids and may require optimization for this compound.

Materials:

  • This compound

  • Manganese(III) catalyst (e.g., a Schiff base complex)

  • Co-catalyst (e.g., imidazole)

  • Oxidant (e.g., tetrabutylammonium (B224687) periodate, (n-Bu)4NIO4)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous dichloromethane (B109758) (10 mL), add the manganese(III) catalyst (e.g., 0.05 mmol) and imidazole (B134444) (0.2 mmol).

  • Stir the mixture at room temperature for a few minutes.

  • Add the oxidant (e.g., (n-Bu)4NIO4, 1.2 mmol) portion-wise over a period of time.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product (3-nitrobenzaldehyde) by column chromatography on silica (B1680970) gel.

  • Characterize the purified product by standard analytical techniques (e.g., NMR, IR, melting point).

Diagram: General Oxidative Decarboxylation Pathway

G reactant This compound intermediate Intermediate Species reactant->intermediate Oxidation catalyst Catalyst + Oxidant (e.g., Mn(III) / (n-Bu)4NIO4) catalyst->intermediate product 3-Nitrobenzaldehyde intermediate->product Decarboxylation co2 CO2 intermediate->co2

Caption: Proposed pathway for the oxidative decarboxylation of this compound.

Applications in Synthesis

The primary product of the decarboxylation of this compound is 3-nitrotoluene. This compound is a valuable intermediate in the chemical industry, primarily used in the synthesis of m-toluidine (B57737).[2] m-Toluidine is a key component in the production of various azo dyes.[1]

Synthetic Pathway from 3-Nitrotoluene to m-Toluidine

The conversion of 3-nitrotoluene to m-toluidine is a standard reduction reaction, typically carried out using methods such as catalytic hydrogenation or reduction with metals in acidic media (e.g., iron or tin in hydrochloric acid).

Diagram: Synthesis of m-Toluidine from this compound

G start This compound decarboxylation Decarboxylation (-CO2) start->decarboxylation intermediate 3-Nitrotoluene decarboxylation->intermediate reduction Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction product m-Toluidine reduction->product

Caption: Synthetic route from this compound to m-toluidine.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Photochemical reactions should be carried out in appropriate apparatus with shielding to prevent exposure to UV radiation.

  • Oxidizing agents should be handled with care, following all safety guidelines for their use.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Analyzing 3-Nitrophenylacetic Acid Reactions by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 3-Nitrophenylacetic acid and its reactions, particularly its reduction to 3-Aminophenylacetic acid, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (3-NPA) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The monitoring of its chemical transformations, such as the reduction of the nitro group to an amine, is critical for reaction optimization, yield determination, and impurity profiling. HPLC and LC-MS are powerful analytical techniques that offer the necessary selectivity, sensitivity, and speed for these applications. This document outlines robust protocols for sample preparation, chromatographic separation, and detection of 3-NPA and its primary reduction product, 3-Aminophenylacetic acid (3-APA).

Section 1: HPLC Method for Reaction Monitoring

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of this compound and 3-Aminophenylacetic acid. This method is ideal for monitoring the progress of the reduction reaction.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.

2. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standards of this compound and 3-Aminophenylacetic acid.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm for simultaneous monitoring. For improved sensitivity, 268 nm can be used for 3-NPA and 240 nm for 3-APA.

4. Sample Preparation:

  • Accurately weigh and dissolve reference standards in a 1:1 mixture of Mobile Phase A and B to prepare stock solutions (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solutions.

  • For reaction monitoring, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the sample with the initial mobile phase composition (90% A: 10% B) to a suitable concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV

The following table summarizes the expected retention times for this compound and 3-Aminophenylacetic acid under the specified HPLC conditions.

CompoundRetention Time (min)
3-Aminophenylacetic acid~4.5
This compound~8.2

Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase preparation.

Section 2: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or trace amounts in complex matrices, an LC-MS/MS method is recommended. This protocol utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for accurate quantification.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • The HPLC conditions (column, mobile phases, gradient, flow rate, and temperature) can be the same as described in the HPLC-UV method. A lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for some ESI sources.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Negative for 3-NPA and Positive for 3-APA.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • MRM Transitions:

    Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound Negative 180.0 134.0 15

    | 3-Aminophenylacetic acid | Positive | 152.1 | 106.1 | 20 |

4. Sample Preparation:

  • Sample preparation follows the same procedure as for the HPLC-UV analysis. Ensure final sample diluent is compatible with the ESI source.

Data Presentation: LC-MS/MS

The following table summarizes the key mass spectrometric parameters for the quantitative analysis of this compound and 3-Aminophenylacetic acid.

CompoundMolecular WeightIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)
This compound181.15Negative (ESI-)180.0 [M-H]⁻134.0, 106.0
3-Aminophenylacetic acid151.16Positive (ESI+)152.1 [M+H]⁺135.1, 106.1

Mandatory Visualizations

Experimental Workflow for Reaction Monitoring

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Reaction 3-NPA Reduction Reaction Sampling Aliquot Sampling Reaction->Sampling Quenching Quenching (if needed) Sampling->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_LCMS HPLC or LC-MS/MS Filtration->HPLC_LCMS Data_Analysis Peak Integration & Quantification HPLC_LCMS->Data_Analysis Start Analysis Goal Decision1 Need for High Sensitivity? Start->Decision1 HPLC HPLC-UV Method Decision1->HPLC No LCMS LC-MS/MS Method Decision1->LCMS Yes Routine Routine Reaction Monitoring, Purity Checks HPLC->Routine Trace Trace Analysis, Impurity Profiling, Complex Matrices LCMS->Trace

Application Notes and Protocols: Synthesis of Quinoline Derivatives from o-Nitrophenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a critical class of N-heterocyclic compounds ubiquitously found in natural products and forming the structural core of many pharmaceutically active agents. Their derivatives exhibit a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. One effective strategy for the synthesis of quinolone derivatives, particularly 4-quinolones, involves the reductive cyclization of ortho-nitro-substituted phenylacetic acid precursors. This method offers a direct route to the quinolone scaffold by intramolecularly forming the heterocyclic ring.

This document provides detailed protocols and application notes for the synthesis of quinoline (B57606) derivatives, focusing on the reductive cyclization of o-nitrophenylacetic acid precursors. The methodologies described are based on established chemical transformations that are both efficient and versatile.

I. General Reaction Scheme: Reductive Cyclization

The core transformation involves the reduction of the nitro group of an o-nitrophenylacetic acid derivative to an amino group, which then undergoes an in-situ intramolecular cyclization (condensation) to form the quinolone ring system. Various reducing agents can be employed for this one-pot synthesis.

A common pathway is the domino nitro reduction-Friedländer heterocyclization. This process begins with the in-situ reduction of a 2-nitroaryl ketone or aldehyde (which can be derived from o-nitrophenylacetic acid) to the corresponding 2-aminoaryl derivative. This intermediate then reacts with an active methylene (B1212753) compound in a Friedländer annulation to yield the substituted quinoline.[1]

Mandatory Visualizations

Reaction Pathway Diagram

Caption: General reaction pathway for 4-quinolone synthesis.

Experimental Workflow Diagram

Experimental Workflow A Reactant Preparation (o-Nitrophenylacetic Acid Derivative + Solvent) B Addition of Reducing Agent (e.g., Fe powder, Zn dust) A->B C Addition of Acid/Base Catalyst (e.g., Acetic Acid, Ammonium Formate) B->C D Reaction Heating (Reflux or specified temperature) C->D E Reaction Monitoring (TLC) D->E F Work-up (Filtration, Extraction) E->F Reaction Complete G Purification (Crystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

References

Application Notes and Protocols for 3-Nitrophenylacetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetic acid is a versatile building block in organic synthesis, and its application extends to solid-phase synthesis, primarily as a photolabile linker. Belonging to the o-nitrobenzyl class of linkers, it allows for the mild cleavage of synthesized molecules from a solid support using UV light, an orthogonal strategy to the commonly used acidic cleavage methods. This feature is particularly valuable in the synthesis of delicate molecules that are sensitive to harsh acidic conditions.

These application notes provide a comprehensive overview of the use of this compound as a photolabile linker in solid-phase synthesis, including detailed protocols for its attachment to a resin, coupling of substrates, and photolytic cleavage.

Key Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a photolabile linker for the attachment and subsequent release of a variety of molecules, including:

  • Peptides: Enabling the synthesis of peptides with acid-sensitive residues or modifications.

  • Small Molecules: Facilitating the solid-phase synthesis of diverse small molecule libraries for drug discovery.

  • Oligonucleotides: Providing an alternative cleavage strategy for synthetic DNA and RNA strands.

The use of a photolabile linker derived from this compound introduces an element of "temporal and spatial control" over the release of the synthesized compound from the solid support.

Data Presentation

While specific quantitative data for the performance of this compound as a solid-phase linker is not extensively documented in dedicated studies, the following table summarizes expected performance characteristics based on data for closely related o-nitrobenzyl linkers.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the base resin and coupling efficiency.
Photocleavage Wavelength 350 - 365 nmTypical for o-nitrobenzyl compounds.
Photocleavage Time 1 - 4 hoursDependent on the substrate, solvent, and light source intensity.
Photocleavage Yield 70 - 95%Highly dependent on reaction conditions and the nature of the synthesized molecule.

Experimental Protocols

The following are detailed protocols for the use of this compound as a photolabile linker in solid-phase synthesis.

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of this compound to a commercially available aminomethyl polystyrene resin to generate the photolabile linker-functionalized solid support.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF (5 mL). Add DIC (3 equivalents) and stir the solution at room temperature for 15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes. Wash the resin as described in step 4 and dry.

Protocol 2: Coupling of an N-Fmoc Protected Amino Acid to the Linker

This protocol details the esterification of the first building block, an N-Fmoc protected amino acid, to the this compound-functionalized resin.

Materials:

  • This compound functionalized resin

  • N-Fmoc protected amino acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

  • DMF

Procedure:

  • Resin Swelling: Swell the this compound functionalized resin (1 g) in DCM (10 mL) for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF and dilute with DCM. Add this solution to the swollen resin.

  • Activation: Add DCC (3 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Photolytic Cleavage of the Synthesized Molecule

This protocol describes the final step of releasing the synthesized molecule from the solid support using UV light.

Materials:

  • Peptide-on-resin or small molecule-on-resin

  • Solvent (e.g., DCM, THF, or a mixture compatible with the synthesized molecule)

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin with the attached molecule in the chosen solvent (e.g., DCM) for 1 hour in a quartz reaction vessel.

  • Degassing: Bubble an inert gas through the resin suspension for 15 minutes to remove dissolved oxygen, which can quench the photoreaction.

  • Irradiation: Place the reaction vessel in the UV photoreactor and irradiate at 350 nm for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each specific compound.

  • Collection of Cleavage Product: After irradiation, filter the resin and collect the filtrate containing the cleaved molecule.

  • Washing: Wash the resin with fresh solvent (3 x 5 mL) to ensure complete recovery of the product.

  • Work-up: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by standard chromatographic techniques.

Visualizations

Experimental Workflow for Solid-Phase Synthesis using this compound Linker

experimental_workflow cluster_prep Linker Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Resin Aminomethyl Resin Functionalized_Resin Linker-Functionalized Resin Resin->Functionalized_Resin DIC, HOBt Linker This compound Activated_Linker Activated Linker Linker->Activated_Linker Activation Activated_Linker->Functionalized_Resin Coupling Coupling Functionalized_Resin->Coupling DCC, DMAP Building_Block Fmoc-AA-OH Building_Block->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Piperidine Repeat Repeat n cycles Deprotection->Repeat Photocleavage Photocleavage (350 nm) Repeat->Photocleavage Purification Purification Photocleavage->Purification Final_Product Final Product Purification->Final_Product

Application Notes and Protocols for 3-Nitrophenylacetic Acid in Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical applications of 3-nitrophenylacetic acid and its derivatives. This document details the underlying photochemical principles, offers quantitative data on photophysical properties, and provides detailed experimental protocols for the synthesis of 3-nitrophenylacetyl-protected molecules and their subsequent photolytic cleavage.

Introduction

This compound belongs to the family of nitroaromatic compounds that exhibit photosensitivity. Upon absorption of light, these molecules can undergo a variety of chemical transformations, the most prominent of which is photodecarboxylation. This property makes this compound and its derivatives valuable as photoremovable protecting groups (PPGs), also known as "caged" compounds.

The core principle behind a "caged" compound is the temporary inactivation of a biologically active molecule by covalent attachment of a photolabile group. The active molecule is released upon irradiation with light of a specific wavelength, allowing for precise spatial and temporal control over its activity. This has significant applications in various fields, including neurobiology, cell biology, and drug delivery, where the controlled release of signaling molecules, neurotransmitters, or drugs is desired. The 3-nitrophenylacetyl group can be used to "cage" a variety of functional groups, particularly carboxylic acids, through esterification.

Photochemical Mechanism of this compound Derivatives

The primary photochemical reaction of 3-nitrophenylacetate ions is photodecarboxylation, which proceeds with a relatively high quantum yield. The accepted mechanism involves an intramolecular electron transfer from the nitro group to the phenyl ring upon photoexcitation. This is followed by the expulsion of carbon dioxide and the formation of a 3-nitrobenzyl carbanion. This carbanion is then protonated by the solvent to yield 3-nitrotoluene. Unlike its ortho and para isomers, the photodecarboxylation of 3-nitrophenylacetate does not proceed through a spectrally observable aci-nitro intermediate. The undissociated this compound is significantly more stable to light than its corresponding anion.

The general photodecarboxylation mechanism is depicted below:

Photodecarboxylation_Mechanism 3NPA_anion 3-Nitrophenylacetate Anion Excited_State Excited State 3NPA_anion->Excited_State Electron_Transfer Intramolecular Electron Transfer Excited_State->Electron_Transfer Decarboxylation Decarboxylation Electron_Transfer->Decarboxylation Carbanion 3-Nitrobenzyl Carbanion Decarboxylation->Carbanion CO2 CO₂ Decarboxylation->CO2 Protonation Protonation Carbanion->Protonation + H⁺ Product 3-Nitrotoluene Protonation->Product

Caption: Photodecarboxylation mechanism of the 3-nitrophenylacetate anion.

Quantitative Data

The efficiency of a photoremovable protecting group is characterized by its absorption properties and quantum yield of photolysis. The following table summarizes key photophysical data for 3-nitrophenylacetate and related derivatives.

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
3-Nitrophenylacetate ion~265~8,000~0.6 (at 367 nm)Aqueous solution
4-Methoxy-3-nitrophenylacetic acid derivative347Not specifiedHighAqueous buffer
4-Fluoro-3-nitrophenylacetic acid derivativeNot specifiedNot specifiedComparable to unsubstitutedAqueous buffer

Note: Data for substituted derivatives is often presented in the context of larger molecular constructs, such as fluorescent probes or metal chelators.

Experimental Protocols

Protocol 1: Synthesis of a 3-Nitrophenylacetyl-Protected Carboxylic Acid (Esterification)

This protocol describes a general method for the esterification of a carboxylic acid with this compound to create a "caged" compound. This is an adapted procedure based on standard esterification methods.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the alcohol to be esterified (1.0 eq) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 3-nitrophenylacetyl ester.

  • Characterize the purified product by NMR and mass spectrometry.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3NPA This compound Dissolve Dissolve reactants in DCM 3NPA->Dissolve Alcohol Alcohol Substrate Alcohol->Dissolve DCC DCC Add_DCC Add DCC solution DCC->Add_DCC DMAP DMAP DMAP->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add_DCC Stir Stir overnight at RT Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Wash with NaHCO₃, H₂O, Brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Nitrophenylacetyl Ester Purify->Product

Caption: Workflow for the synthesis of a 3-nitrophenylacetyl ester.

Protocol 2: Photolytic Cleavage of a 3-Nitrophenylacetyl-Protected Compound

This protocol provides a general procedure for the photorelease of a carboxylic acid from its 3-nitrophenylacetyl ester.

Materials:

  • 3-Nitrophenylacetyl-protected compound

  • Appropriate solvent (e.g., aqueous buffer for biological applications, or an organic solvent like methanol (B129727) or acetonitrile)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, around 365 nm)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

  • Prepare a solution of the 3-nitrophenylacetyl-protected compound in the chosen solvent at a known concentration. For quantitative analysis, the absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Transfer the solution to the quartz reaction vessel and place it in the photochemical reactor.

  • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Start the magnetic stirrer to ensure the solution is well-mixed.

  • Turn on the cooling system for the lamp, if applicable.

  • Initiate the irradiation with the UV lamp.

  • Monitor the progress of the photolysis at regular time intervals by taking aliquots of the reaction mixture and analyzing them using a suitable analytical technique (e.g., HPLC to follow the disappearance of the starting material and the appearance of the released product).

  • Continue the irradiation until the desired level of conversion is achieved.

  • Upon completion, the reaction mixture can be worked up as necessary to isolate the released compound.

Photolysis_Workflow Prepare_Solution Prepare solution of 'caged' compound Transfer Transfer to quartz vessel Prepare_Solution->Transfer Purge Purge with inert gas (optional) Transfer->Purge Irradiate Irradiate with UV light (e.g., 365 nm) Purge->Irradiate Monitor Monitor reaction (HPLC, UV-Vis) Irradiate->Monitor Take aliquots Monitor->Irradiate Continue irradiation Workup Work-up and isolation of released compound Monitor->Workup Reaction complete Released_Product Released Carboxylic Acid Workup->Released_Product

Caption: Experimental workflow for the photolytic release of a carboxylic acid.

Signaling Pathways and Logical Relationships

The application of 3-nitrophenylacetyl-caged compounds in biological systems allows for the precise initiation of signaling pathways. For example, the photorelease of a caged neurotransmitter can be used to study synaptic transmission.

Signaling_Pathway_Initiation Caged_Molecule 3-Nitrophenylacetyl-caged Signaling Molecule Released_Molecule Active Signaling Molecule Caged_Molecule->Released_Molecule Photolysis Light Light (hν) Light->Caged_Molecule Receptor Cellular Receptor Released_Molecule->Receptor Binding Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Activation Biological_Response Biological Response Downstream_Signaling->Biological_Response

Caption: Light-induced initiation of a cellular signaling pathway.

Conclusion

This compound and its derivatives are versatile tools for the photochemical control of chemical and biological processes. Their relatively high quantum yield of photodecarboxylation and the straightforward chemistry for the "caging" of various molecules make them attractive for a wide range of applications. The protocols and data provided in these notes serve as a foundation for researchers to design and implement experiments utilizing this powerful photoremovable protecting group. Further derivatization of the this compound core can be explored to fine-tune the photophysical properties, such as shifting the absorption maximum to longer wavelengths to minimize potential photodamage in biological systems.

Application Notes: Enhanced Analytical Detection of 3-Nitrophenylacetic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and sensitive quantification of 3-Nitrophenylacetic acid, a compound of interest in various research and pharmaceutical development contexts, can be challenging due to its polarity and potentially low concentrations in complex matrices. Direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may suffer from poor retention, peak tailing, and insufficient sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on two common and effective derivatization strategies: amidation using 3-nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS analysis, and silylation for GC-MS analysis.

Principle of Derivatization for Enhanced Detection

Derivatization chemically modifies a functional group on the analyte molecule. For this compound, the target is the carboxylic acid group. The primary goals of derivatization in this context are:

  • Increased Volatility: For GC analysis, the polar carboxylic acid group is converted to a less polar, more volatile derivative (e.g., a silyl (B83357) ester), allowing it to be readily analyzed in the gas phase.

  • Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve peak shape by masking the polar carboxylic acid group, leading to better resolution and more accurate integration.

  • Enhanced Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable moiety, significantly increasing the signal intensity in the mass spectrometer.

  • Increased Sensitivity: By incorporating a chromophore, fluorophore, or an easily ionizable group, the detector response to the analyte is significantly amplified, leading to lower limits of detection (LOD) and quantification (LOQ).

Data Presentation: Quantitative Enhancement of Detection

The following table summarizes the expected enhancement in analytical sensitivity for carboxylic acids, including those structurally similar to this compound, after derivatization. The data is compiled from studies comparing underivatized and derivatized analytes.

Analyte (or Structurally Similar)Analytical MethodDerivatization ReagentLimit of Detection (LOD) - UnderivatizedLimit of Detection (LOD) - DerivatizedApproximate Fold ImprovementReference
Carboxylic Acids (General)LC-MS/MS3-Nitrophenylhydrazine (3-NPH)High nM to µM range10 pM - 25 nM100 - 1000x[1][2]
4-Hydroxyphenylacetic acidLC-MS/MS3-Nitrophenylhydrazine (3-NPH)~1.5 µM~15 nM~100x[1]
3-Phenylpropionic acidLC-MS/MS3-Nitrophenylhydrazine (3-NPH)~0.8 µM~8 nM~100x[1]
Carboxylic Acids (General)GC-MSSilylating Agents (e.g., BSTFA)Not applicable (non-volatile)Low pg on-columnEnables analysis[3]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Detection sample Sample Containing This compound extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction drying Evaporation to Dryness (under Nitrogen) extraction->drying reconstitution Reconstitute in Reaction Solvent drying->reconstitution add_reagent Add Derivatization Reagent (e.g., 3-NPH or BSTFA) reconstitution->add_reagent reaction Incubate (Optimized Time & Temp) add_reagent->reaction quench Quench Reaction (if necessary) reaction->quench dilution Dilute Sample for Injection quench->dilution injection Inject into LC-MS or GC-MS dilution->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Figure 1. General experimental workflow for the derivatization and analysis of this compound.

Experimental Protocols

Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is adapted for the derivatization of the carboxylic acid functionality of this compound to a 3-nitrophenylhydrazide, which enhances ionization efficiency and chromatographic retention in reversed-phase LC-MS.

Materials:

  • This compound standard

  • Sample containing this compound

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (B92270)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of working standards by serial dilution in 50% methanol.

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic components. Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract or an aliquot of the standard solution in 20 µL of 50% methanol.

  • Derivatization Reaction:

    • Prepare a 200 mM solution of 3-NPH in 50% methanol.

    • Prepare a 120 mM solution of EDC in a solution of 6% pyridine in 50% methanol.[1]

    • To the 20 µL of reconstituted sample/standard, add 20 µL of the 200 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC/pyridine solution.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 40°C for 30 minutes.[1]

  • Sample Preparation for LC-MS/MS:

    • After incubation, dilute the reaction mixture with 940 µL of 50% methanol/water containing 0.1% formic acid to a final volume of 1 mL.

    • Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte from interferences (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the specific parent and product ion transitions for the 3-NPH derivative of this compound using Multiple Reaction Monitoring (MRM).

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester, which is more volatile and thermally stable for GC-MS analysis.

Materials:

  • This compound standard

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts (200 µL)

  • Heater block

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Ensure the sample or standard is completely dry. Lyophilize or evaporate the solvent under a gentle stream of nitrogen. Water will quench the silylation reaction.

    • Transfer the dried sample or standard to a GC vial insert.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine (or another aprotic solvent) to the dried sample to dissolve it.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 60 minutes in a heater block.

  • GC-MS Analysis:

    • Cool the vial to room temperature before injection.

    • GC Column: A non-polar or semi-polar column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan a suitable mass range (e.g., m/z 50-550) or use Selected Ion Monitoring (SIM) for target ions of the TMS-derivatized this compound for enhanced sensitivity.

Conclusion

Derivatization of this compound is a highly effective strategy to significantly enhance its analytical detection. For LC-MS analysis, derivatization with 3-NPH provides a substantial increase in sensitivity, allowing for quantification at picomolar to nanomolar levels. For GC-MS analysis, silylation is essential to enable the analysis of this otherwise non-volatile compound. The choice of method will depend on the available instrumentation, the sample matrix, and the required sensitivity. The protocols provided herein offer a robust starting point for method development and validation for the sensitive and accurate quantification of this compound in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Willgerodt-Kindler Synthesis of 3-Nitropropanoic Acid (3-NPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Willgerodt-Kindler reaction for the synthesis of 3-nitropropanoic acid (3-NPA). The synthesis is approached as a two-step process: first, the conversion of 3-nitroacetophenone to the corresponding phenylthioacetamide intermediate, followed by hydrolysis to yield the final 3-NPA product. The advice herein is based on established principles of the Willgerodt-Kindler reaction with analogous substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind synthesizing 3-NPA using the Willgerodt-Kindler reaction?

The Willgerodt-Kindler reaction is a method for converting aryl alkyl ketones into terminal amides or, in this specific modification, thioamides.[1][2][3] The proposed synthesis of 3-NPA would involve reacting 3-nitroacetophenone with elemental sulfur and a secondary amine, typically morpholine (B109124), to form N-(3-nitrophenylacetyl)morpholine-4-carbothioamide.[1][4] This thioamide intermediate is then hydrolyzed to produce 3-nitropropanoic acid. The reaction essentially involves the migration of the carbonyl group to the end of the alkyl chain and its conversion to a thioamide.[2][5]

Q2: I am experiencing very low yields of the thioamide intermediate. What are the common causes?

Low yields in the Willgerodt-Kindler reaction are a frequent issue.[6] Several factors could be responsible:

  • Insufficient Temperature: The reaction often requires high temperatures to proceed efficiently.[6] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Incorrect Reagent Stoichiometry: The molar ratio of the ketone, sulfur, and amine is crucial. An excess of sulfur and amine is typically required. A common starting point is a 1:2:3 molar ratio of ketone:sulfur:morpholine.[7]

  • Poor Quality Reagents: Ensure that the 3-nitroacetophenone is pure and that the morpholine has been purified (e.g., by distillation over sodium) to remove water and other impurities.[6]

  • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water or Oxygen: The reaction can be sensitive to atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[8]

Q3: My reaction produces a complex mixture of side products. How can I improve selectivity?

Side product formation is a known challenge.[2][9] Common side products include unreacted starting material, the corresponding amide (from hydrolysis of the thioamide), and various sulfur-containing heterocyclic compounds.[9] To improve selectivity:

  • Optimize Temperature: While high temperatures are needed, excessive heat can lead to decomposition and side reactions. Experiment with a range of temperatures to find the optimal balance.

  • Use a Suitable Solvent: While often run neat, using a high-boiling point, polar aprotic solvent like DMF, quinoline, or PEG-600 can sometimes improve selectivity and yield.[7][10][11]

  • Consider Catalysts: The addition of a base or an acid catalyst has been shown to influence the reaction.[5][12] For instance, general acid-base catalysis might be beneficial.[12]

Q4: How do I effectively hydrolyze the thioamide intermediate to 3-NPA?

Once the thioamide intermediate is isolated and purified, it must be hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. A common method involves refluxing the thioamide with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to precipitate the 3-nitropropanoic acid.[4][7] The progress of the hydrolysis should be monitored by TLC until the thioamide spot disappears.

Q5: Are there alternative, more efficient methods for this reaction?

Yes, modern variations of the Willgerodt-Kindler reaction often employ microwave-assisted heating.[4][13] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4][10][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Reaction Not Starting (No product formation on TLC)1. Temperature too low.2. Inactive reagents (e.g., old sulfur, impure morpholine).3. Strong deactivating effect of the nitro group on the starting material.1. Gradually increase the reaction temperature, monitoring for product formation.2. Use fresh, high-purity sulfur and freshly distilled morpholine.3. Increase the excess of sulfur and morpholine. Consider using a higher-boiling solvent to allow for higher reaction temperatures.
Low Yield of Thioamide 1. Incomplete reaction.2. Sub-optimal reagent ratios.3. Product decomposition at high temperatures.4. Mechanical loss during workup.[14]1. Increase reaction time. Monitor via TLC until starting material is consumed.2. Systematically vary the ketone:sulfur:amine ratio to find the optimum.3. Find the minimum temperature required for a reasonable reaction rate. Consider a solvent-free microwave protocol.[7]4. Ensure all transfers are quantitative and the product is thoroughly extracted during workup.
Formation of Insoluble Black Tar 1. Polymerization of reactants or products.2. Excessive heating leading to decomposition.1. Lower the reaction temperature.2. Ensure thorough and continuous stirring throughout the reaction.[14]3. Use a solvent to avoid high concentrations of reactants.
Difficult Hydrolysis of Thioamide 1. Insufficiently strong acidic or basic conditions.2. Low solubility of the thioamide in the hydrolysis medium.1. Increase the concentration of the acid or base. Switch from NaOH to KOH if necessary.2. Add a co-solvent like ethanol (B145695) or dioxane to the aqueous hydrolysis mixture to improve solubility.
Final 3-NPA Product is Impure 1. Incomplete hydrolysis of the thioamide.2. Co-precipitation of sulfur-containing byproducts.1. Ensure the hydrolysis reaction goes to completion by monitoring with TLC.2. Purify the crude 3-NPA by recrystallization from a suitable solvent system (e.g., water or ethyl acetate (B1210297)/hexanes).

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of N-(3-nitrophenylacetyl)morpholine-4-carbothioamide

Caution: This reaction should be performed in a well-ventilated fume hood as it generates hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroacetophenone (1.0 eq).

  • Add elemental sulfur (2.0 - 2.5 eq).

  • Add morpholine (3.0 - 4.0 eq).

  • Heat the reaction mixture with vigorous stirring to reflux (typically 120-140 °C) for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the disappearance of the 3-nitroacetophenone spot.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water and stir.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Hydrolysis to 3-Nitropropanoic Acid (3-NPA)
  • Dissolve the purified thioamide from Protocol 1 in ethanol in a round-bottom flask.

  • Add a 20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the complete consumption of the thioamide.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • The 3-NPA product should precipitate. If it oils out, extract with ethyl acetate.

  • Collect the solid product by vacuum filtration and wash with cold water. If extracted, dry the organic layer, and remove the solvent.

  • The crude 3-NPA can be further purified by recrystallization.

Visualized Workflows and Logic

G cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Hydrolysis to 3-NPA start Mix 3-Nitroacetophenone, Sulfur, & Morpholine react Heat to Reflux (120-140 °C, 4-8h) start->react monitor1 Monitor by TLC react->monitor1 monitor1->react Incomplete workup Aqueous Workup & Solvent Extraction monitor1->workup Reaction Complete purify1 Purify Thioamide (Chromatography) workup->purify1 hydrolysis Reflux Thioamide with aq. NaOH purify1->hydrolysis monitor2 Monitor by TLC hydrolysis->monitor2 monitor2->hydrolysis Incomplete acidify Cool & Acidify with HCl to pH 1-2 monitor2->acidify Reaction Complete isolate Isolate Crude 3-NPA (Filtration/Extraction) acidify->isolate purify2 Recrystallize 3-NPA isolate->purify2

Caption: Overall experimental workflow for the two-step synthesis of 3-NPA.

G start Problem: Low Yield of Thioamide check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc q1 Significant Starting Material Remaining? check_tlc->q1 q2 Multiple Side Products Observed? q1->q2 No sol1 Increase Reaction Time OR Increase Temperature q1->sol1 Yes sol2 Optimize Temperature (may be too high) OR Adjust Reagent Ratios q2->sol2 Yes sol3 Review Workup Procedure: - Check extraction solvent - Ensure quantitative transfers - Check pH during washes q2->sol3 No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis and Purification of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-Nitrophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via nitration of phenylacetic acid?

A1: The direct nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid is a common synthetic route. However, this reaction typically yields a mixture of products. The most common byproducts are:

  • Isomeric Byproducts: The primary byproducts are the other positional isomers, 2-Nitrophenylacetic acid (ortho-isomer) and 4-Nitrophenylacetic acid (para-isomer). The carboxymethyl group (-CH₂COOH) is an ortho-, para-director, meaning the formation of 2- and 4-nitrophenylacetic acid is favored. The desired this compound (meta-isomer) is typically formed as a minor component.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrophenylacetic acids, such as 2,4-Dinitrophenylacetic acid. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents).

  • Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted phenylacetic acid in the crude product.

  • Oxidation Byproducts: Although less common under controlled conditions, oxidation of the side chain can occur, leading to other impurities.

Q2: What is the expected isomer distribution in the nitration of phenylacetic acid?

A2: The nitration of phenylacetic acid predominantly yields the ortho- and para- isomers. Based on literature, the formation of the meta-isomer, this compound, is significantly lower. One study reported the formation of approximately 14.4% of the meta-isomer[1]. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Generally, the para isomer is often favored due to reduced steric hindrance compared to the ortho position.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Problem: The final yield of the desired this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Isomer Ratio: As the meta-isomer is the minor product, the inherent regioselectivity of the reaction limits the maximum possible yield.

    • Solution: While changing the fundamental regioselectivity is difficult, carefully controlling the reaction temperature may slightly influence the isomer ratios. It is crucial to follow established protocols that have been optimized for this synthesis.

  • Loss During Work-up and Purification: The desired product can be lost during extraction and crystallization steps if the conditions are not optimized.

    • Solution: Ensure the pH is appropriately adjusted during aqueous work-up to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated for extraction into an aqueous base). When performing recrystallization, carefully select the solvent and control the cooling rate to maximize crystal recovery.

Issue 2: Difficulty in Separating Isomeric Byproducts

Problem: The crude product is a mixture of 2-, 3-, and 4-nitrophenylacetic acid, and their separation is challenging.

Solution 1: Fractional Recrystallization

This technique exploits the differences in solubility of the isomers in a particular solvent. By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one isomer while the others remain in solution.

Experimental Protocol: Fractional Recrystallization

  • Solvent Selection: The choice of solvent is critical. Based on available solubility data, significant differences in solubility exist between the ortho- and para-isomers in various solvents. While specific data for the meta-isomer is less available, a systematic approach to solvent screening is recommended.

  • Procedure: a. Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). b. Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. The cooling rate should be slow to ensure the formation of pure crystals. c. Isolate the crystals by filtration. d. The mother liquor will be enriched with the more soluble isomers. The solvent can be partially evaporated and the cooling process repeated to isolate another fraction of crystals. e. Analyze each fraction by a suitable method (e.g., HPLC, melting point) to determine its composition. f. Repeat the recrystallization process on the enriched fractions to achieve the desired purity.

Data Presentation: Solubility of Nitrophenylacetic Acid Isomers

The following table summarizes the mole fraction solubility (x₁) of 2- and 4-Nitrophenylacetic acid in various solvents at different temperatures. This data can guide the selection of an appropriate solvent for fractional crystallization. A larger difference in solubility between the isomers at a given temperature suggests a better potential for separation.

SolventIsomerTemperature (K)Mole Fraction Solubility (x₁)
Methanol 2-Nitrophenylacetic acid298.150.1337
4-Nitrophenylacetic acid298.150.0832
Ethanol 2-Nitrophenylacetic acid298.150.1018
4-Nitrophenylacetic acid298.150.0526
Acetonitrile (B52724) 2-Nitrophenylacetic acid298.150.0469
4-Nitrophenylacetic acid298.150.0219
Water 2-Nitrophenylacetic acid298.150.0019
4-Nitrophenylacetic acid298.150.0007

Data compiled from available literature.

Solution 2: Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations or when high purity is required, preparative HPLC is a powerful technique.

Experimental Protocol: Preparative HPLC

  • Analytical Method Development: First, develop an analytical HPLC method that provides good separation of the three isomers. A common starting point is a reversed-phase C18 column.

    • Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent is typically used. For example, a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid.[1]

  • Method Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. a. Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and length. b. Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column. c. Sample Loading: The amount of sample that can be loaded onto the column will depend on the column size and the resolution of the separation. A loading study should be performed to determine the maximum sample load without compromising purity.

  • Fraction Collection: Collect the fractions corresponding to each isomer as they elute from the column.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation, to obtain the purified isomers.

Issue 3: Presence of Dinitrated Byproducts

Problem: The product is contaminated with dinitrated species, such as 2,4-Dinitrophenylacetic acid.

Cause: Reaction conditions were too harsh (e.g., excessive temperature, prolonged reaction time, or too concentrated nitrating agent), leading to a second nitration event on the aromatic ring.

Solution: Purification by Recrystallization or Column Chromatography

  • Recrystallization: Dinitrophenylacetic acids are significantly more polar and generally have different solubility profiles compared to their mononitrated counterparts. A carefully chosen recrystallization solvent can often be used to selectively remove the dinitrated byproduct. Since dinitrated compounds are often less soluble in moderately polar solvents, they may precipitate out of a solution containing the mononitrated isomers.

  • Column Chromatography: Due to the significant difference in polarity between mononitrated and dinitrated compounds, separation by column chromatography is typically very effective.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used to elute the compounds. The less polar mononitrated isomers will elute first, followed by the more polar dinitrated byproducts.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Phenylacetic Acid B Nitration (HNO3/H2SO4) A->B C Crude Product (Mixture of Isomers) B->C D Fractional Recrystallization C->D E Preparative HPLC C->E F Pure 3-Nitrophenylacetic Acid D->F G Separated 2- and 4- Isomers D->G E->F E->G

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts Crude Product Crude Product Isomeric Byproducts (2- & 4-) Dinitrated Byproducts Unreacted Phenylacetic Acid Purification1 Fractional Recrystallization Crude Product:iso->Purification1 Solubility Differences Purification2 Column Chromatography Crude Product:di->Purification2 Polarity Differences Crude Product:start->Purification2 Purification3 Preparative HPLC Crude Product:iso->Purification3 High Resolution Pure_3NPAA Pure this compound Purification1->Pure_3NPAA Other_Fractions Other Isomers and Byproducts Purification1->Other_Fractions Purification2->Pure_3NPAA Purification2->Other_Fractions Purification3->Pure_3NPAA Purification3->Other_Fractions

Caption: Troubleshooting logic for the removal of common byproducts.

References

Troubleshooting low conversion rates in 3-Nitrophenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Nitrophenylacetic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked questions (FAQs)

Q1: What are the most common causes for low conversion rates in reactions with this compound?

A1: Low conversion rates can stem from several factors:

  • Purity of this compound: Impurities in the starting material can inhibit the reaction or lead to unwanted side products.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.

  • Presence of Water: For reactions like esterification, the presence of water can reverse the reaction and lower the yield.[1][2]

  • Incomplete Dissolution: this compound has limited solubility in some organic solvents, which can hinder the reaction.

Q2: How should I handle and store this compound?

A2: this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.

Q3: What are some common side reactions to be aware of?

A3: Depending on the reaction, potential side reactions include:

  • Reduction of the nitro group: This can occur under certain conditions, especially if using reducing agents or high temperatures.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid can occur.

  • Polymerization: In the case of reducing the nitro group to an amine, the resulting aniline (B41778) derivative can be prone to polymerization, especially when exposed to air.

Troubleshooting Guides

Low Yield in Esterification Reactions (e.g., Fischer Esterification)

Low yields in the esterification of this compound are often due to the reversible nature of the reaction and the presence of water.

Troubleshooting Steps:

  • Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess (e.g., 10-fold or more) can shift the equilibrium towards the product.[1]

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, molecular sieves can be added to the reaction mixture.

  • Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Increasing the temperature can also improve the rate of reaction, but be cautious of potential side reactions.

Quantitative Data on Fischer Esterification of a Related Compound (3-Nitrobenzoic Acid)

The following table provides data for the Fischer esterification of 3-nitrobenzoic acid with methanol (B129727), which can serve as a starting point for optimizing the esterification of this compound.

3-Nitrobenzoic Acid (g)Methanol (mL)Conc. H₂SO₄ (mL)Reflux Time (hr)Reported Yield
1-28 (per g of acid)1 (per 20 mL of MeOH)1Not specified, but product isolated

Source: Adapted from a procedure for the esterification of 3-nitrobenzoic acid.[3]

Detailed Experimental Protocol: Synthesis of Methyl 3-Nitrophenylacetate (Adapted from a similar procedure)

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq), methanol (a 10-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

G start Low Conversion Rate check_reagents Verify Purity of This compound and Alcohol start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions [Pure] check_water Is Water Being Removed Effectively? check_conditions->check_water optimize_time_temp Optimize Reaction Time and Temperature check_water->optimize_time_temp [Yes] final_product Improved Conversion Rate check_water->final_product [No, Implement Removal] optimize_catalyst Adjust Catalyst Concentration optimize_time_temp->optimize_catalyst optimize_catalyst->final_product

Caption: Troubleshooting logic for amidation reactions.

Incomplete Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 3-aminophenylacetic acid can sometimes be incomplete or lead to side products.

Troubleshooting Steps:

  • Choice of Reducing Agent: Several reducing agents can be used, with varying reactivity and selectivity. Common choices include:

    • Fe/HCl or Fe/NH₄Cl: A classic and often effective method.

    • SnCl₂/HCl: Another common method, but the work-up can be complicated by the formation of tin salts.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): A clean method, but may not be suitable if other reducible functional groups are present.

  • Reaction Temperature: The reduction is often exothermic. It may be necessary to cool the reaction initially and then heat to drive it to completion.

  • pH Control: The pH of the reaction mixture can be crucial, especially when using metal/acid combinations.

  • Exclusion of Air: The resulting aniline can be sensitive to oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.

  • Work-up and Purification: The product amine is often isolated as a salt (e.g., hydrochloride) to improve stability and aid in purification. Basification is then required to obtain the free amine.

Experimental Workflow for Nitro Group Reduction

G start Start: this compound dissolve Dissolve in appropriate solvent (e.g., Ethanol, Acetic Acid) start->dissolve add_reductant Add reducing agent (e.g., Fe powder and HCl) dissolve->add_reductant reflux Heat to reflux and monitor by TLC add_reductant->reflux workup Cool, filter, and neutralize reflux->workup extract Extract with organic solvent workup->extract purify Purify by crystallization or chromatography extract->purify product Product: 3-Aminophenylacetic Acid purify->product

Caption: A typical workflow for the reduction of this compound.

Signaling Pathway Diagram

While this compound itself is not a well-known signaling molecule, its derivatives can be designed to interact with biological targets. The following diagram illustrates a general concept of how a small molecule inhibitor, derived from this compound, might block a signaling pathway by inhibiting an enzyme.

G substrate Substrate enzyme Enzyme (Target Protein) substrate->enzyme binds to product Product enzyme->product converts to signaling Downstream Signaling Cascade product->signaling response Cellular Response signaling->response inhibitor 3-NPA Derivative (Inhibitor) inhibitor->enzyme blocks active site

References

Managing exothermic events during the nitration of phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic events during the nitration of phenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure procedural safety and optimal reaction outcomes.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably, and I'm observing vigorous gas evolution. What is happening and what should I do?

Answer:

This indicates a runaway exothermic reaction, a significant safety hazard. The primary cause is the failure to remove the heat generated by the nitration process at a sufficient rate.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.

  • Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling bath. For an ice bath, add more ice and salt to lower the temperature.

  • Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[1][2] Caution: This should only be performed as a last resort and with extreme care, as the dilution of concentrated sulfuric acid is also highly exothermic.[1][3]

  • Follow Emergency Protocols: Alert your supervisor and adhere to all established laboratory emergency procedures.

Potential Causes and Preventative Measures:

CausePreventative Measure
Inadequate Cooling Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (e.g., ice-salt bath for sub-zero temperatures) before starting the reaction.[1]
Rapid Addition of Nitrating Agent Add the nitrating mixture dropwise with continuous monitoring of the internal reaction temperature.[4][5] A slow addition rate is crucial for controlling the exotherm.[1]
Poor Agitation Use efficient and vigorous mechanical or magnetic stirring to prevent the formation of localized "hot spots" where reactant concentrations are high.[1]
Incorrect Reagent Concentration/Ratio Use the correct concentrations and ratios of nitric acid and sulfuric acid as specified in a validated protocol. Using overly concentrated reagents can increase the reaction's exothermicity.[1]
Accumulation of Unreacted Reagents Maintaining the appropriate reaction temperature is critical. If the temperature is too low, the reaction rate may slow, leading to an accumulation of the nitrating agent. A subsequent slight increase in temperature can then cause a rapid, delayed exotherm.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing the nitration of phenylacetic acid?

A1: The most significant safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[7] This can result in a rapid increase in temperature and pressure, and the potential release of toxic nitrogen oxides. It is essential to work in a well-ventilated fume hood and have a clear plan for emergency quenching.[7]

Q2: Why is a mixed acid of sulfuric acid and nitric acid used for this nitration?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the phenylacetic acid.[7][8]

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting phenylacetic acid, you can observe the disappearance of the starting material and the appearance of the product spots.[7]

Q4: What is the purpose of pouring the reaction mixture onto ice at the end of the reaction?

A4: Pouring the reaction mixture onto crushed ice or ice-water serves two main purposes: it quenches the reaction by diluting the acids and rapidly cooling the mixture, and it causes the solid nitrated product, which is less soluble in the cold aqueous medium, to precipitate out of solution.[1][7]

Q5: My reaction mixture has turned dark brown or black. What does this indicate?

A5: A dark coloration or the formation of tarry substances can indicate side reactions, such as oxidation of the phenylacetic acid or the product, which can be caused by an excessive reaction temperature.[9][10] Maintaining strict temperature control is crucial to minimize these side reactions.[9]

Experimental Protocols

Key Experimental Parameters for Nitration
ParameterRecommended Range/ConditionRationale
Reaction Temperature 0°C to 30°CMaintaining a low temperature is critical for controlling the exothermic reaction and minimizing side reactions.[4][5][11]
Nitrating Agent Mixed acid (concentrated HNO₃ and H₂SO₄)Sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺).[7][8]
Reagent Ratio (approximate) HNO₃: 1.1 to 1.2 equivalents; H₂SO₄: 3 to 5 times the mass of HNO₃A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as a solvent and catalyst.[4][5]
Addition of Nitrating Agent Slow, dropwise additionPrevents a rapid and uncontrolled increase in temperature.[1][4][5]
Agitation Vigorous and constant stirringEnsures even heat distribution and prevents localized overheating.[1]
Detailed Methodology for Nitration of Phenylacetic Acid

Materials:

  • Phenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and cautiously add the desired amount of concentrated nitric acid to the concentrated sulfuric acid with stirring. Keep this mixture cooled.

  • Dissolution of Phenylacetic Acid: In a separate reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve the phenylacetic acid in a portion of concentrated sulfuric acid. Cool this mixture to the target reaction temperature (e.g., 0°C).

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of phenylacetic acid. Carefully monitor the internal temperature and ensure it remains within the desired range (e.g., below 10°C).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified duration. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral to remove residual acids. The product can be further purified by recrystallization from a suitable solvent (e.g., water).[11]

Visualizations

TroubleshootingWorkflow start Uncontrolled Temperature Rise Observed action1 Immediately Stop Adding Nitrating Agent start->action1 action2 Enhance Cooling (e.g., add salt to ice bath) action1->action2 decision1 Is Temperature Still Rising Rapidly? action2->decision1 action3 LAST RESORT: Quench in large volume of ice/water decision1->action3 Yes end_safe Reaction Stabilized Investigate Cause decision1->end_safe No action4 Follow Lab Emergency Protocols action3->action4

Caption: Troubleshooting workflow for a runaway exothermic reaction.

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acids Prepare & Cool Nitrating Mixture (HNO3 + H2SO4) addition Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 10°C) prep_acids->addition prep_paa Dissolve & Cool Phenylacetic Acid in H2SO4 prep_paa->addition stir Stir at 0-10°C Monitor with TLC addition->stir quench Pour onto Crushed Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash purify Recrystallize wash->purify

Caption: General experimental workflow for the nitration of phenylacetic acid.

References

Technical Support Center: Purification of 3-Nitrophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Nitrophenylacetic acid by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.

ProblemQuestionPossible Causes & Solutions
No Crystal Formation I've dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?1. Solution is Not Saturated (Too Much Solvent): This is the most common reason for crystallization failure. To fix this, reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool again slowly. To check if you have too much solvent, you can dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the dissolved compound. 2. Supersaturation: The solution may be supersaturated. Try to induce crystallization by:    * Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.    * Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth. 3. Inappropriate Solvent: The chosen solvent may not be ideal. Review the solvent selection data. A good solvent should dissolve the compound when hot but have low solubility when cold.
Oiling Out Instead of crystals, an oil has separated from the solution upon cooling. How can I resolve this?1. Melting Point Depression: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid.    * Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool very slowly. A slower cooling rate can sometimes promote crystal formation over oiling out. 2. High Solute Concentration: The concentration of the solute may be too high.    * Solution: Add more hot solvent to the mixture to decrease the concentration and then cool slowly. 3. Inappropriate Solvent: The solvent may be too non-polar for the compound.    * Solution: Consider using a more polar solvent or a mixed solvent system (e.g., ethanol-water).
Low Yield of Purified Product After filtration, the amount of recovered this compound is very low. What could have gone wrong?1. Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.    * Solution: Always use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. 2. Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.    * Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold or using too much of it can redissolve the product.    * Solution: Wash the crystals with a minimal amount of ice-cold solvent.
Product is Still Impure The melting point of my recrystallized this compound is still broad or lower than the literature value, indicating impurities are still present. How can I improve the purity?1. Crystals Formed Too Quickly: Rapid cooling can trap impurities within the crystal lattice.    * Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. 2. Ineffective Solvent: The chosen solvent may dissolve the impurities as well as the product at low temperatures.    * Solution: A different solvent or a mixed-solvent system might be necessary to effectively separate the impurities. 3. Incomplete Removal of Colored Impurities: If the product has a persistent color, colored impurities may be present.    * Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution. Be aware that using too much charcoal can lead to a loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on available data, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] Methanol and water are also viable options, and a mixed-solvent system, such as ethanol-water, can be particularly useful for optimizing solubility and recovery.[2][3] The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.

Q2: My purified this compound crystals are very fine needles. Is this a problem?

A2: Not necessarily. The crystal habit (shape) can be influenced by the solvent and the rate of cooling. However, very fine needles can sometimes indicate rapid crystallization, which may trap impurities. If the purity is high (as determined by melting point analysis), the crystal shape is not a concern. For purer, larger crystals, ensure the solution cools slowly and is left undisturbed.

Q3: What are the common impurities in a crude sample of this compound?

A3: The impurities will depend on the synthetic route used. If prepared from the nitration of phenylacetic acid, potential impurities could include other nitrated isomers (2-nitrophenylacetic acid and 4-nitrophenylacetic acid) and unreacted starting material. If synthesized via the Willgerodt reaction of 3-nitroacetophenone, impurities might include sulfur-containing byproducts and unreacted starting materials.[1]

Q4: How can I calculate the percent recovery from my recrystallization?

A4: To calculate the percent recovery, use the following formula:

Percent Recovery = (mass of the pure, dry this compound / initial mass of the crude this compound) x 100%

A high percent recovery is desirable, but purity is the primary goal of recrystallization.

Q5: What are the key safety precautions when working with this compound and the solvents used for recrystallization?

A5: this compound is an irritant, causing skin and serious eye irritation.[4] It is important to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for recrystallization, such as ethanol and methanol, are flammable and should be heated using a steam bath or a heating mantle, not an open flame. Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.

Quantitative Data

SolventQualitative Solubility of this compoundSolubility of 4-Nitrophenylacetic Acid (mole fraction x 10³) at 298.15 K (25°C)Boiling Point (°C)
WaterSoluble[3]1.35100
EthanolSoluble[1]83.3178
MethanolSoluble[2]134.1265
ChloroformSlightly Soluble[3]N/A61
Ethyl AcetateLikely Soluble57.1877
AcetoneLikely SolubleN/A56
TolueneLikely Sparingly SolubleN/A111

Note: The solubility of this compound is expected to increase with temperature in these solvents. Data for 4-Nitrophenylacetic acid is sourced from the Journal of Chemical & Engineering Data.[5]

Experimental Protocol: Recrystallization of this compound from a Mixed-Solvent System (Ethanol-Water)

This protocol describes the purification of crude this compound using a mixed-solvent system of ethanol and water.

1. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

  • Gently heat the mixture on a hot plate or steam bath while swirling until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of ethanol.

2. Hot Filtration (if necessary):

  • If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.

  • Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the fluted filter paper to remove the insoluble impurities.

3. Addition of Anti-solvent:

  • Reheat the clear filtrate to boiling.

  • Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

4. Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.

6. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven.

7. Characterization:

  • Determine the mass of the dried, purified this compound and calculate the percent recovery.

  • Measure the melting point of the purified crystals. Pure this compound has a melting point of approximately 117-120°C.[2] A sharp melting point close to the literature value is an indication of high purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does an Oil Form? crystals_form->oil_out No check_purity Check Purity (e.g., Melting Point) crystals_form->check_purity Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oil_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil Yes pure Is Product Pure? check_purity->pure end_success End: Pure Product pure->end_success Yes troubleshoot_purity Troubleshoot: - Recrystallize again - Ensure slow cooling - Use charcoal for colored impurities pure->troubleshoot_purity No end_impure End: Impure Product (Consider Re-recrystallization) troubleshoot_no_crystals->cool troubleshoot_oil->cool troubleshoot_purity->dissolve troubleshoot_purity->end_impure

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow Experimental Workflow for Recrystallization start Start dissolve 1. Dissolve crude solid in minimum hot ethanol start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot gravity filtration hot_filter_q->hot_filter Yes add_antisolvent 3. Add hot water until cloudy, then clarify with ethanol hot_filter_q->add_antisolvent No hot_filter->add_antisolvent cool_slowly 4. Cool slowly to room temperature add_antisolvent->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice isolate 5. Isolate crystals via vacuum filtration cool_ice->isolate wash Wash with ice-cold ethanol/water isolate->wash dry 6. Dry the crystals wash->dry characterize 7. Characterize: - Weigh (yield) - Melting Point (purity) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the purification of this compound.

References

Identifying and minimizing side reactions in 3-NPA amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Nitrophenylacetic Acid (3-NPA) Amide Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing side reactions during the synthesis of amides using this compound.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the amide coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during 3-NPA amide coupling?

A1: The most prevalent side reactions in 3-NPA amide coupling, particularly when using carbodiimide (B86325) reagents like EDC or DCC, are:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is a common issue with carbodiimide coupling and reduces the yield of the desired amide.[1]

  • Epimerization/Racemization: If coupling a chiral amine to 3-NPA, the stereochemical integrity of the amine can be compromised. This occurs via the formation of an oxazolone (B7731731) intermediate, especially under harsh basic conditions or at elevated temperatures.[2]

  • Symmetric Anhydride (B1165640) Formation: Two molecules of 3-NPA can react with the coupling reagent to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it consumes an extra equivalent of the acid, which can be problematic if the acid is the limiting reagent.

  • Guanidinylation of Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, the reagent can react with the primary or secondary amine nucleophile, forming a guanidinium (B1211019) byproduct and terminating the reaction.[3]

  • Base-Mediated Side Reactions: Due to the acidic nature of the α-protons of 3-NPA (benzylic position activated by both the phenyl and nitro groups), strong bases can lead to side reactions such as self-condensation or decomposition.

Q2: My reaction with EDC is low-yielding, and I see a significant byproduct. What is it and how can I prevent it?

A2: The likely byproduct is an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of 3-NPA and EDC, rearranges instead of reacting with your amine.[1]

To minimize N-acylurea formation:

  • Use an Additive: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form an active ester intermediate that is more stable, less prone to rearrangement, and reacts efficiently with the amine.[1]

  • Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can slow down the rate of the rearrangement side reaction.[4]

  • Order of Addition: Pre-activating the 3-NPA with EDC and the additive for a short period before adding the amine can sometimes improve yields, but prolonged pre-activation can be detrimental.

Q3: How can I prevent racemization when coupling a valuable chiral amine with 3-NPA?

A3: Racemization is a critical issue when dealing with chiral amines. To preserve stereochemical integrity:

  • Use Additives: Additives like HOBt, and particularly 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective at suppressing racemization.[2][5]

  • Choose the Right Reagent: Phosphonium-based reagents (e.g., PyBOP) and modern uronium/aminium reagents (e.g., HATU, COMU) are generally associated with lower levels of racemization compared to carbodiimides alone.[2][6]

  • Use a Weaker Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of stronger bases.[6]

  • Maintain Low Temperatures: Perform the coupling at 0 °C or below if possible.

Q4: I am coupling 3-NPA with a sterically hindered or electron-deficient amine, and the reaction is very slow or fails. What should I do?

A4: Difficult couplings with challenging amines require more potent activation methods.

  • Switch to a Stronger Coupling Reagent: Uronium/aminium salts like HATU are significantly more reactive and often succeed where EDC/HOBt fails. HATU forms a highly reactive OAt-active ester, leading to faster and more complete coupling.[5]

  • Elevate Temperature: For some difficult couplings, gentle heating (e.g., to 40-60 °C) may be necessary to overcome the activation energy barrier. This should be done cautiously as it can increase the risk of side reactions.

  • Consider Acyl Fluoride (B91410) Formation: In-situ generation of the acyl fluoride of 3-NPA using reagents like TFFH can be effective for coupling extremely hindered substrates.

Q5: Is the nitro group on 3-NPA stable during the coupling reaction?

A5: The nitroaromatic group is generally stable under standard amide coupling conditions (e.g., using EDC, HATU, PyBOP). These reagents are not strong enough reducing agents to affect the nitro group. However, care should be taken to avoid catalytic hydrogenation conditions or strong, non-specific reducing agents during subsequent workup or purification steps if the nitro group is to be retained.

Data Presentation

The choice of coupling reagent significantly impacts reaction efficiency. The following table provides a comparative overview of common coupling agents for amide bond formation.

Coupling Agent/SystemReagent TypeTypical Reaction TimeTypical Yield RangeKey Advantages & Disadvantages
EDC / HOBt Carbodiimide1–12 hours70–95%Advantages: Cost-effective, water-soluble byproducts for easy workup. Disadvantages: Slower, risk of N-acylurea formation and racemization.[1]
DCC / HOBt Carbodiimide1–12 hours75–98%Advantages: Highly effective. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1]
HATU / DIPEA Uronium/Aminium15–60 minutes85–99%Advantages: Very fast, high yielding, low racemization.[1] Disadvantages: More expensive, potential for guanidinylation side reaction if used in excess.[2]
HBTU / DIPEA Uronium/Aminium30–120 minutes80–98%Advantages: Very effective. Disadvantages: Slightly slower than HATU.[1]
PyBOP / DIPEA Phosphonium1–4 hours80–98%Advantages: High efficiency, no risk of guanidinylation. Disadvantages: Forms carcinogenic HMPA byproduct (BOP reagent). PyBOP is a safer alternative.

Diagrams

Reaction Pathways and Side Reactions

AmideCoupling cluster_main Main Reaction Pathway cluster_side Common Side Reactions 3-NPA 3-NPA (Acid) Amine Amine Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Activated_Intermediate Activated Intermediate (O-Acylisourea or OAt-Ester) Desired_Amide Desired Amide Byproduct_1 Urea or TMU Byproduct N_Acylurea N-Acylurea (Unreactive) Racemization Racemization/ Epimerization

Troubleshooting Workflow

Troubleshooting start Low Yield or Impure Product check_reagents Are reagents/solvents anhydrous and pure? start->check_reagents check_byproduct Major byproduct observed? check_reagents->check_byproduct Yes sol_dry Use anhydrous solvents. Check reagent quality. check_reagents->sol_dry No is_n_acylurea Byproduct mass match N-Acylurea? check_byproduct->is_n_acylurea Yes is_hindered Is amine sterically hindered or e-deficient? check_byproduct->is_hindered No is_n_acylurea->is_hindered No sol_additive Add HOBt or Oxyma. Run reaction at 0 °C. is_n_acylurea->sol_additive Yes sol_reagent Switch to HATU/DIPEA. Consider gentle heating. is_hindered->sol_reagent Yes sol_analyze Analyze byproducts (LCMS). Consider purification changes. is_hindered->sol_analyze No

Experimental Protocols

Protocol 1: General Amide Coupling of 3-NPA using EDC/HOBt

This protocol is a robust starting point for standard amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[1]

Protocol 2: High-Efficiency Coupling of 3-NPA using HATU

This protocol is recommended for difficult, sterically hindered, or electron-deficient amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Nitrophenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and scale-up of 3-Nitrophenylacetic acid.

Troubleshooting Guides and FAQs

This section is organized by the stage of the production process.

I. Synthesis

Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a frequent issue and can be attributed to several factors depending on the chosen synthetic route. Here are some common causes and potential solutions:

  • Incomplete Hydrolysis of 3-Nitrobenzyl Cyanide: The hydrolysis of the nitrile to the carboxylic acid may be incomplete.[1]

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. For acid hydrolysis, boiling for at least fifteen minutes is recommended.[2] For larger scale reactions, the hydrolysis time might be longer.[2]

      • Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is crucial. Using a well-defined ratio of concentrated acid to water is important for efficient hydrolysis.[2]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Side Reactions in the Willgerodt Reaction: When synthesizing from 3-nitroacetophenone via the Willgerodt reaction, high temperatures can lead to the reduction of the nitro group by sulfur, resulting in a complex mixture of byproducts and lowering the yield.[3][4]

    • Troubleshooting:

      • Modified Willgerodt Reaction: Employ a modified Willgerodt reaction where a preformed enamine is treated with sulfur at a lower temperature. This minimizes the reduction of the nitro group and leads to a cleaner reaction.[3]

  • Suboptimal Nitration Conditions: If preparing the precursor 3-nitrobenzyl cyanide by nitration of benzyl (B1604629) cyanide, improper temperature control can lead to the formation of ortho- and dinitro isomers, reducing the yield of the desired para-isomer which is a common precursor for the meta-isomer in some routes.[5]

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (around 10°C) during the addition of the nitrating agent to favor the formation of the p-nitrobenzyl cyanide.[5]

      • Slow Addition of Nitrating Agent: Add the nitrating agent slowly to control the exothermic reaction and prevent temperature spikes.[6]

Question 2: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?

Answer:

Impurity formation is a common challenge. The nature of the impurities will depend on your synthetic route.

  • Hydrolysis of 3-Nitrobenzyl Cyanide:

    • Common Impurity: Unreacted 3-nitrobenzyl cyanide.

    • Minimization: As mentioned above, ensure complete hydrolysis by optimizing reaction time, temperature, and acid concentration. Monitor the reaction by TLC.[2]

  • Willgerodt Reaction of 3-Nitroacetophenone:

    • Common Impurities: Products resulting from the reduction of the nitro group.[3]

    • Minimization: Use a modified, lower-temperature Willgerodt reaction to prevent the reduction of the nitro group.[3]

  • Nitration of Benzyl Cyanide:

    • Common Impurities: o-Nitrobenzyl cyanide and dinitro compounds.[5]

    • Minimization: Strict temperature control during nitration is key to improving regioselectivity.[5]

Analytical Techniques for Impurity Identification: To identify and quantify impurities, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify unknown impurities.[8]

II. Purification

Question 3: I am having difficulty purifying this compound by recrystallization. What are the best practices?

Answer:

Recrystallization is the most common method for purifying this compound. Success depends heavily on the choice of solvent and proper technique.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

    • Recommended Solvents: Water is a commonly used solvent for the recrystallization of nitrophenylacetic acids.[2] Ethanol (B145695) or mixtures of ethanol and water can also be effective.[5]

    • Troubleshooting Poor Crystal Formation:

      • Too much solvent: If no crystals form upon cooling, you may have used too much solvent. Try boiling off some of the solvent to concentrate the solution.[10]

      • "Oiling out": If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. Try adding a small amount of a co-solvent in which the compound is more soluble.[10]

  • Recrystallization Technique:

    • Dissolve in Minimum Hot Solvent: Use the minimum amount of boiling solvent to fully dissolve the crude product.[11]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystals.[11]

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[11]

Question 4: My final product is off-color (e.g., yellow or brown). How can I decolorize it?

Answer:

A discolored product indicates the presence of colored impurities.

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities.[11]

    • Procedure: Add a spatula-tip of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious not to use too much charcoal as it can also adsorb your product, leading to a lower yield.

III. Scale-Up

Question 5: What are the key challenges when scaling up the production of this compound?

Answer:

Scaling up a chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale.

  • Heat Transfer and Temperature Control: Exothermic reactions, such as nitration, can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6]

    • Mitigation Strategies:

      • Use a reactor with a jacket for efficient cooling.

      • Employ a controlled, slow addition of reagents.

      • Ensure adequate agitation to prevent localized hot spots.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor can be more challenging than in a small flask. Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing yield.[12]

    • Mitigation Strategies:

      • Select an appropriate impeller design and agitation speed for the reactor size and viscosity of the reaction mixture.

      • Consider the use of baffles in the reactor to improve mixing.

  • Safety Considerations: Handling larger quantities of hazardous materials, such as concentrated acids and nitrated compounds, increases the risk of accidents.[13]

    • Mitigation Strategies:

      • Conduct a thorough risk assessment before scaling up.

      • Ensure all personnel are trained on the handling of hazardous materials and emergency procedures.

      • Use appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialReported Overall YieldKey ChallengesReference
Hydrolysis3-Nitrobenzyl chloride38%High cost of starting material.[4]
Multi-step Synthesis3-Nitrobenzaldehyde31%Hazardous acid azide (B81097) intermediate.[4]
Willgerodt Reaction3-Nitroacetophenone7%Low yield, reduction of nitro group at high temperatures.[4]
Modified Willgerodt Reaction3-Nitroacetophenone41.7%Requires preparation of an enamine intermediate.[3]

Table 2: Recrystallization Solvents for Nitrophenylacetic Acid Derivatives

CompoundSolventKey ConsiderationsReference
p-Nitrophenylacetic acidWaterHigh solubility at boiling, low solubility at 0°C. Rapid filtration of the hot solution is necessary due to steep solubility curve.[2]
p-Nitrobenzyl cyanide80% EthanolEffective for removing ortho-isomer impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • p-Nitrobenzyl cyanide (100 g, 0.62 mole)

  • Concentrated sulfuric acid (300 cc, 5.4 moles)

  • Water (280 cc)

  • Ice

Procedure:

  • In a 1-liter round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.

  • Prepare a solution of dilute sulfuric acid by carefully adding 300 cc of concentrated sulfuric acid to 280 cc of water.

  • Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.

  • Use the remaining acid to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The reaction mixture will darken.

  • Dilute the hot reaction mixture with an equal volume of cold water and then cool to 0°C or below in an ice bath.

  • Filter the precipitated solid and wash it several times with ice water.

  • For purification, dissolve the crude product in 1600 cc of boiling water. If the starting cyanide was of technical grade, add a small amount of activated charcoal.

  • Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the pale yellow needles of p-nitrophenylacetic acid by filtration. The expected yield is 103–106 g (92–95%).

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, or an ethanol/water mixture)

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and bring the mixture to a boil while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., 3-Nitrobenzyl Cyanide) reaction Hydrolysis Reaction (H2SO4, H2O, Reflux) start->reaction 1. Reaction Setup workup Reaction Workup (Quenching, Precipitation) reaction->workup 2. Post-Reaction crude_product Crude this compound workup->crude_product 3. Isolation recrystallization Recrystallization (Dissolution in Hot Solvent) crude_product->recrystallization 4. Purification Start filtration Hot Filtration (Optional: with Charcoal) recrystallization->filtration 5. Decolorization crystallization Crystallization (Slow Cooling) recrystallization->crystallization If no charcoal used filtration->crystallization isolation Isolation of Pure Product (Vacuum Filtration & Washing) crystallization->isolation 6. Crystal Collection pure_product Pure this compound isolation->pure_product 7. Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield of This compound check_synthesis Check Synthesis Step start->check_synthesis check_purification Check Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction Yes side_reactions Significant Side Reactions? check_synthesis->side_reactions Yes product_loss Product Loss During Purification? check_purification->product_loss Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp optimize_conditions Optimize Reaction Conditions (e.g., lower temp for nitration) side_reactions->optimize_conditions too_much_solvent Too much recrystallization solvent? product_loss->too_much_solvent improper_washing Improper washing of crystals? product_loss->improper_washing

Caption: Troubleshooting decision tree for addressing low yield in this compound production.

References

Technical Support Center: Preserving the Nitro Group During Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemists. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the stability of nitro groups during various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems and questions regarding the preservation of the nitro group in molecules undergoing synthesis.

Q1: My primary challenge is the unintended reduction of a nitro group during catalytic hydrogenation of another functional group (e.g., an alkene or alkyne). How can I prevent this?

A1: Catalytic hydrogenation is a powerful reduction method, but standard catalysts like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) are often too reactive and will reduce nitro groups.[1] To achieve selectivity, you need to modify the catalyst or the reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Modification: The most common strategy is to "poison" or modify the catalyst to reduce its activity. Using a sulfided catalyst, such as Platinum on Carbon (Pt/C) treated with a sulfur source, can significantly increase selectivity for the hydrogenation of other functional groups while leaving the nitro group intact.[2]

    • Alternative Catalysts: Gold (Au) based catalysts have shown high chemoselectivity for the reduction of various functional groups without affecting the nitro group.[3][4]

    • Transfer Hydrogenation: Instead of using high-pressure H₂ gas, consider catalytic transfer hydrogenation. This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) or triethylsilane with a catalyst (e.g., Pd/C).[2] While still requiring careful optimization, it can sometimes offer better selectivity than direct hydrogenation.

    • Non-catalytic Reductions: If possible, avoid catalytic hydrogenation altogether and choose a chemoselective reducing agent suitable for the target functional group that is known to be compatible with nitro groups.

Q2: How can I reduce a ketone or aldehyde to an alcohol without affecting a nearby nitro group?

A2: The reduction of carbonyls in the presence of a nitro group is a common challenge. While powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both groups, milder and more selective reagents are available.

  • Recommended Reagents:

    • Sodium Borohydride (NaBH₄): This is often the reagent of choice. It is generally selective for aldehydes and ketones and will not reduce nitro groups under standard conditions (e.g., in alcoholic solvents like ethanol (B145695) or methanol).

    • Metal-Free Reductions: A combination of tetrahydroxydiboron (B82485) (B₂(OH)₄) with an organocatalyst can be highly chemoselective, tolerating sensitive groups like nitro and carbonyls.[2]

    • Cobalt Catalysis: A system using Co₂(CO)₈ and H₂O has been shown to be a versatile reducing agent for various functional groups while leaving carbonyls and nitro groups intact under specific conditions.[5]

Q3: I need to perform a reaction that is sensitive to acidic conditions, but many selective reductions for other groups (like using Fe/HCl) are acidic. What are my options?

A3: You are correct; classic methods like iron in acetic acid or tin(II) chloride are effective but operate under acidic conditions which can be incompatible with other functionalities in your molecule.[1]

  • Neutral or Basic Alternatives:

    • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents can be used in aqueous or alcoholic solutions and are effective for certain reductions without requiring acid. They are particularly useful for the selective reduction of one nitro group in a polynitroaromatic compound.[1]

    • Catalytic Transfer Hydrogenation: As mentioned in A1, using a system like Pd/C with ammonium formate is performed under neutral to mildly basic conditions and can be an excellent alternative.[2]

    • Diboronic Acid: The use of diboronic acid with a catalyst like 4,4'-bipyridyl in a solvent such as DMF is a metal-free method that proceeds rapidly at room temperature under neutral conditions and shows high chemoselectivity.[6]

Q4: Is it possible to protect the nitro group itself before performing a harsh reduction?

A4: Protecting a nitro group is not a common strategy in synthetic chemistry.[7] The nitro group is often considered robust and is frequently used as a "protected" form of an amine, which can be revealed by reduction at a later stage.[7][8] Most strategies, therefore, focus on using chemoselective reagents and conditions for the other transformations that do not affect the nitro group, rather than protecting it directly. If a harsh, non-selective reduction is unavoidable, you may need to reconsider your synthetic route, perhaps by introducing the nitro group at a later step after the reduction is complete.

Data Presentation: Chemoselectivity of Reducing Agents

The following table summarizes the performance of various reagents in the presence of a nitro group, highlighting their primary target and compatibility.

Reagent/SystemPrimary Target Functional GroupEffect on Aromatic Nitro GroupTypical Yield (%)Notes
H₂, Pd/C Alkenes, Alkynes, Carbonyls, NitrilesReduces >90High activity, low selectivity. Will reduce most reducible groups.[1][2]
H₂, Sulfided Pt/C Alkenes, AlkynesPreserves 80-90Modified catalyst shows excellent selectivity for preserving nitro groups.[2]
NaBH₄ Aldehydes, KetonesPreserves >95Mild and highly selective for carbonyls over nitro groups.
LiAlH₄ Esters, Carboxylic Acids, Amides, NitrilesReduces >90Very strong reducing agent; reduces both aliphatic and aromatic nitro groups.[1]
Fe / HCl or NH₄Cl Other Nitro Groups (Selective Reduction)Reduces 85-95Classic method for nitro reduction; not suitable for preserving them.[2][9]
SnCl₂·2H₂O Other Nitro Groups (Selective Reduction)Reduces 85-95Mild acidic conditions, good for substrates with acid-stable groups.[2]
Diboronic Acid / 4,4'-Bipyridyl Other Nitro Groups (Selective Reduction)Reduces ~91Metal-free method, highly chemoselective for nitro groups.[6]

Experimental Protocols

Protocol 1: Selective Hydrogenation of an Alkene using a Sulfided Catalyst

This protocol describes the selective reduction of a carbon-carbon double bond in a molecule containing an aromatic nitro group.

  • Materials:

    • Substrate (containing alkene and nitro group)

    • 5% Platinum on Carbon (Pt/C)

    • Thiophene (B33073) (or other sulfur source)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas (H₂) source

  • Procedure:

    • To a solution of the substrate (1 equivalent) in ethanol, add 5% Pt/C (typically 1-5 mol%).

    • Add a controlled amount of a sulfur-based catalyst poison, such as thiophene (typically 1-2 equivalents relative to Pt).

    • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with H₂ (pressure will vary depending on the substrate, typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Selective Reduction of a Ketone using Sodium Borohydride

This protocol details the reduction of a ketone to a secondary alcohol while preserving a nitro group.

  • Materials:

    • Substrate (containing ketone and nitro group)

    • Sodium Borohydride (NaBH₄)

    • Methanol (B129727) or Ethanol

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (B1210297) (for extraction)

  • Procedure:

    • Dissolve the substrate (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄, typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Once complete, carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate to yield the crude alcohol product, ready for further purification if necessary.

Visualizations

Below are diagrams illustrating key decision-making processes and reaction workflows related to the preservation of nitro groups.

G start Start: Molecule with Nitro Group + Other Functional Group (FG) q1 What is the desired transformation? start->q1 t_alkene Reduce C=C or C≡C q1->t_alkene Hydrogenation t_carbonyl Reduce C=O (Ketone/Aldehyde) q1->t_carbonyl Carbonyl Reduction t_ester Reduce Ester/Acid q1->t_ester Ester/Acid Reduction t_other Other Transformation q1->t_other Non-Reductive s_sulfided Use Sulfided Catalyst (e.g., Pt/C, H₂) t_alkene->s_sulfided s_transfer Consider Transfer Hydrogenation t_alkene->s_transfer s_nabh4 Use NaBH₄ t_carbonyl->s_nabh4 s_harsh Harsh Conditions Needed (e.g., LiAlH₄) t_ester->s_harsh s_general Use Nitro-Compatible Reagents t_other->s_general s_rethink Unavoidable Reduction. Rethink synthetic route. (e.g., nitrate (B79036) later) s_harsh->s_rethink

Caption: Decision workflow for selecting a reaction condition to preserve a nitro group.

G start Substrate (Ar-NO₂ + Ketone) reagents 1. NaBH₄, MeOH, 0°C 2. H₂O workup start->reagents Chemoselective Reduction wrong_reagent LiAlH₄ start->wrong_reagent product Product (Ar-NO₂ + Alcohol) reagents->product side_reaction Unwanted Product (Ar-NH₂ + Alcohol) wrong_reagent->side_reaction Non-selective Reduction

Caption: Reaction pathway showing selective ketone reduction in the presence of a nitro group.

References

Technical Support Center: Optimizing Reactions with 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-Nitrophenylacetic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound?

A1: Researchers may encounter challenges related to solubility, reaction temperature control, and the potential for side reactions. Due to its nitro functional group, this compound can be susceptible to reduction or other side reactions under certain conditions. Careful selection of solvents and reaction temperatures is crucial for achieving high yields and purity.

Q2: In which solvents is this compound most soluble?

Q3: What are the key safety precautions for handling this compound?

A3: this compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: Can the nitro group on this compound interfere with common reactions?

A4: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid. While it generally does not interfere with standard esterification or amide coupling reactions under mild conditions, it can be sensitive to reducing agents. If your reaction involves reagents that can reduce a nitro group, this potential side reaction should be considered.

Troubleshooting Guides

Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion Incomplete removal of water byproduct, shifting the equilibrium back to the reactants.Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene (B28343). Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product.[2]
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reaction temperature is too low.Increase the reaction temperature to the reflux temperature of the alcohol or solvent being used.
Formation of dark-colored byproducts Decomposition of the starting material or product at high temperatures.Monitor the reaction temperature closely. If scorching is observed, reduce the heat. Consider using a milder catalyst or reaction conditions if possible.
Side reactions involving the nitro group.While less common in standard esterifications, consider if any reagents could be promoting side reactions with the nitro group. Ensure the reaction is performed under an inert atmosphere if sensitivity to air or moisture is suspected.
Low Yield in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Starting materials remain unreacted Inefficient activation of the carboxylic acid.Choose a suitable coupling reagent (e.g., HATU, HBTU, EDC) and ensure it is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).
Low nucleophilicity of the amine.If using a weakly nucleophilic amine (e.g., an aniline (B41778) derivative), a more potent coupling reagent or the addition of an activating agent like HOBt may be necessary. The use of a non-nucleophilic base (e.g., DIPEA) is also critical.
Formation of an unreactive salt between the carboxylic acid and the amine.Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.
Presence of multiple unidentified spots on TLC Side reactions such as the formation of acylurea byproduct (with carbodiimide (B86325) reagents).Purify the crude product using column chromatography. To minimize byproduct formation, ensure anhydrous conditions and consider the order of reagent addition.
Degradation of the coupling reagent or starting materials.Use high-purity, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Solubility of 3-Nitrobenzoic Acid (as a proxy for this compound)

The following table summarizes the solubility of 3-nitrobenzoic acid in various solvents at different temperatures. This data can be used as an estimate for the solubility behavior of this compound due to their structural similarities.

SolventTemperature (°C)Solubility (mol/L)
Methanol (B129727)00.68
200.95
401.96
502.99
Ethanol (B145695)01.61
201.97
402.99
503.12
Ethyl Acetate (B1210297)201.50
405.10
Toluene200.25
Water200.03

Data is for 3-nitrobenzoic acid and is sourced from "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids".[3] This should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 3-nitrophenylacetate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a significant excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol will serve as both the reactant and the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-nitrophenylacetate.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling of this compound with Benzylamine (B48309)

This protocol details the synthesis of N-benzyl-2-(3-nitrophenyl)acetamide using a nickel catalyst.[4]

Materials:

  • This compound

  • Benzylamine

  • Nickel(II) chloride (NiCl₂)

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Reaction vessel (e.g., sealed tube or flask with reflux condenser)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add this compound (1 equivalent) and toluene.

  • Add NiCl₂ (10 mol%) to the solution.[4]

  • Stir the mixture at 80°C for 10 minutes.[4]

  • Add benzylamine (1.2 equivalents) to the reaction mixture.[4]

  • Seal the vessel and stir the mixture at 110°C for 20 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and wash the collected solid with ethyl acetate to recover the catalyst.[4]

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_esterification Fischer Esterification Workflow cluster_amide Amide Coupling Workflow ester_start 1. Reactants & Catalyst (this compound, Ethanol, H₂SO₄) ester_reflux 2. Reflux (Heat to reflux) ester_start->ester_reflux ester_workup 3. Workup (Solvent removal, Extraction, Wash) ester_reflux->ester_workup ester_purify 4. Purification (Column Chromatography) ester_workup->ester_purify ester_product Ethyl 3-Nitrophenylacetate ester_purify->ester_product amide_start 1. Reactants & Catalyst (this compound, Benzylamine, NiCl₂) amide_heat 2. Heating (110°C, 20h) amide_start->amide_heat amide_workup 3. Workup (Filtration, Extraction, Wash) amide_heat->amide_workup amide_purify 4. Purification (Recrystallization) amide_workup->amide_purify amide_product N-benzyl-2-(3-nitrophenyl)acetamide amide_purify->amide_product troubleshooting_logic start Low Reaction Yield check_reagents Check Starting Material Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reactant Ratios (e.g., excess alcohol) check_reagents->optimize_reagents Issue Found check_catalyst Evaluate Catalyst/Reagent (Activity, Amount) check_conditions->check_catalyst Conditions OK optimize_conditions Adjust Temperature or Extend Reaction Time check_conditions->optimize_conditions Issue Found optimize_catalyst Change Catalyst/Coupling Reagent or Increase Loading check_catalyst->optimize_catalyst Issue Found success Improved Yield check_catalyst->success Catalyst OK optimize_reagents->success optimize_conditions->success optimize_catalyst->success

References

Addressing poor solubility of 3-Nitrophenylacetic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Nitrophenylacetic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid with limited solubility in many common solvents. It is slightly soluble in cold water, ethanol, and ether. Its solubility is notably better in hot water and hot alcohol. Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are also effective at dissolving this compound, although specific quantitative data is not broadly available.

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the immediate troubleshooting steps?

A2: If you are encountering poor solubility, consider the following immediate actions:

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Extended Stirring: Ensure vigorous and prolonged stirring to maximize the contact between the solid and the solvent.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a carboxylic acid with a pKa of approximately 3.97.[1] By adding a base to the reaction mixture, you can deprotonate the carboxylic acid to form the corresponding carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in polar protic solvents like water and alcohols. A pH of 5.5 to 6.0, which is about 1.5 to 2 pH units above the pKa, is generally sufficient for complete deprotonation and dissolution.

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent system is a very effective strategy. If your primary reaction solvent is non-polar or has low polarity, adding a small amount of a polar aprotic solvent in which this compound is more soluble (like DMF, DMSO, or THF) can greatly enhance its overall solubility in the mixture.

Troubleshooting Guides

Issue 1: Poor Solubility in Non-Polar Aprotic Solvents for an Amide Coupling Reaction

Symptoms:

  • This compound remains as a solid suspension in solvents like Dichloromethane (B109758) (DCM) or Toluene.

  • The reaction is sluggish or does not proceed to completion, likely due to the low concentration of the dissolved acid.

Troubleshooting Workflow:

start Start: Poor solubility in non-polar solvent (e.g., DCM) check_reagents Are other reagents compatible with polar aprotic solvents? start->check_reagents add_cosolvent Add a minimal amount of a polar aprotic co-solvent (e.g., DMF, THF). Start with 5-10% (v/v). check_reagents->add_cosolvent Yes alternative_solvent Consider an alternative solvent system like pure DMF or THF if compatible. check_reagents->alternative_solvent No observe_dissolution Observe for dissolution. Apply gentle heating if necessary. add_cosolvent->observe_dissolution observe_dissolution->add_cosolvent Not Dissolved (increase co-solvent %) proceed Proceed with the reaction. observe_dissolution->proceed Dissolved end End proceed->end alternative_solvent->end

Caption: Troubleshooting workflow for poor solubility in non-polar solvents.

Issue 2: Difficulty in Dissolving this compound in an Alcoholic Solvent for Fischer Esterification

Symptoms:

  • The acid does not fully dissolve in the alcohol (e.g., methanol, ethanol) even with stirring.

  • The reaction mixture is a slurry, which can lead to inefficient reaction kinetics.

Troubleshooting Workflow:

start Start: Poor solubility in alcohol for esterification heat_reflux Gently heat the mixture to reflux. start->heat_reflux check_dissolution Does the acid dissolve at reflux temperature? heat_reflux->check_dissolution proceed Proceed with the esterification under reflux. check_dissolution->proceed Yes use_cosolvent Consider adding a co-solvent like THF or Dioxane if compatible with reaction conditions. check_dissolution->use_cosolvent No end End proceed->end use_cosolvent->end

Caption: Troubleshooting workflow for solubility issues in alcoholic solvents.

Data Presentation

While specific solubility data for this compound is limited, the following table presents the solubility of the structurally similar 3-Nitrobenzoic acid in various solvents at different temperatures. This data can serve as a valuable guide for solvent selection.

SolventTemperature (°C)Solubility (mol/L)
Methanol 203.1812
4013.676
Ethanol 200.9474
401.956
Ethyl Acetate 201.974
402.987
Acetonitrile 201.5018
405.104
Dichloromethane 200.25475
401.191
Toluene 20~0.03
40~0.11
Water 20~0.02
40~0.05

Data adapted from a study on 3-nitrobenzoic acid, which is expected to have similar solubility trends to this compound.

Based on available data for the isomeric 4-Nitrophenylacetic acid, the general solubility trend in various solvents is as follows: DMF > Methanol > Ethanol > n-Propanol > Ethyl Acetate > Acetonitrile > Water > Cyclohexane [2]

Experimental Protocols

Protocol 1: In-situ Salt Formation for Improved Solubility in Aqueous or Alcoholic Media

This protocol is suitable for reactions where the presence of a base and its corresponding salt is compatible with the desired chemistry, such as in some coupling reactions or when working with aqueous-based media.

Principle: Deprotonation of the carboxylic acid with a mild base increases its polarity and solubility in polar solvents.

start Suspend this compound in the polar solvent (e.g., water, ethanol). add_base Slowly add a weak base (e.g., NaHCO3, K2CO3, or an organic base like triethylamine) dropwise or portion-wise with vigorous stirring. start->add_base monitor_ph Monitor the pH of the mixture. Aim for a pH of 5.5 - 6.0. add_base->monitor_ph dissolution Continue stirring until all the solid has dissolved to form a clear solution of the carboxylate salt. monitor_ph->dissolution proceed The solution is now ready for the subsequent reaction steps. dissolution->proceed

Caption: Protocol for in-situ salt formation to enhance solubility.

Methodology:

  • Suspend the required amount of this compound in your chosen polar solvent (e.g., water, ethanol, or a mixture) in the reaction vessel.

  • While stirring vigorously, slowly add a suitable inorganic base (e.g., sodium bicarbonate, potassium carbonate) or an organic base (e.g., triethylamine, diisopropylethylamine).

  • If using an inorganic base in an aqueous system, you may observe effervescence (CO2 evolution). Add the base portion-wise until the effervescence ceases and the solid dissolves.

  • Monitor the pH of the solution using pH paper or a pH meter to ensure it is in the desired range (typically > 5.5).

  • Once a clear solution is obtained, you can proceed with the addition of other reagents.

Protocol 2: Utilizing a Co-Solvent System for Reactions in Less Polar Media

This protocol is ideal for reactions that are incompatible with water or bases but where the primary solvent is not effective at dissolving the starting material.

Principle: A small amount of a highly polar aprotic solvent can disrupt the crystal lattice of the solid and solvate the molecule, increasing its concentration in the bulk, less polar solvent.

Methodology:

  • To your reaction vessel, add the this compound.

  • Add the primary, less polar reaction solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene).

  • With stirring, add a polar aprotic co-solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) dropwise. Start with approximately 5-10% of the total planned reaction volume.

  • Observe for dissolution. If the solid persists, you can gently warm the mixture or add more co-solvent incrementally.

  • Once the this compound is dissolved, proceed with your reaction as planned. Be mindful that the co-solvent may affect the overall polarity of the reaction medium and could influence reaction rates. A patent for the synthesis of a related compound, 2-methyl-3-nitrophenylacetic acid, utilizes dichloromethane as a solvent, suggesting that for some nitrophenylacetic acids, complete dissolution may not be required for the reaction to proceed, or that under specific reaction conditions, solubility is sufficient.

References

Strategies to avoid hazardous intermediates in 3-NPA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitropropanoic acid (3-NPA), navigating the potential hazards of various synthetic routes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to promote safer laboratory practices by avoiding or mitigating the risks associated with hazardous intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous intermediates and reagents to be aware of in traditional 3-NPA synthesis?

A1: Traditional synthesis routes for 3-NPA can involve several hazardous substances. Key compounds of concern include:

  • β-Propiolactone: A highly reactive and carcinogenic reagent. Its use poses significant health risks.

  • Acrolein: A volatile, toxic, and flammable liquid that is severely irritating to the eyes, skin, and respiratory tract.[1][2] The intermediate, 3-nitropropanal, is also a toxic compound.

  • Diazomethane (B1218177): A toxic, explosive, and carcinogenic gas, traditionally used for the esterification of the final 3-NPA product.

Q2: Are there safer starting materials to consider for 3-NPA synthesis?

A2: Yes, several alternatives to hazardous starting materials like acrolein and β-propiolactone exist. A notable safer alternative is the use of 3-halopropanoic acids (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid). These compounds are generally less volatile and less acutely toxic than acrolein. The synthesis involves a nucleophilic substitution reaction with a nitrite (B80452) salt to introduce the nitro group.

Q3: What are safer alternatives to diazomethane for the esterification of 3-NPA?

A3: Safer reagents have been developed to replace the hazardous diazomethane for methylation of carboxylic acids. These include:

  • Trimethylsilyldiazomethane (B103560) (TMS-diazomethane): A commercially available reagent that is considered a safer alternative to diazomethane. It is less explosive and can be handled with standard laboratory precautions.

  • Imidazotetrazines (e.g., Temozolomide): These are weighable, non-explosive solids that can generate a methylating agent in situ under milder conditions than traditional methods.

Troubleshooting Guide

Problem: My current synthesis protocol involves β-propiolactone, and I want to switch to a safer alternative.

Solution:

A recommended safer alternative is to start from a 3-halopropanoic acid. The general strategy involves the reaction of 3-bromopropanoic acid or 3-chloropropanoic acid with a nitrite salt, such as sodium nitrite or silver nitrite, to form 3-NPA. This avoids the use of the carcinogenic β-propiolactone.

Problem: I am concerned about the high toxicity and volatility of acrolein in my synthesis.

Solution:

Instead of using acrolein, consider a synthetic route starting from 3-nitro-1-propanol. This alcohol can be oxidized to 3-nitropropanoic acid using common oxidizing agents. While 3-nitro-1-propanol is still a hazardous compound, it is generally less volatile than acrolein, reducing the risk of inhalation exposure.

Problem: My protocol requires esterification with diazomethane, but our institution has restricted its use due to safety concerns.

Solution:

You can replace diazomethane with trimethylsilyldiazomethane (TMS-diazomethane) for the esterification of 3-NPA. This reagent is commercially available and has a significantly better safety profile. The reaction is typically carried out in a suitable solvent system, such as a mixture of diethyl ether and methanol (B129727), at low temperatures.

Data Presentation: Comparison of 3-NPA Synthesis Routes

Synthetic Route Starting Materials Key Intermediates/Reagents Primary Hazards Reported Yield Key Safety Recommendations
Via β-Propiolactone β-Propiolactone, Sodium Nitriteβ-PropiolactoneHighly carcinogenic and reactive.ModerateAvoid this route. If unavoidable, handle β-propiolactone in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
Via Acrolein Acrolein, Nitrating AgentAcrolein, 3-NitropropanalAcrolein is highly toxic, flammable, and a severe irritant. 3-Nitropropanal is also toxic.VariableWork in a well-ventilated fume hood. Use appropriate PPE, including respiratory protection if necessary. Have an emergency plan for spills and exposures.
Via 3-Halopropanoic Acid 3-Bromopropanoic Acid, Sodium/Silver Nitrite3-Bromopropanoic Acid, Nitrite Salts3-Bromopropanoic acid is corrosive. Nitrite salts can be oxidizing and toxic if ingested.Up to 60% (with AgNO2)Handle 3-bromopropanoic acid with care, avoiding skin and eye contact. Use appropriate gloves and eye protection.
Via Oxidation of 3-Nitro-1-propanol 3-Nitro-1-propanol, Oxidizing Agent3-Nitro-1-propanol3-Nitro-1-propanol is a toxic compound.Not specifiedHandle in a fume hood and wear appropriate PPE. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitropropanoic Acid from 3-Bromopropanoic Acid

Objective: To synthesize 3-NPA from 3-bromopropanoic acid, avoiding the use of β-propiolactone and acrolein.

Materials:

  • 3-Bromopropanoic acid

  • Silver nitrite (AgNO₂)

  • Anhydrous diethyl ether

  • Distilled water

  • Sodium bicarbonate

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanoic acid in anhydrous diethyl ether.

  • Add finely powdered silver nitrite to the solution. The reaction is typically performed at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours.

  • Once the reaction is complete, filter the mixture to remove the silver bromide precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution to extract the 3-nitropropanoic acid as its sodium salt.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-nitropropanoic acid.

Safety Precautions:

  • Perform all operations in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silver nitrite is a light-sensitive and potentially oxidizing agent. Store it in a dark, cool, and dry place away from combustible materials.

  • Handle 3-bromopropanoic acid with care as it is corrosive.

Protocol 2: Esterification of 3-Nitropropanoic Acid using Trimethylsilyldiazomethane

Objective: To safely esterify 3-NPA to its methyl ester using a safer alternative to diazomethane.

Materials:

  • 3-Nitropropanoic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve 3-nitropropanoic acid in a mixture of diethyl ether and methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution dropwise to the cooled solution of 3-NPA. Effervescence (nitrogen gas evolution) will be observed.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Carefully evaporate the solvents under reduced pressure to obtain the methyl 3-nitropropanoate.

Safety Precautions:

  • TMS-diazomethane is a safer alternative to diazomethane but should still be handled with caution in a well-ventilated fume hood.

  • It is an irritant and can be toxic. Avoid inhalation and skin contact.

  • The reaction generates nitrogen gas, so ensure adequate ventilation to prevent pressure buildup.

  • Always wear appropriate PPE.

Visualizations

Risk_Assessment_Workflow start Start: Propose 3-NPA Synthesis identify_reagents Identify all reagents and intermediates start->identify_reagents assess_hazards Assess hazards of each chemical (Toxicity, Reactivity, Carcinogenicity) identify_reagents->assess_hazards is_hazardous Is a highly hazardous intermediate (e.g., acrolein, β-propiolactone) involved? assess_hazards->is_hazardous find_alternative Identify safer alternative route (e.g., from 3-halopropanoic acid) is_hazardous->find_alternative Yes implement_controls Implement strict engineering and administrative controls is_hazardous->implement_controls No find_alternative->identify_reagents stop Re-evaluate synthetic strategy find_alternative->stop proceed Proceed with synthesis under strict safety protocols implement_controls->proceed

Caption: A workflow for assessing and mitigating risks in 3-NPA synthesis.

Safer_Synthesis_Pathway cluster_start Safer Starting Material cluster_reaction Key Transformation cluster_product Target Molecule cluster_esterification Optional Derivatization start 3-Bromopropanoic Acid reaction Nucleophilic Substitution with Silver Nitrite (AgNO₂) start->reaction start->reaction Avoids acrolein and β-propiolactone product 3-Nitropropanoic Acid reaction->product esterification Esterification with TMS-diazomethane product->esterification product->esterification Avoids diazomethane ester Methyl 3-nitropropanoate esterification->ester

References

Technical Support Center: Enhancing Catalyic Hydrogenation of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of the catalytic hydrogenation of 3-nitrophenylacetic acid to its corresponding amine, 3-aminophenylacetic acid.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic hydrogenation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The reaction is slow, incomplete, or has stalled.

  • Question: My hydrogenation of this compound is not proceeding to completion. What are the likely causes and how can I fix this?

  • Answer: A slow or stalled reaction can be attributed to several factors:

    • Inactive Catalyst: The catalyst may have lost its activity due to age or improper storage. It is recommended to use a fresh batch of catalyst.[1]

    • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[1] Ensure high-purity reagents and consider purifying the this compound if necessary.

    • Insufficient Hydrogen Pressure: The system may not be maintaining the target pressure. Check for leaks and ensure an adequate hydrogen supply.

    • Low Reaction Temperature: While the reaction is exothermic, an initial energy input is often required. A gradual increase in temperature, typically within the 20-80°C range, can enhance the reaction rate.[2]

    • Poor Catalyst-Substrate Contact: Inadequate stirring or agitation can prevent the catalyst from being properly suspended in the reaction mixture. Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Polar solvents like methanol (B129727), ethanol, or even water are generally effective for this type of reaction.[2][3] If solubility is an issue, a mixture of solvents can be used.

Issue 2: The reaction is producing significant side products.

  • Question: I am observing the formation of side products, such as hydroxylamine (B1172632) intermediates. How can I improve the selectivity towards 3-aminophenylacetic acid?

  • Answer: The formation of intermediates like hydroxylamines, which can further react to form azo or azoxy compounds, is a common issue.

    • Use of Additives: The addition of catalytic amounts of vanadium compounds, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), has been shown to suppress the formation of hydroxylamine intermediates and improve the yield of the desired amine.[4]

    • Optimize Reaction Conditions: Higher temperatures and pressures generally favor the complete reduction to the amine.[2]

    • Catalyst Choice: The choice of catalyst can influence selectivity. Palladium (Pd) and Platinum (Pt) based catalysts are commonly used for nitro group reductions.

Issue 3: I am working with a halogenated analog of this compound and observing dehalogenation.

  • Question: How can I prevent the loss of a halogen substituent during the hydrogenation?

  • Answer: Dehalogenation is a common side reaction, especially with palladium catalysts.

    • Catalyst Selection: Platinum-based catalysts, sometimes modified with sulfur, are known to inhibit dehalogenation. Rhodium and nickel catalysts can also be considered.[5]

    • Control of Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the extent of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of this compound?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups. Platinum on carbon (Pt/C) is also a good option, especially if dehalogenation is a concern with a substituted starting material. The optimal catalyst may depend on the specific reaction conditions and the purity of the starting materials.

Q2: What are the recommended solvents for this reaction?

A2: Polar solvents are generally preferred. Methanol, ethanol, water, and acetic acid are commonly used.[3] The choice of solvent may also depend on the solubility of the starting material and the desired reaction temperature.

Q3: What is a typical catalyst loading for this reaction?

A3: A typical catalyst loading is in the range of 1-10% by weight of the catalyst relative to the substrate. For laboratory-scale reactions, a 5% Pd/C or Pt/C is a common starting point.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by observing the uptake of hydrogen. When the hydrogen consumption ceases, the reaction is typically complete. Additionally, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to analyze samples taken from the reaction mixture over time.

Q5: What are the safety precautions for catalytic hydrogenation?

A5: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, and all equipment should be properly grounded. The catalyst, particularly Palladium on carbon, can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care, and the filter cake should not be allowed to dry in the air.

Data Presentation

Table 1: Effect of Vanadium Additive on a Representative Nitroarene Hydrogenation

This table demonstrates the effect of a vanadium additive on suppressing the formation of hydroxylamine side products during the catalytic hydrogenation of a nitro compound, which is a common issue in the reduction of this compound.[4]

AdditiveReaction Time (min)Amino Compound Yield (%)Hydroxylamine Yield (%)
NH₄VO₃150>99<1
None1508416

Table 2: Comparison of Common Catalysts for Nitro Group Hydrogenation

This table provides a qualitative comparison of common catalysts for the hydrogenation of aromatic nitro compounds.

CatalystTypical UseAdvantagesDisadvantages
5-10% Pd/CGeneral purpose nitro reductionHighly active, cost-effectiveCan cause dehalogenation
5% Pt/CNitro reduction, especially with halogensLess prone to dehalogenationCan be more expensive than Pd/C
Raney NickelNitro reductionCost-effectivePyrophoric, requires careful handling
Rh/CAromatic ring and nitro group reductionHighly activeCan lead to over-reduction of the aromatic ring

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • A pressure reactor (e.g., a Parr shaker) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., a Büchner funnel with Celite)

Procedure:

  • In the pressure reactor vessel, add this compound.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 5% Pd/C catalyst. The typical catalyst loading is 5-10% by weight relative to the this compound.

  • Add methanol to dissolve the substrate and create a slurry with the catalyst.

  • Seal the reactor and purge the system several times with an inert gas, followed by several purges with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).

  • Begin vigorous stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., 25-50°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • The catalyst can be removed by filtration over a pad of Celite. Caution: The Pd/C catalyst is pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with the solvent during and after filtration.

  • The filtrate containing the product, 3-aminophenylacetic acid, can be concentrated under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

Experimental Workflow

ExperimentalWorkflow A 1. Reagent Preparation - this compound - Solvent (e.g., Methanol) - Catalyst (e.g., 5% Pd/C) B 2. Reactor Setup - Add reagents to reactor - Seal and purge with N2/Ar A->B C 3. Hydrogenation - Purge with H2 - Pressurize and heat - Stir vigorously B->C D 4. Reaction Monitoring - Monitor H2 uptake - TLC/HPLC analysis C->D E 5. Work-up - Cool and vent - Filter catalyst (Celite) - Concentrate filtrate D->E Reaction Complete F 6. Product Isolation & Purification - Recrystallization or - Chromatography E->F G 7. Analysis - NMR, MS, etc. F->G

Caption: A general workflow for the catalytic hydrogenation of this compound.

Troubleshooting Logic

TroubleshootingWorkflow Start Reaction Inefficient? Incomplete Incomplete Reaction / Slow Rate Start->Incomplete Yes LowSelectivity Low Selectivity / Side Products Start->LowSelectivity No, but... CheckCatalyst Check Catalyst Activity - Use fresh catalyst Incomplete->CheckCatalyst CheckPurity Check Reagent Purity - Purify substrate/solvent Incomplete->CheckPurity OptimizeConditions Optimize Conditions - Increase T & P - Improve stirring Incomplete->OptimizeConditions LowSelectivity->OptimizeConditions AddModifier Consider Additives - e.g., Vanadium compounds LowSelectivity->AddModifier ChangeCatalyst Change Catalyst - e.g., Pt/C for dehalogenation LowSelectivity->ChangeCatalyst

Caption: A decision-making workflow for troubleshooting common hydrogenation issues.

References

Enhancing the selectivity of reactions involving 3-Nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions Involving 3-Nitrophenylacetic Acid

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for enhancing the selectivity of reactions involving this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound and their relative reactivities?

A1: this compound possesses two key functional groups: a carboxylic acid (-COOH) and an aromatic nitro group (-NO₂).[1] The carboxylic acid is a moderately acidic group that readily undergoes reactions like esterification and amidation.[1] The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amine.[1][2] The selectivity of a reaction depends on choosing reagents and conditions that favor the transformation of one group while leaving the other intact.

Q2: What are the main challenges in achieving selective transformations with this compound?

A2: The primary challenge is the potential for cross-reactivity. For instance, harsh reducing agents intended for the nitro group can also reduce the carboxylic acid. Conversely, some conditions for activating the carboxylic acid for coupling might be incompatible with the nitro group. Achieving high regioselectivity during reactions on the aromatic ring can also be difficult due to the directing effects of the existing substituents.

Q3: When should I consider using a protecting group for either the carboxylic acid or the nitro group?

A3: Protecting groups are advisable when the desired reaction conditions are incompatible with one of the functional groups.[3]

  • Protect the Carboxylic Acid: If you are performing a reaction that is sensitive to acidic protons or if the reaction requires harsh conditions that could degrade the carboxyl group (e.g., certain reductions or organometallic reactions), protecting it as an ester (like a methyl or benzyl (B1604629) ester) is a common strategy.[4][5]

  • Protect the Nitro Group: This is less common. More frequently, the nitro group is reduced to an amine, which is then protected (e.g., as a Boc- or Cbz-carbamate) before subsequent reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Low Yield and/or Poor Selectivity in Nitro Group Reduction

Q: I am trying to reduce the nitro group of this compound to an amine, but I am getting a low yield of the desired 3-Aminophenylacetic acid or observing reduction of the carboxylic acid as well. What should I do?

A: This is a common problem stemming from the choice of reducing agent and reaction conditions.

Possible Causes & Solutions:

  • Harsh Reducing Agent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro group and the carboxylic acid.[6]

    • Solution: Opt for chemoselective reducing agents. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard and effective method.[6] Other options include using metals in acidic media, such as Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in acetic or hydrochloric acid, which are known to selectively reduce nitro groups in the presence of other reducible functionalities.[2][6]

  • Incompatible Catalyst: While Pd/C is often preferred, it can sometimes be too reactive for substrates with other sensitive groups.[6]

    • Solution: If dehalogenation or other side reactions are a concern on a more complex substrate, consider using Raney Nickel for catalytic hydrogenation.[6] For cases where hydrogenation is not suitable, Sodium Sulfide (Na₂S) can be an effective alternative.[6]

  • Improper Reaction Conditions: Temperature, pressure, and solvent can significantly impact selectivity.[7][8]

    • Solution: Monitor and control the reaction temperature; lower temperatures often favor higher selectivity.[7] For catalytic hydrogenations, optimize the hydrogen pressure. Ensure you are using a suitable solvent; polar protic solvents are often favorable for these reductions.[8]

Issue 2: Sluggish Reaction or Side Products in Amide/Ester Coupling

Q: My esterification or amide coupling reaction with this compound is slow, incomplete, or results in unexpected byproducts. How can I optimize this?

A: These issues often relate to inefficient activation of the carboxylic acid, suboptimal reaction conditions, or instability of the reactants/products.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine or alcohol is often inefficient and requires high temperatures.[9][10]

    • Solution: Use a coupling agent to activate the carboxylic acid. For amide bond formation, common reagents include HATU, HOBt with EDC, or DCC.[10] For esterification, classic Fischer esterification with an acid catalyst (like H₂SO₄ or p-TsOH) in an excess of the alcohol is effective.[11][12] Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[13]

  • Incorrect Base or Solvent: The choice of base and solvent is critical, especially in amide coupling.

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize acids without competing in the reaction.[10] Aprotic polar solvents like DMF or DCM are typically used.[10]

  • Steric Hindrance: If either the amine/alcohol or the acid is sterically bulky, the reaction rate can decrease.

    • Solution: Increase the reaction time or temperature moderately. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, which can be prepared using thionyl chloride (SOCl₂) or oxalyl chloride.[10]

Issue 3: Lack of Regioselectivity in Aromatic Ring Functionalization

Q: I am attempting an electrophilic aromatic substitution on the phenyl ring, but I am getting a mixture of isomers instead of the desired product. How can I control the regioselectivity?

A: The existing substituents (-CH₂COOH and -NO₂) on the ring direct incoming electrophiles. The nitro group is a strong deactivating meta-director, while the acetic acid group is a weak deactivating ortho-, para-director.

Possible Causes & Solutions:

  • Conflicting Directing Effects: The substitution pattern is determined by the combined electronic and steric effects of the existing groups. The strong meta-directing nitro group will generally dominate.

    • Solution: To achieve substitution at a different position, a multi-step strategy is often necessary. For example, you could reduce the nitro group to an amine, which is a strong ortho-, para-director. After performing the desired substitution, the amine could potentially be converted back to a nitro group if needed, or used for further functionalization.

  • Reaction Conditions: Solvent, temperature, and the nature of the electrophile can influence the isomer ratio.[7]

    • Solution: Experiment with different solvent systems, as polarity can influence transition state stability.[7] Lowering the reaction temperature may enhance selectivity by favoring the product formed via the lowest energy transition state.[7]

Mandatory Visualizations

G cluster_selectivity Selectivity Troubleshooting cluster_yield Yield Troubleshooting start Reaction Failed or Low Selectivity check_purity Verify Purity of Starting Materials & Reagents start->check_purity review_cond Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->review_cond selectivity_issue Is it a Selectivity Issue? review_cond->selectivity_issue yield_issue Is it a Low Yield/ Conversion Issue? selectivity_issue->yield_issue No change_reagent Change Reagent (e.g., Milder Reducing Agent) selectivity_issue->change_reagent Yes optimize_cond Optimize Conditions (Temp, Concentration) yield_issue->optimize_cond Yes end_node Re-run Experiment yield_issue->end_node No use_pg Use Protecting Group Strategy change_reagent->use_pg change_reagent->end_node use_pg->end_node change_catalyst Change Catalyst or Activating Agent optimize_cond->change_catalyst optimize_cond->end_node change_catalyst->end_node

Caption: General troubleshooting workflow for enhancing reaction outcomes.

G start Goal: Reduce -NO₂ to -NH₂ in this compound q1 Are other reducible groups present (besides -COOH)? (e.g., halides, alkenes) start->q1 cat_hydro Catalytic Hydrogenation (H₂, Pd/C) q1->cat_hydro No q2 Is dehalogenation a risk? q1->q2 Yes end_node Selected Method cat_hydro->end_node metal_acid Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl) na2s Consider Na₂S (non-hydrogenation) metal_acid->na2s Alternative metal_acid->end_node q2->metal_acid No raney_ni Use Raney Nickel instead of Pd/C q2->raney_ni Yes raney_ni->end_node na2s->end_node

Caption: Decision pathway for selective nitro group reduction.

G start Start: this compound protect Protect Carboxylic Acid (e.g., Esterification to form Methyl Ester) start->protect reaction Perform Desired Reaction on -NO₂ group or Aromatic Ring protect->reaction deprotect Deprotect Carboxylic Acid (e.g., Saponification with LiOH or NaOH) reaction->deprotect end_node Final Product deprotect->end_node

Caption: Workflow illustrating a carboxylic acid protection strategy.

Data Presentation

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

Reagent/CatalystTypical ConditionsSolventSelectivity NotesReference
H₂, Pd/C RT, 1-4 atm H₂Methanol (B129727), Ethanol (B145695), EtOAcExcellent for nitro group reduction. May reduce other groups like alkenes or cause dehalogenation.[6]
H₂, Raney Ni RT, 1-4 atm H₂Methanol, EthanolGood for nitro groups; often used when dehalogenation is a concern with Pd/C.[6]
SnCl₂·2H₂O 60-100 °CEthanol, EtOAcMild and selective. Effective in the presence of many other reducible groups.[6]
Fe / NH₄Cl or AcOH RefluxWater/EthanolClassic, inexpensive, and effective method. Generally very selective for nitro groups.[6]
Na₂S or Na₂S₂O₄ RT to RefluxWater/MethanolUseful when hydrogenation or acidic conditions must be avoided. Can sometimes selectively reduce one of multiple nitro groups.[6]

Table 2: Common Coupling Reagents for Amide Formation

Coupling ReagentAdditiveBaseTypical SolventKey FeaturesReference
EDC HOBt or HOAtDIPEA, TEADMF, DCMWidely used, water-soluble carbodiimide. Byproducts are water-soluble, simplifying workup.[10]
HATU NoneDIPEA, TEADMF, ACNHighly efficient and fast-acting. Generally leads to high yields and low racemization.[10][14]
DCC HOBtDIPEA, TEADCM, THFEffective and inexpensive. Byproduct (DCU) is a precipitate but can be difficult to remove completely.[10]
SOCl₂ NonePyridine, TEADCM, Toluene (B28343)Converts acid to highly reactive acyl chloride intermediate. Good for hindered substrates but can be harsh.[10]

Experimental Protocols

Protocol 1: Selective Reduction of this compound using SnCl₂

  • Objective: To selectively reduce the nitro group to an amine without affecting the carboxylic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.

  • Neutralization: Re-dissolve the residue in water and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) to precipitate the tin salts.

  • Extraction & Isolation: Filter the mixture to remove the inorganic salts. The aqueous filtrate contains the product. Acidify the filtrate with dilute HCl to pH ~4-5, which should cause the 3-Aminophenylacetic acid to precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification of this compound

  • Objective: To convert the carboxylic acid to its methyl ester.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Use a Dean-Stark trap if using a higher boiling alcohol and a solvent like toluene to remove the water byproduct.[13] Monitor the reaction by TLC.

  • Workup: After cooling, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-nitrophenylacetate. Purify further by column chromatography if necessary.[13]

Protocol 3: Amide Coupling using HATU

  • Objective: To form an amide by coupling this compound with a primary or secondary amine.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for about 20-30 minutes to allow for the formation of the activated ester.[14]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to 2-Nitrophenylacetic Acid and 3-Nitrophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures and optimal reaction outcomes. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. Among these, nitrophenylacetic acids are of significant interest due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, paving the way for the construction of complex molecular frameworks. This guide provides an objective comparison of two common isomers, 2-nitrophenylacetic acid and 3-nitrophenylacetic acid, focusing on their performance in key synthetic transformations, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Reactivity

The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of nitrophenylacetic acid, which in turn dictates its reactivity. A summary of key properties is presented in Table 1.

Property2-Nitrophenylacetic AcidThis compound
Molecular Formula C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol
Melting Point 139-142 °C[1]117-120 °C[2]
pKa Not explicitly found3.97 (at 25 °C)[3]
CAS Number 3740-52-1[1]1877-73-2[2]

The lower melting point of this compound suggests weaker intermolecular forces in its crystal lattice compared to the 2-nitro isomer. The pKa value of this compound indicates it is a moderately strong acid. While a specific pKa for 2-nitrophenylacetic acid was not found in the searched literature, the strong electron-withdrawing nature of the ortho-nitro group is expected to increase its acidity, likely resulting in a lower pKa than the 3-nitro isomer.

Key Synthetic Applications and Comparative Performance

The primary synthetic utility of nitrophenylacetic acids lies in the transformation of the nitro group, most commonly through reduction to an amino group. This transformation unlocks pathways to a diverse array of heterocyclic compounds and other valuable intermediates.

Nitro Group Reduction: Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental step in utilizing nitrophenylacetic acids as precursors for nitrogen-containing heterocycles. Various methods are available for this transformation, with catalytic hydrogenation being one of the most common.

While direct comparative studies providing yields for the reduction of both isomers under identical conditions are scarce in the readily available literature, the electronic effects of the nitro group's position can provide insight into their expected reactivity. The ortho-nitro group in 2-nitrophenylacetic acid may sterically hinder the approach of the reducing agent to some extent, but its strong electron-withdrawing effect can also activate the nitro group towards reduction. In contrast, the meta-nitro group in this compound exerts a weaker electronic influence and is less sterically hindered.

Experimental Protocol: Catalytic Hydrogenation of a Nitroarene (General)

A general protocol for the catalytic hydrogenation of a nitroarene is as follows. This can be adapted for both 2- and this compound.

Materials:

  • Nitrophenylacetic acid isomer

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas source

  • Hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitrophenylacetic acid isomer in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminophenylacetic acid.

  • The product can be further purified by recrystallization or other chromatographic techniques if necessary.

Synthesis of Heterocycles: A Tale of Two Isomers

The resulting aminophenylacetic acids are valuable precursors for the synthesis of various heterocyclic systems, particularly those of pharmaceutical interest.

2-Aminophenylacetic Acid: This isomer is a key precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. The ortho-disposition of the amino and acetic acid side chains allows for intramolecular cyclization reactions to form the characteristic seven-membered diazepine (B8756704) ring.

Logical Workflow for Benzodiazepine Synthesis from 2-Nitrophenylacetic Acid:

G 2-Nitrophenylacetic_acid 2-Nitrophenylacetic Acid Reduction Reduction (e.g., Catalytic Hydrogenation) 2-Nitrophenylacetic_acid->Reduction 2-Aminophenylacetic_acid 2-Aminophenylacetic Acid Reduction->2-Aminophenylacetic_acid Acylation Acylation (e.g., with Chloroacetyl Chloride) 2-Aminophenylacetic_acid->Acylation Amide_Intermediate N-Chloroacetyl- 2-aminophenylacetic Acid Acylation->Amide_Intermediate Cyclization Intramolecular Cyclization Amide_Intermediate->Cyclization Benzodiazepine Benzodiazepine Derivative Cyclization->Benzodiazepine

Caption: Synthetic pathway from 2-nitrophenylacetic acid to benzodiazepines.

3-Aminophenylacetic Acid: While less commonly utilized for the synthesis of fused heterocycles through direct intramolecular cyclization due to the meta-relationship of the functional groups, 3-aminophenylacetic acid can serve as a building block in multi-component reactions or for the synthesis of other substituted aromatic compounds.

Esterification: Influence of Nitro Group Position

Esterification is a common reaction for carboxylic acids. The rate of esterification is influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group.

Theoretical Comparison:

  • 2-Nitrophenylacetic Acid: The ortho-nitro group is expected to increase the acidity of the carboxylic acid, which could accelerate the protonation of the carbonyl oxygen, a key step in acid-catalyzed esterification. However, the bulky ortho-substituent may also introduce steric hindrance, potentially slowing down the nucleophilic attack of the alcohol.

  • This compound: The meta-nitro group enhances the acidity of the carboxylic acid to a lesser extent than an ortho-nitro group and presents minimal steric hindrance.

Without direct comparative kinetic data, it is difficult to definitively state which isomer would esterify faster. The outcome would likely depend on the specific alcohol used and the reaction conditions.

Experimental Protocol: Fischer Esterification (General)

This protocol can be used for the esterification of both nitrophenylacetic acid isomers.

Materials:

  • Nitrophenylacetic acid isomer

  • Alcohol (e.g., Methanol, Ethanol)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid)

  • Reaction vessel with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the nitrophenylacetic acid in an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography or distillation if necessary.

Conclusion: A Matter of Strategic Positioning

The choice between 2-nitrophenylacetic acid and this compound in a synthetic strategy is dictated by the desired final product and the intended reaction pathway.

  • 2-Nitrophenylacetic Acid is the precursor of choice when the synthetic route involves an intramolecular cyclization to form fused heterocyclic systems, such as benzodiazepines. The ortho-relationship between the eventual amino group and the acetic acid side chain is crucial for this transformation.

  • This compound is a more suitable starting material when the synthetic target requires a meta-substituted aniline (B41778) derivative or when steric hindrance at the ortho position is a concern in subsequent reactions.

While a lack of direct comparative experimental data in the literature prevents a definitive quantitative comparison of their performance in all reactions, an understanding of their electronic and steric properties allows for a rational selection based on the specific synthetic challenge. Further head-to-head studies would be invaluable to the research community for a more precise evaluation of their respective synthetic efficiencies.

References

A Comparative Analysis of 3-Nitrophenylacetic Acid and 4-Nitrophenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural and electronic differences between 3-Nitrophenylacetic acid and 4-Nitrophenylacetic acid and their influence on chemical reactivity.

This guide provides a comprehensive comparison of the chemical properties and reactivity of this compound and 4-Nitrophenylacetic acid. Understanding the distinct characteristics of these isomers is crucial for their effective application in organic synthesis and drug development, where precise control of reactivity is paramount. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying chemical principles.

Core Chemical and Physical Properties

Both this compound and 4-Nitrophenylacetic acid share the same molecular formula (C₈H₇NO₄) and molecular weight (181.15 g/mol ). However, the position of the nitro group on the phenyl ring leads to notable differences in their physical and chemical properties.

PropertyThis compound4-Nitrophenylacetic Acid
CAS Number 1877-73-2104-03-0
Molecular Formula C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol
Melting Point 117-120 °C[1]150-155 °C
pKa (at 25°C) ~3.97[1]~3.85

The Decisive Role of the Nitro Group: Electronic Effects and Acidity

The primary driver of the reactivity differences between these two isomers is the electronic effect of the powerful electron-withdrawing nitro (-NO₂) group. This effect is transmitted through two main mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density away from the phenyl ring through the sigma bonds. This effect is distance-dependent and acid-strengthening.

  • Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the aromatic ring. This delocalization of electrons is most effective when the nitro group is in the ortho or para position relative to the acetic acid side chain.

In 4-Nitrophenylacetic acid , the nitro group is in the para position, allowing for both a strong inductive effect and a significant resonance effect. This combined electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (lower pKa).

For This compound , the nitro group is in the meta position. While it still exerts a strong inductive effect, the resonance effect is not operative from the meta position. Consequently, the overall electron-withdrawing effect is less pronounced compared to the para isomer, resulting in a slightly weaker acid (higher pKa).

electronic_effects cluster_4NPAA 4-Nitrophenylacetic Acid cluster_3NPAA This compound 4-NPAA_Structure Structure 4-NPAA_Effects Strong Inductive Effect (-I) + Strong Resonance Effect (-R) Reactivity Reactivity 4-NPAA_Effects->Reactivity Higher Acidity Acidity 4-NPAA_Effects->Acidity Higher (Lower pKa) 3-NPAA_Structure Structure 3-NPAA_Effects Strong Inductive Effect (-I) (No Resonance Effect) 3-NPAA_Effects->Reactivity Lower 3-NPAA_Effects->Acidity Lower (Higher pKa)

Figure 1. Influence of electronic effects on reactivity and acidity.

Comparative Reactivity in Nucleophilic Reactions

The electronic differences between the 3-nitro and 4-nitro isomers directly impact their reactivity in various chemical transformations, particularly those involving a nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as esterification.

This principle can be extrapolated to the esterification of nitrophenylacetic acids. The carbonyl carbon in 4-Nitrophenylacetic acid is expected to be more electrophilic than that in this compound due to the greater electron withdrawal by the para-nitro group. This increased electrophilicity should lead to a faster rate of reaction with nucleophiles like alcohols.

esterification_pathway Start Nitrophenylacetic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation End Ester + Water Deprotonation->End

Figure 2. Generalized Fischer-Esterification pathway.

Experimental Protocol: Comparative Fischer Esterification

To empirically determine the reactivity difference, a parallel Fischer esterification experiment can be conducted.

Objective: To compare the reaction rates and yields of the esterification of this compound and 4-Nitrophenylacetic acid with ethanol.

Materials:

  • This compound

  • 4-Nitrophenylacetic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Heating mantles

  • TLC plates and developing chamber

  • GC-MS for quantitative analysis

Procedure:

  • Reaction Setup: In two separate 250 mL round-bottom flasks, place 10.0 g (0.055 mol) of this compound in one and 10.0 g (0.055 mol) of 4-Nitrophenylacetic acid in the other.

  • To each flask, add 100 mL of absolute ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid to each flask while stirring.

  • Reflux: Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux using heating mantles.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by Thin Layer Chromatography (TLC).

  • Work-up: After a predetermined time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Pour each mixture into a separatory funnel containing 200 mL of cold water.

  • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product yields by weight and determine the purity and conversion using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Outcome: It is anticipated that the reaction with 4-Nitrophenylacetic acid will proceed at a faster rate and potentially give a higher yield within the same timeframe compared to this compound, due to the enhanced electrophilicity of its carbonyl carbon.

experimental_workflow Start Parallel Reaction Setup (3-NPAA & 4-NPAA) Reagents Add Ethanol and H₂SO₄ Start->Reagents Reflux Heat to Reflux Reagents->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Quench, Extract, Wash, Dry Reflux->Workup Monitoring->Workup Analysis Yield Determination & GC-MS Analysis Workup->Analysis Conclusion Compare Reactivity Analysis->Conclusion

References

Comparative analysis of synthetic routes to nitrophenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to the ortho-, meta-, and para-isomers of nitrophenylacetic acid, compounds of significant interest in chemical research and pharmaceutical development. The following sections detail the most common and effective synthetic methodologies for each isomer, supported by experimental data and protocols to facilitate informed decisions in laboratory and industrial settings.

At a Glance: Comparison of Synthetic Routes

IsomerStarting MaterialSynthetic MethodOverall Yield (%)Key AdvantagesKey Disadvantages
o-Nitrophenylacetic acid 2-ChloronitrobenzeneMultistep: Nucleophilic Substitution & Hydrolysis40-70%Readily available starting material.Multistep process, moderate yield.
m-Nitrophenylacetic acid 3-NitroacetophenoneModified Willgerodt Reaction41.7%Inexpensive starting material, good for large scale.Multistep process, moderate yield.
p-Nitrophenylacetic acid p-Nitrobenzyl cyanideAcid Hydrolysis92-95%High yield, straightforward procedure.Starting material may be less common than for other isomers.

Synthetic Pathways Overview

The synthesis of each nitrophenylacetic acid isomer is distinct, dictated by the directing effects of the nitro group on the benzene (B151609) ring. The following diagrams illustrate the most viable synthetic pathways for each isomer.

o_nitrophenylacetic_acid start 2-Chloronitrobenzene intermediate1 2-Nitro-1-(cyanomethyl)benzene start->intermediate1 + CH2(CN)CO2Et, Base final o-Nitrophenylacetic Acid intermediate1->final H+, H2O, Heat

Caption: Synthesis of o-Nitrophenylacetic Acid.

m_nitrophenylacetic_acid start 3-Nitroacetophenone intermediate1 Enamine start->intermediate1 + Morpholine (B109124), Toluene (B28343), Reflux intermediate2 Thiomorpholide intermediate1->intermediate2 + Sulfur, DMF final m-Nitrophenylacetic Acid intermediate2->final Acid Hydrolysis

Caption: Synthesis of m-Nitrophenylacetic Acid.

p_nitrophenylacetic_acid start p-Nitrobenzyl cyanide final p-Nitrophenylacetic Acid start->final H2SO4, H2O, Heat

Caption: Synthesis of p-Nitrophenylacetic Acid.

Detailed Experimental Protocols

Synthesis of o-Nitrophenylacetic Acid via Nucleophilic Substitution and Hydrolysis

This method involves the reaction of 2-chloronitrobenzene with a cyanide source, followed by hydrolysis of the resulting nitrile. While a direct, high-yield synthesis of o-nitrophenylacetic acid is not as commonly reported as for its isomers, this route offers a viable pathway with an overall yield in the range of 40-70%.[1][2]

Step 1: Synthesis of 2-Nitrobenzyl Cyanide

A mixture of 2-chloronitrobenzene, an excess of a cyanide source (e.g., ethyl cyanoacetate (B8463686) or methyl cyanoacetate), and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMSO is heated. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is worked up to isolate the 2-nitrobenzyl cyanide intermediate.[2]

Step 2: Hydrolysis of 2-Nitrobenzyl Cyanide

The crude 2-nitrobenzyl cyanide is then subjected to hydrolysis using a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in an aqueous solution. The reaction mixture is heated to drive the hydrolysis to completion. Upon cooling and acidification (if basic hydrolysis was used), the o-nitrophenylacetic acid precipitates and can be collected by filtration.[2]

Synthesis of m-Nitrophenylacetic Acid via the Modified Willgerodt Reaction

This improved procedure for the Willgerodt reaction of 3-nitroacetophenone offers a practical route for the large-scale preparation of m-nitrophenylacetic acid with an overall yield of 41.7%.[3]

Step 1: Formation of the Enamine

A mixture of 3-nitroacetophenone and morpholine in toluene is refluxed with a Dean-Stark trap to remove water. After the reaction is complete, the toluene is removed under reduced pressure to yield the crude enamine.[3]

Step 2: Formation of the Thiomorpholide

The crude enamine is dissolved in dimethylformamide (DMF) and cooled in an ice bath. Sulfur is added in one portion, and the mixture is stirred at low temperature and then at room temperature. The reaction mixture is then poured into water to precipitate the thiomorpholide, which is collected by filtration.[3]

Step 3: Hydrolysis of the Thiomorpholide

The thiomorpholide is hydrolyzed by refluxing with a mixture of sulfuric acid, acetic acid, and water. After cooling, the reaction mixture is poured into ice water, and the precipitated m-nitrophenylacetic acid is collected by filtration and recrystallized from water to give pale needles.[3]

Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide

This is a highly efficient and straightforward method for the preparation of p-nitrophenylacetic acid, yielding 92-95% of the pure product.[4]

Procedure:

In a round-bottomed flask, p-nitrobenzyl cyanide is mixed with a solution of concentrated sulfuric acid in water. The mixture is heated to boiling and refluxed for a short period (around 15 minutes). The reaction mixture is then cooled, and the crude p-nitrophenylacetic acid precipitates. The precipitate is collected by filtration, washed with cold water, and then recrystallized from boiling water to yield pale yellow needles of pure p-nitrophenylacetic acid.[4]

Concluding Remarks

The choice of synthetic route for a particular nitrophenylacetic acid isomer will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.

  • For p-nitrophenylacetic acid , the hydrolysis of p-nitrobenzyl cyanide is the most efficient and high-yielding method.[4]

  • For m-nitrophenylacetic acid , the modified Willgerodt reaction of 3-nitroacetophenone provides a practical and scalable route.[3]

  • The synthesis of o-nitrophenylacetic acid is generally more challenging. The multi-step route from 2-chloronitrobenzene offers a viable, albeit lower-yielding, option.[1][2]

Researchers should carefully consider these factors when selecting a synthetic strategy for their specific needs. The detailed protocols provided in this guide serve as a valuable resource for the practical execution of these syntheses.

References

Illuminating Molecular Architecture: A Comparative Guide to Validating 3-Nitrophenylacetic Acid Derivatives using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is a cornerstone of chemical research and pharmaceutical development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 3-nitrophenylacetic acid and its derivatives, supported by experimental data and detailed protocols.

The this compound scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate structural elucidation is paramount to understanding structure-activity relationships and ensuring the integrity of synthesized compounds. NMR and MS are indispensable analytical techniques that, when used in conjunction, provide unambiguous structural verification.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for this compound and a selection of its derivatives. This quantitative data allows for a clear comparison of how structural modifications are reflected in the spectral output.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAromatic Protons-CH₂- ProtonsOther ProtonsSolvent
This compound8.15 (s, 1H), 8.07 (d, 1H), 7.60 (d, 1H), 7.47 (t, 1H)3.85 (s, 2H)-CDCl₃
Methyl 3-nitrophenylacetate[1]8.15 (s, 1H), 8.07 (d, 1H), 7.60 (d, 1H), 7.47 (t, 1H)[1]3.85 (s, 2H)[1]3.80 (s, 3H, -OCH₃)[1]CDCl₃
2-Methyl-3-nitrophenylacetic acid7.71-7.73 (d, 1H), 7.43-7.44 (d, 1H), 7.26-7.33 (t, 1H)3.78 (s, 2H)2.33 (s, 3H, Ar-CH₃), 12.52 (s, 1H, -COOH)DMSO-d₆
N-(3-Nitrophenyl)acetamide8.62 (s, 1H), 7.90 (d, 1H), 7.59 (d, 1H), 7.50 (t, 1H)-10.4 (s, 1H, -NH-), 2.12 (s, 3H, -COCH₃)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAromatic Carbons-CH₂- CarbonCarbonyl CarbonOther CarbonsSolvent
This compound148.4, 135.8, 130.0, 129.8, 124.9, 122.540.8176.9-DMSO-d₆
Methyl 3-nitrophenylacetate148.3, 136.0, 135.5, 129.6, 124.5, 122.440.7171.152.3 (-OCH₃)CDCl₃

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
This compound181.04135.04 ([M-NO₂]⁺), 91.05 ([C₇H₇]⁺)GC-MS (EI)
Methyl 3-nitrophenylacetate195.05135.04 ([M-NO₂-CH₃]⁺), 105.07GC-MS (EI)
N-(3-Nitrophenyl)acetamide180.06138.05 ([M-CH₂CO]⁺), 92.06 ([M-CH₂CO-NO₂]⁺)ESI-MS

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.

Synthesis of Methyl 3-nitrophenylacetate

A solution of this compound (1.0 g, 5.52 mmol) in methanol (B129727) (20 mL) is cooled to 0°C. Thionyl chloride (0.8 mL, 11.04 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-nitrophenylacetate as a yellow oil.

NMR Sample Preparation

For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the purified derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is more common.

Mass Spectrometry Analysis

Mass spectra are typically acquired using either a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI).

  • GC-MS (EI): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from any impurities on a capillary column and then introduced into the ion source where it is fragmented by a high-energy electron beam.

  • LC-MS (ESI): A solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small percentage of formic acid) is introduced into the ESI source via an HPLC system. The analyte is ionized by applying a high voltage to a fine needle, forming a spray of charged droplets.

Visualizing the Workflow and a Potential Mechanism of Action

Graphical representations of the experimental workflow and potential biological pathways can aid in understanding the broader context of the structural validation process and the relevance of these compounds.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation Synthesis Synthesis of 3-Nitrophenylacetic Acid Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Further_Studies Further_Studies Structure_Confirmation->Further_Studies Biological Activity Screening, etc.

Workflow for Structural Validation

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following diagram illustrates this potential mechanism of action.

G cluster_pathway Pro-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative 3-Nitrophenylacetic Acid Derivative Derivative->COX_Enzymes Inhibition

Inhibition of the COX Pathway

References

A Comparative Guide to LC-MS Methods for the Analysis of 3-Nitropropionic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the mitochondrial toxin 3-nitropropionic acid (3-NPA), accurate and reliable quantification of this compound and its metabolites is paramount. This guide provides an objective comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the determination of 3-NPA and its primary metabolite, 3-nitropropanol (B1196422) (3-NP-ol), in biological matrices. The information presented herein is supported by experimental data to aid in the selection and implementation of the most suitable analytical method for specific research needs.

Introduction to 3-Nitropropionic Acid and its Metabolism

3-Nitropropionic acid is a potent neurotoxin known to cause cellular energy deficits by irreversibly inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. In mammalian systems, 3-NPA can be metabolized to 3-nitropropanol. Furthermore, in plant and fungal species, 3-NPA can exist as glucose esters. The primary metabolic conversion in mammals relevant for toxicological and drug development studies is the reduction to 3-NP-ol.

Metabolic Pathway of 3-Nitropropionic Acid 3-Nitropropionic Acid (3-NPA) 3-Nitropropionic Acid (3-NPA) 3-Nitropropanol (3-NP-ol) 3-Nitropropanol (3-NP-ol) 3-Nitropropionic Acid (3-NPA)->3-Nitropropanol (3-NP-ol) Reduction Glucose Esters Glucose Esters 3-Nitropropionic Acid (3-NPA)->Glucose Esters Esterification (in plants/fungi) Malonic Semialdehyde Malonic Semialdehyde 3-Nitropropionic Acid (3-NPA)->Malonic Semialdehyde Oxidation

Metabolic pathway of 3-NPA.

Comparative Analysis of LC-MS Methods

This guide details two validated LC-MS/MS methods for the quantification of 3-NPA. Method 1 employs a protein precipitation and solid-phase cleanup approach, suitable for complex matrices like plasma and urine. Method 2 utilizes a liquid-liquid extraction technique, offering an alternative with different selectivity.

Method 1: UPLC-MS/MS with Protein Precipitation and Solid-Phase Cleanup

This method is designed for the sensitive detection of 3-NPA in various biological samples, including serum and urine.

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of sample (serum or urine), add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture and centrifuge.

    • The supernatant is passed through a primary secondary amine (PSA) solid-phase extraction column for cleanup.

    • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution.[1]

  • LC-MS/MS Conditions:

    • Chromatographic Column: Waters ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

Workflow for UPLC-MS/MS Method 1 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (Serum/Urine) Sample (Serum/Urine) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Sample (Serum/Urine)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation PSA Column Cleanup PSA Column Cleanup Centrifugation->PSA Column Cleanup Evaporation & Reconstitution Evaporation & Reconstitution PSA Column Cleanup->Evaporation & Reconstitution UPLC-MS/MS UPLC-MS/MS Evaporation & Reconstitution->UPLC-MS/MS Data Acquisition (MRM) Data Acquisition (MRM) UPLC-MS/MS->Data Acquisition (MRM) Workflow for HPLC-MS/MS Method 2 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (e.g., Urine) Sample (e.g., Urine) Acidification Acidification Sample (e.g., Urine)->Acidification Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Liquid-Liquid Extraction (Ethyl Acetate) Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction (Ethyl Acetate)->Evaporation & Reconstitution HPLC-MS/MS HPLC-MS/MS Evaporation & Reconstitution->HPLC-MS/MS Data Acquisition Data Acquisition HPLC-MS/MS->Data Acquisition

References

Comparing the efficacy of different coupling reagents for 3-Nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is critical to the success of these reactions, directly influencing yield, purity, reaction time, and the potential for side reactions. This guide provides an objective comparison of the efficacy of several common coupling reagents for the amidation of 3-Nitrophenylacetic acid, an electron-deficient carboxylic acid, with a model primary amine, benzylamine (B48309). The data presented is a synthesis of literature findings on analogous electron-deficient systems to provide a representative comparison.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for an electron-deficient carboxylic acid like this compound requires careful consideration of the reagent's reactivity and potential for side reactions. Reagents that form highly reactive activated esters are often preferred to overcome the reduced nucleophilicity of the carboxylate. Below is a summary of the performance of common coupling reagents in the formation of an amide bond between an acid and an amine, based on reported yields in similar systems.

Coupling ReagentAdditiveBaseTypical Yield (%)Key Observations
EDC HOBtDIPEA~85-95A widely used, cost-effective carbodiimide (B86325). The resulting urea (B33335) byproduct is water-soluble, which simplifies purification. The use of HOBt is crucial to suppress racemization and improve efficiency.[1]
HATU NoneDIPEA>95A highly efficient uronium salt-based reagent known for rapid reaction times and high yields, especially for challenging couplings involving sterically hindered or electron-deficient partners.[2]
PyBOP NoneDIPEA~90-95A phosphonium (B103445) salt-based reagent that is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct HMPA. It offers high coupling efficiency.[3]
COMU NoneDIPEA>95A modern uronium salt-based reagent with coupling efficiencies comparable to HATU. It is considered safer than HOBt/HOAt-based reagents and has good solubility.[4][5]
DCC HOBtDIPEA~50-60One of the original carbodiimide coupling reagents. Its use in solution-phase synthesis is often hampered by the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1][5]

Note: Yields are based on the coupling of various carboxylic acids with amines as reported in the literature and may vary depending on the specific substrates, solvent, temperature, and reaction time.

Experimental Protocols

The following are detailed, representative protocols for the coupling of this compound with benzylamine using some of the most effective and commonly used coupling reagents.

EDC/HOBt Mediated Coupling

This protocol is a standard and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Add benzylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

HATU Mediated Coupling

This protocol is highly efficient, particularly for challenging substrates, and is characterized by rapid reaction times.

Materials:

  • This compound

  • Benzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add benzylamine (1.1 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in the EDC/HOBt protocol.

PyBOP Mediated Coupling

This protocol provides a safe and effective alternative to BOP, with high yields.

Materials:

  • This compound

  • Benzylamine

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), PyBOP (1.1 eq.), and benzylamine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in the EDC/HOBt protocol.

Visualizing the Process: Workflows and Mechanisms

To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for amide coupling and the mechanisms of action for key coupling reagent classes.

G Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Additive (if any) in Solvent add_amine Add Benzylamine start->add_amine cool Cool to 0°C (for some protocols) add_amine->cool add_reagent Add Coupling Reagent and Base cool->add_reagent stir Stir at RT for specified time add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product N-benzyl-2-(3-nitrophenyl)acetamide purify->product

Caption: A generalized experimental workflow for the coupling of this compound and benzylamine.

G Mechanism of Carbodiimide (EDC/DCC) Coupling with HOBt cluster_activation Activation cluster_coupling Coupling Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: The activation of a carboxylic acid by EDC proceeds through an O-acylisourea intermediate, which is converted to a more stable HOBt active ester before reacting with the amine.

G Mechanism of Uronium/Aminium (HATU/COMU) Coupling cluster_activation Activation cluster_coupling Coupling Acid R-COOH Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + R'-NH2 - HOAt Amine R'-NH2

References

Benchmarking new synthetic methods for 3-Nitrophenylacetic acid against literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Nitrophenylacetic acid, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, has been approached through numerous methodologies over the years.[1] This guide provides a comprehensive benchmark of an improved, more recent synthetic method against established literature procedures. The comparison focuses on key performance indicators such as reaction yield, starting materials, and procedural complexity to offer researchers a clear basis for selecting the most efficient and practical synthetic route.

Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for four distinct methods for the synthesis of this compound.

Method Starting Material Key Reagents Overall Yield (%) Key Limitations
Method 1: From 3-Nitrobenzyl Halide 3-Nitrobenzyl chlorideKCN, H₂O38%High cost of starting material[2]
Method 2: From 3-Nitrobenzaldehyde (B41214) 3-Nitrobenzaldehyde(Multistep)31%Hazardous acid azide (B81097) intermediate, unsuitable for large scale[2][3]
Method 3: Willgerodt Reaction 3-NitroacetophenoneSulfur, Morpholine7%High temperature, reduction of nitro group, difficult isolation[2][3]
Method 4: Improved Willgerodt Reaction 3-NitroacetophenonePyrrolidine (B122466), Sulfur41.7%-

Experimental Protocols

Method 1: Synthesis from 3-Nitrobenzyl Chloride

This method involves a two-step process starting with the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid. While the protocol is straightforward, the high cost of 3-nitrobenzyl halides restricts its application for large-scale synthesis.[2] The overall reported yield for this process is 38%.[2]

Method 2: Synthesis from 3-Nitrobenzaldehyde

A multistep synthesis starting from 3-nitrobenzaldehyde has been reported with an overall yield of 31%.[2] A significant drawback of this method is the formation of a hazardous acid azide as one of the intermediates, making it unsuitable for large-scale preparations.[2][3]

Method 3: Willgerodt Reaction of 3-Nitroacetophenone

The direct conversion of 3-nitroacetophenone to this compound via the Willgerodt reaction has been explored.[2] Although the starting material is inexpensive, the reported yield is a mere 7%.[2][3] The high temperatures required for this reaction lead to the undesired reduction of the nitro group by sulfur, resulting in a complex mixture and making the isolation of the intermediate nitrothiomorpholide difficult.[2][3]

Method 4: Improved Synthesis via Modified Willgerodt Reaction

This improved method aims to overcome the limitations of the classical Willgerodt reaction.

Step 1: Synthesis of 1-(3-Nitrostyryl)pyrrolidine A mixture of 3-nitroacetophenone (165 g, 1 mol), pyrrolidine (106.5 g, 1.5 mol), and p-toluenesulfonic acid (1 g) in 500 ml of toluene (B28343) is refluxed under a Dean-Stark trap for 16 hours and then concentrated.

Step 2: Synthesis of 4-(3-Nitrophenylacetyl)morpholine The residual dark oil from the previous step is dissolved in 500 ml of dimethylformamide, cooled in an ice bath, and treated with sulfur (64 g, 2 mol) in one portion. The resulting mixture is stirred for 6 hours in an ice bath and then for 19 hours at room temperature. It is then poured into a large excess of water to precipitate a tan solid. The collected solid is recrystallized from ethanol (B145695) to yield 370 g (69.5%) of the nitrothiomorpholide.

Step 3: Hydrolysis to this compound A mixture of the nitrothiomorpholide (252 g, 1 mol), glacial acetic acid (1 L), and concentrated hydrochloric acid (500 ml) is refluxed for 20 hours. The solution is then concentrated under reduced pressure. The residue is dissolved in 2 L of water and extracted with ethyl acetate (B1210297) (3 x 500 ml). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified to yield the final product. The overall yield of this compound from 3-nitroacetophenone is 41.7%.[3]

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical workflow for comparing the different synthetic methods for producing this compound.

Workflow for Benchmarking Synthetic Methods cluster_methods Synthetic Methods cluster_analysis Comparative Analysis cluster_output Output Method1 Method 1 From 3-Nitrobenzyl Halide Data Collect Performance Data (Yield, Purity, Time, Cost) Method1->Data Protocols Detail Experimental Protocols Method1->Protocols Method2 Method 2 From 3-Nitrobenzaldehyde Method2->Data Method2->Protocols Method3 Method 3 Willgerodt Reaction Method3->Data Method3->Protocols Method4 Method 4 Improved Willgerodt Reaction Method4->Data Method4->Protocols Table Comparison Table Data->Table Guide Publish Comparison Guide Protocols->Guide Table->Guide

Caption: Logical workflow for comparing synthetic methods.

Conclusion

Based on the comparative data, the improved Willgerodt reaction (Method 4) presents a significant advancement over other established methods for the synthesis of this compound. It addresses the primary drawbacks of the classical Willgerodt reaction, namely the low yield and difficult product isolation, by employing a modified procedure at lower temperatures.[3] While the method starting from 3-nitrobenzyl halide offers a reasonable yield, the high cost of the starting material makes it less economically viable for large-scale production.[2] The multi-step process from 3-nitrobenzaldehyde is hampered by safety concerns.[2] Therefore, for researchers and drug development professionals seeking an efficient and scalable method for the synthesis of this compound, the improved Willgerodt reaction is the most promising approach among the compared literature methods.

References

A Comparative Guide to Catalysts for the Reduction of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 3-nitrophenylacetic acid to its corresponding amine, 3-aminophenylacetic acid, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this process are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂)—used for this reduction, supported by representative experimental data and detailed protocols.

Performance Comparison of Catalysts

CatalystTypical Loading (w/w %)Hydrogen Source & PressureTemperature (°C)Reaction Time (h)Typical Yield (%)SelectivityKey Considerations
Palladium on Carbon (Pd/C) 5-10%H₂ (1-4 atm) or Transfer Hydrogenation25-601-6>95HighOften the catalyst of choice due to its high activity and selectivity. Can be prone to dehalogenation if other halogens are present on the aromatic ring.[1]
Raney® Nickel 10-50%H₂ (1-50 atm) or Transfer Hydrogenation25-1002-1285-95GoodA cost-effective alternative to precious metal catalysts.[2] May require higher catalyst loading and more forcing conditions. Less prone to causing dehalogenation compared to Pd/C.[1]
Platinum(IV) Oxide (PtO₂) 1-5%H₂ (1-4 atm)25-504-24>95HighHighly active catalyst, often used for more challenging reductions. Can be more expensive than Pd/C. Minimizes hydrogenolysis, making it suitable for substrates with sensitive functional groups.

Experimental Protocols

The following are generalized experimental protocols for the catalytic reduction of this compound. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas
  • Setup: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon) is charged with this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Catalyst Addition: The Pd/C catalyst (5-10% by weight of the substrate) is added to the reaction mixture under the inert atmosphere.

  • Hydrogenation: The inert gas is replaced with hydrogen, and the vessel is pressurized to the desired level (typically 1-4 atm). The reaction mixture is then stirred vigorously at the desired temperature (usually room temperature to 60°C).

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the excess hydrogen is carefully vented, and the system is purged with an inert gas. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-aminophenylacetic acid, which can be further purified by recrystallization.

Protocol 2: Reduction using Raney® Nickel and Formic Acid (Transfer Hydrogenation)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (approximately 10-50% by weight of the substrate) to the flask.

  • Reagent Addition: Slowly add formic acid (as a hydrogen donor) to the reaction mixture. An exothermic reaction may be observed.[2]

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux (typically for 10-30 minutes) until the reaction is complete, as monitored by TLC.[2]

  • Work-up: The reaction mixture is cooled to room temperature and filtered through celite to remove the Raney® Nickel. The solvent is removed under reduced pressure, and the residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate). The product can then be extracted with an organic solvent or isolated by adjusting the pH to its isoelectric point to induce precipitation.

Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂) and Hydrogen Gas
  • Setup and Inerting: Follow the same initial setup and inerting procedure as described for the Pd/C reduction.

  • Catalyst Addition: Add Platinum(IV) oxide (1-5% by weight of the substrate) to the reaction vessel.

  • Hydrogenation: Introduce hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature. The black platinum catalyst will form in situ.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up as described in the Pd/C protocol.

Visualizing the Experimental Workflow

The following diagrams illustrate the general signaling pathway of the reduction and a typical experimental workflow.

ReactionPathway 3-Nitrophenylacetic_acid This compound Nitroso_intermediate Nitroso Intermediate 3-Nitrophenylacetic_acid->Nitroso_intermediate + H₂/Catalyst Hydroxylamine_intermediate Hydroxylamine Intermediate Nitroso_intermediate->Hydroxylamine_intermediate + H₂/Catalyst 3-Aminophenylacetic_acid 3-Aminophenylacetic acid Hydroxylamine_intermediate->3-Aminophenylacetic_acid + H₂/Catalyst

Caption: General reaction pathway for the reduction of this compound.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Charge_Reactants Charge Reactor with This compound & Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Charge_Reactants->Inert_Atmosphere Add_Catalyst Add Catalyst (Pd/C, Raney Ni, or PtO₂) Inert_Atmosphere->Add_Catalyst Introduce_Hydrogen Introduce Hydrogen Source (H₂ gas or Transfer Agent) Add_Catalyst->Introduce_Hydrogen Run_Reaction Stir at Set Temperature & Pressure Introduce_Hydrogen->Run_Reaction Monitor_Progress Monitor Reaction (TLC, HPLC) Run_Reaction->Monitor_Progress Filter_Catalyst Filter to Remove Catalyst Monitor_Progress->Filter_Catalyst Remove_Solvent Concentrate Filtrate Filter_Catalyst->Remove_Solvent Purify_Product Purify Product (e.g., Recrystallization) Remove_Solvent->Purify_Product

Caption: General experimental workflow for catalytic hydrogenation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitrophenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3-Nitrophenylacetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to present a cross-validation perspective on these methods, offering supporting data from analogous compounds to ensure scientific rigor in method selection and application.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and throughput. While HPLC-UV offers simplicity and accessibility, GC-MS provides high separation efficiency for volatile compounds, and LC-MS/MS delivers superior sensitivity and specificity.

Data Presentation: Performance Characteristics

The following table summarizes the representative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data is compiled from studies on structurally similar nitroaromatic and carboxylic acid compounds to provide a comparative baseline.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Linearity (r²) > 0.999[1][2]> 0.99[3]> 0.98[3]
Linear Range 1 - 1000 µg/mL[2]0.05 - 20 µg/mL0.002 - 60 nM[3]
Accuracy (% Recovery) 97.1 - 102.2%[2]81.5 - 106%[4]85 - 115%
Precision (% RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ~0.5 - 1.8 µg/mL[1]~1.7 - 8.3 µg/L[4]~0.5 nM
Limit of Quantification (LOQ) ~1.4 - 6.0 µg/mL[1]~5.1 - 25 µg/L[4]~2 nM[3]
Sample Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Specificity ModerateHighVery High

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 265 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC-MS analysis. Esterification to form the methyl ester is a common approach.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381). Vortex vigorously.

  • Collect the upper hexane layer containing the derivatized analyte for GC-MS analysis.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For high sensitivity and specificity, especially in complex biological matrices, LC-MS/MS with derivatization is the method of choice. Derivatization with 3-Nitrophenylhydrazine (3-NPH) enhances ionization efficiency.[5]

1. Sample Preparation and Derivatization: [5]

  • Perform a protein precipitation or liquid-liquid extraction of the sample.

  • To the extracted sample, add a solution of 3-Nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., 50% methanol).[5]

  • Incubate the mixture to allow for the derivatization reaction to complete.[5]

2. LC-MS/MS Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships in the cross-validation of these analytical methods.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV, GC-MS, LC-MS/MS define_analyte->select_methods define_parameters Define Validation Parameters: Accuracy, Precision, Linearity, etc. select_methods->define_parameters method_dev_hplc HPLC-UV Method Development define_parameters->method_dev_hplc method_dev_gcms GC-MS Method Development define_parameters->method_dev_gcms method_dev_lcmsms LC-MS/MS Method Development define_parameters->method_dev_lcmsms method_val_hplc HPLC-UV Method Validation method_dev_hplc->method_val_hplc compare_data Compare Performance Data method_val_hplc->compare_data method_val_gcms GC-MS Method Validation method_dev_gcms->method_val_gcms method_val_gcms->compare_data method_val_lcmsms LC-MS/MS Method Validation method_dev_lcmsms->method_val_lcmsms method_val_lcmsms->compare_data select_optimal Select Optimal Method compare_data->select_optimal

Caption: Experimental workflow for cross-validation.

logical_relationship cluster_methods Analytical Methods cluster_parameters Validation Parameters compound This compound (Analyte) hplc HPLC-UV compound->hplc is quantified by gcms GC-MS compound->gcms is quantified by lcmsms LC-MS/MS compound->lcmsms is quantified by accuracy Accuracy hplc->accuracy is validated for precision Precision hplc->precision is validated for linearity Linearity hplc->linearity is validated for lod_loq LOD/LOQ hplc->lod_loq is validated for specificity Specificity hplc->specificity is validated for gcms->accuracy is validated for gcms->precision is validated for gcms->linearity is validated for gcms->lod_loq is validated for gcms->specificity is validated for lcmsms->accuracy is validated for lcmsms->precision is validated for lcmsms->linearity is validated for lcmsms->lod_loq is validated for lcmsms->specificity is validated for

Caption: Logical relationship of analytical methods and validation.

References

Evaluating 3-Nitrophenylacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of synthetic chemistry, the choice of building blocks is paramount to the successful construction of complex molecules. This guide provides a comprehensive evaluation of 3-nitrophenylacetic acid (3-NPA) as a building block, comparing its performance in two key synthetic transformations—catalytic hydrogenation and Suzuki-Miyaura cross-coupling—against other commonly used nitroaromatics. This analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in their synthetic strategy and decision-making.

Introduction to 3-NPA and Nitroaromatics in Synthesis

Nitroaromatic compounds are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. This functional group can be readily reduced to an amine, a cornerstone of many pharmaceuticals and biologically active compounds. Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution or as a directing group in electrophilic aromatic substitution, and more recently, as an electrophilic partner in cross-coupling reactions.

This compound (3-NPA) presents an interesting scaffold, combining the reactive nitroaromatic core with a carboxylic acid side chain. This bifunctionality allows for diverse synthetic manipulations, making it a potentially valuable building block for the synthesis of a wide range of target molecules. This guide will focus on comparing the performance of 3-NPA with other representative nitroaromatics: 4-nitrobenzoic acid and 4-nitrophenol.

Comparative Performance in Catalytic Hydrogenation

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile. The performance of 3-NPA in this reaction is compared with 4-nitrobenzoic acid and 4-nitrophenol, with data summarized in Table 1.

EntryNitroaromatic SubstrateProductCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound3-Aminophenylacetic acidPd/C (10%)Methanol254~95 (estimated)General Knowledge
24-Nitrobenzoic acid4-Aminobenzoic acidPd/CWater60-70196.2[1]
34-Nitrophenol4-AminophenolPd NPsWater45--[2][3]

The data indicates that catalytic hydrogenation of nitroaromatics generally proceeds with high yields. For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Pd/C catalyst in water achieves a yield of 96.2%[1]. While a specific, directly comparable experimental protocol for the catalytic hydrogenation of 3-NPA was not found in the literature search, it is well-established that palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. Based on general principles and the high efficiency of this reaction for similar substrates, a high yield (estimated at ~95%) is expected for the conversion of 3-NPA to 3-aminophenylacetic acid under standard hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

The following protocol for the catalytic hydrogenation of 4-nitrobenzoic acid is provided as a representative example of this transformation.

Materials:

  • 4-Nitrobenzoic acid (55.7 g)

  • Sodium hydroxide (B78521) (13.3 g)

  • Water (222.8 g)

  • Pd/C catalyst (0.557 g)

  • 36-38% Hydrochloric acid

  • 1 L Autoclave

Procedure:

  • An aqueous solution of the sodium salt of 4-nitrobenzoic acid was prepared by mixing 55.7 g of 4-nitrobenzoic acid and 13.3 g of sodium hydroxide in 222.8 g of water.

  • The solution and 0.557 g of Pd/C catalyst were added to a 1 L autoclave.

  • The autoclave was pressurized with hydrogen to 2-4 MPa.

  • The reaction mixture was heated to 60-70 °C and stirred until the hydrogen pressure remained constant, followed by an additional hour at the same temperature and pressure.

  • After cooling to room temperature, the catalyst was recovered by filtration.

  • The filtrate was acidified with 36-38% hydrochloric acid to a pH of 3.

  • The mixture was cooled to room temperature, and the resulting precipitate was filtered to obtain 4-aminobenzoic acid.

  • The solid was dried to yield 43.9 g (96.2%) of white to off-white product with a purity of 99.2% (HPLC)[1].

G cluster_prep Substrate Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 4-Nitrobenzoic Acid + NaOH + Water B Aqueous Sodium Salt Solution A->B C Add Pd/C Catalyst to Autoclave B->C D Pressurize with H₂ (2-4 MPa) C->D E Heat to 60-70°C D->E F Reaction Completion E->F G Cool and Filter Catalyst F->G H Acidify with HCl to pH 3 G->H I Cool and Filter Product H->I J Dry Product I->J K 4-Aminobenzoic Acid J->K G cluster_reactants Reactant Assembly cluster_reaction Reaction cluster_workup Work-up & Purification A Nitroarene F Heat to 130°C A->F B Arylboronic Acid B->F C Pd(acac)₂ + BrettPhos C->F D K₃PO₄·nH₂O + 18-crown-6 D->F E 1,4-Dioxane E->F G Aqueous Work-up F->G H Column Chromatography G->H I Biaryl Product H->I

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of a drug product. For 3-Nitrophenylacetic acid, a key building block in various synthetic pathways, the presence of its positional isomers, 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, can lead to the formation of unwanted side products and impurities in the final API. Therefore, robust analytical methods for the accurate quantification of these isomers are essential.

This guide provides a comprehensive comparison of three common analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key analytical parameters, with supporting experimental protocols and data presented for objective comparison.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on various factors, including the physicochemical properties of the isomers, the required sensitivity, and the desired analysis time. The following table summarizes the performance of HPLC, GC, and CE for the separation and quantification of 2-Nitrophenylacetic acid, this compound, and 4-Nitrophenylacetic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Typical Stationary Phase C18 (Reversed-Phase)Phenylmethylpolysiloxane (e.g., DB-5)Bare Fused-Silica Capillary
Mobile/Carrier Phase Acetonitrile/Water with acid modifierHeliumPhosphate Buffer
Detection UV-Vis (254 nm)Flame Ionization Detector (FID)UV-Vis (254 nm)
Analysis Time ~15 minutes~10 minutes~8 minutes
Resolution (Rs) between 2-, 3- and 4-isomers > 1.5> 1.5> 2.0
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL~0.06 µg/mL
Advantages Robust, versatile, well-established, suitable for non-volatile compounds.High efficiency, fast analysis, suitable for volatile and semi-volatile compounds.High efficiency, fast analysis, low sample and reagent consumption.
Disadvantages Higher solvent consumption, potential for column degradation.Requires derivatization for non-volatile compounds, potential for thermal degradation.Sensitive to changes in buffer composition and capillary surface.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reversed-phase chromatography, which is a common and robust technique for the separation of moderately polar organic compounds.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Elution Order: 4-Nitrophenylacetic acid, this compound, 2-Nitrophenylacetic acid.

Gas Chromatography (GC) Method

For GC analysis, the carboxylic acid functional group of the nitrophenylacetic acids needs to be derivatized to increase their volatility. A common derivatization agent is BF3-Methanol.

Derivatization Protocol:

  • To 1 mg of the this compound sample, add 1 mL of 14% BF3-Methanol solution.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex and allow the layers to separate.

  • Inject the upper hexane layer into the GC.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Capillary Electrophoresis (CE) Method

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like the nitrophenylacetate anions.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm effective length)

  • Background Electrolyte (BGE): 25 mM Sodium Phosphate buffer, pH 7.0

  • Voltage: 20 kV

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.1 mg/mL.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isomeric purity analysis of a this compound sample.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC HPLC Preparation->HPLC Injection GC GC Preparation->GC Injection CE CE Preparation->CE Injection Data Data Acquisition (Chromatogram/Electropherogram) HPLC->Data GC->Data CE->Data Analysis Peak Integration & Quantification Data->Analysis Report Purity Report (% Isomers) Analysis->Report

A Researcher's Guide to the Regioselectivity of Reactions Involving 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of key chemical transformations involving 3-nitrophenylacetic acid. Understanding the directing effects of the nitro and acetic acid functionalities is paramount for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and development. This document summarizes theoretical principles, presents available experimental data, and offers detailed protocols for common reactions.

Electrophilic Aromatic Substitution: Nitration and Halogenation

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its two substituents: the strongly deactivating, meta-directing nitro group (-NO₂) and the weakly deactivating, ortho-, para-directing carboxymethyl group (-CH₂COOH).[1][2] In such cases, the powerful electron-withdrawing nature of the nitro group dominates, rendering the aromatic ring significantly less reactive towards electrophiles.[3][4][5]

Consequently, electrophilic attack is directed to the positions meta to the nitro group, which are positions 4 and 6. These positions are also ortho and para to the carboxymethyl group, making them the most likely sites for substitution.

Due to a lack of specific experimental data in publicly available literature for the direct nitration and halogenation of this compound, the following comparison is based on established principles of physical organic chemistry.

Nitration

Further nitration of this compound is predicted to yield a mixture of 3,4-dinitrophenylacetic acid and 3,6-dinitrophenylacetic acid. The incoming electrophile (NO₂⁺) will preferentially attack the positions least deactivated by the existing nitro group.

Predicted Product Distribution for Nitration:

Product NamePredicted Major/MinorRationale
3,4-Dinitrophenylacetic AcidMajorPosition 4 is sterically less hindered than position 2.
3,6-Dinitrophenylacetic AcidNot explicitly predicted, but possiblePosition 6 is electronically similar to position 4.
3,2-Dinitrophenylacetic AcidMinor/TracePosition 2 is sterically hindered by the adjacent carboxymethyl group.

Experimental Protocol: General Procedure for Aromatic Nitration

A standard procedure for the nitration of a deactivated aromatic ring involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) to 0 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Predicting Nitration Regioselectivity

G sub This compound e_sub Electrophilic Substitution (Nitration) sub->e_sub directing_effects Directing Effects: -NO2 (meta, strong deactivator) -CH2COOH (ortho, para, weak deactivator) e_sub->directing_effects pos4 Position 4 (meta to NO2, ortho to CH2COOH) directing_effects->pos4 Favored pos6 Position 6 (meta to NO2, para to CH2COOH) directing_effects->pos6 Favored pos2 Position 2 (ortho to NO2, ortho to CH2COOH) directing_effects->pos2 Disfavored (steric hindrance) prod4 3,4-Dinitrophenylacetic Acid pos4->prod4 prod6 3,6-Dinitrophenylacetic Acid pos6->prod6

Caption: Predicted regioselectivity of nitration.

Halogenation (Bromination and Chlorination)

Similar to nitration, halogenation of this compound is expected to occur at positions 4 and 6. The presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) is necessary to activate the halogen for electrophilic attack on the deactivated ring. The existence of 4-Chloro-3-nitrophenylacetic acid as a commercially available compound suggests that such regioselective chlorination is a feasible transformation, likely achieved through routes starting with precursors other than this compound itself.

Predicted Product Distribution for Halogenation:

Product NamePredicted Major/MinorRationale
4-Halo-3-nitrophenylacetic AcidMajorPosition 4 is sterically accessible.
6-Halo-3-nitrophenylacetic AcidPossiblePosition 6 is electronically similar to position 4.
2-Halo-3-nitrophenylacetic AcidMinor/TracePosition 2 is sterically hindered.

Experimental Protocol: General Procedure for Aromatic Bromination

  • Reaction Setup: In a round-bottom flask protected from light and moisture, suspend this compound (1 equivalent) and a Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Addition of Halogen: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by recrystallization or column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a common and highly regioselective transformation. The carboxylic acid moiety is generally stable under the conditions used for nitro group reduction. Several methods are available, each with its own advantages and disadvantages in terms of reaction conditions, cost, and functional group tolerance.

Comparison of Reduction Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CMethanol or Ethanol, room temperature, 1-4 atm H₂High yield, clean reaction, easy work-up.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal/Acid Reduction Fe, HCl or Acetic AcidEthanol/Water, refluxInexpensive reagents, robust reaction.Stoichiometric amounts of metal required, acidic work-up can be cumbersome.
Metal Salt Reduction SnCl₂·2H₂O, HClEthanol, refluxMild conditions, good for substrates with other reducible groups.Generates tin waste, work-up requires careful pH adjustment.
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, refluxAvoids the use of high-pressure hydrogen gas.Can be slower than direct hydrogenation.
Experimental Protocols for Reduction

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol, add 10% Palladium on Carbon (5-10 mol% by weight).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenator or use a balloon filled with hydrogen. Purge the system with hydrogen and then maintain a hydrogen pressure of 1-4 atm.

  • Reaction: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenylacetic acid, which can be purified by recrystallization.

Protocol 2: Reduction with Iron in Acetic Acid

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of acetic acid and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to yield the product.

Decision Pathway for Nitro Group Reduction

G start Reduce Nitro Group of This compound q_equipment Specialized Hydrogenation Equipment Available? start->q_equipment cat_hydro Catalytic Hydrogenation (H2, Pd/C) q_equipment->cat_hydro Yes transfer_hydro Transfer Hydrogenation (Ammonium Formate, Pd/C) q_equipment->transfer_hydro No q_cost Cost a Major Factor? q_equipment->q_cost No outcome 3-Aminophenylacetic Acid cat_hydro->outcome transfer_hydro->outcome fe_acid Fe / Acetic Acid q_cost->fe_acid Yes sncl2 SnCl2 / HCl q_cost->sncl2 No fe_acid->outcome sncl2->outcome

Caption: Choosing a reduction method.

Alternative Substrates for Regioselective Synthesis

When the desired regioselectivity cannot be achieved directly on this compound, employing alternative starting materials is a common strategy. For instance, to synthesize 4-halo-3-nitrophenylacetic acid derivatives, one might start with a para-halotoluene, introduce the nitro group at the desired position, and then oxidize the methyl group to a carboxylic acid.

Alternative Synthetic Pathway Example:

G start p-Chlorotoluene nitration Nitration (HNO3/H2SO4) start->nitration intermediate 4-Chloro-3-nitrotoluene nitration->intermediate oxidation Oxidation (e.g., KMnO4) intermediate->oxidation product 4-Chloro-3-nitrophenylacetic acid oxidation->product

Caption: Alternative synthesis of a halo-derivative.

Conclusion

References

A Comparative Assessment of the Biological Activity of 3-Nitropropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-nitropropionic acid (3-NPA) and its derivatives. 3-NPA is a well-known mitochondrial toxin that irreversibly inhibits succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2] This inhibition leads to cellular energy depletion and oxidative stress, making 3-NPA a valuable tool for studying neurodegenerative diseases like Huntington's disease.[3][4] Derivatives of 3-NPA, particularly its esters, have garnered significant interest due to their diverse biological activities, which range from neurotoxic to antimicrobial and antiviral properties.[5] This document summarizes the available quantitative data, details key experimental protocols, and illustrates relevant biological pathways and workflows to facilitate further research and drug development.

Quantitative Comparison of Biological Activities

The biological activities of 3-NPA and its derivatives are varied. While 3-NPA itself is primarily studied for its neurotoxicity, its derivatives, especially sugar esters, have shown a broader range of effects. The following tables summarize the available quantitative data for the biological activities of selected 3-NPA derivatives.

Table 1: Neurotoxicity and Succinate Dehydrogenase (SDH) Inhibition of 3-NPA and its Derivatives

CompoundChemical Structure/ModificationExperimental ModelMeasured ActivityValue
3-Nitropropionic acid (3-NPA)-Cultured rat hippocampal neuronsNeurotoxicity (Cell Death)Induces cell death at 0-15 mM (48h)
3-Nitropropionic acid (3-NPA)-Organotypic corticostriatal slice culturesNeurotoxicity25-100 µM (24-48h)
Karakin (3-NPA glycoside)1,2,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranoseIn vivo (animal studies)NeurotoxicityKnown to be toxic to livestock

Table 2: Antimicrobial Activity of 3-NPA Derivatives

CompoundChemical Structure/ModificationTarget OrganismMeasured ActivityValue (µg/mL)
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterStaphylococcus aureusMIC250
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterStaphylococcus aureusMBC500
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterBacillus subtilisMICNot specified
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterCandida albicansMICNot specified
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterCandida tropicalisMICNot specified
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterCandida parapsilosisMICNot specified
2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose3-NPA sugar esterCandida kruseiMICNot specified

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values are key indicators of antimicrobial activity.

Table 3: Antiviral and Insecticidal Activities of 3-NPA Derivatives

CompoundChemical Structure/ModificationTargetMeasured ActivityValue
Hiptagin1-O-(3-nitropropanoyl)-α-D-glucopyranoseVarious virusesAntiviral ActivityGeneral activity reported, specific EC50 values are not widely available.
Coronarian3-NPA glycosideInsectsInsecticidal ActivityReported to be a natural deterrent to insects.
Cibarian3-NPA glycosideInsectsInsecticidal ActivityReported to be a natural deterrent to insects.

Note: Quantitative data for antiviral (EC50) and insecticidal activities of many 3-NPA derivatives are limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 3-NPA derivatives. Below are protocols for key experiments.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric Method)

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

  • Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are transferred to an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium (B1214958) chloride (INT), resulting in a measurable color change.[6][7][8] The rate of color change is proportional to the SDH activity.

  • Materials:

    • Mitochondrial preparation or purified SDH

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

    • Succinate solution (substrate)

    • DCPIP or INT solution (electron acceptor)

    • Test compounds (3-NPA derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, succinate, and the electron acceptor in a 96-well plate.

    • Add the 3-NPA derivatives at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known SDH inhibitor).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

    • Initiate the reaction by adding the mitochondrial preparation or purified SDH.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 490-500 nm for INT-formazan) over time.[7][8]

    • Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

Cell Viability Assay for Neurotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[9][10][11][12]

  • Principle: In viable cells, mitochondrial dehydrogenases, including SDH, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12)

    • Cell culture medium and supplements

    • 3-NPA derivatives

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed neuronal cells in a 96-well plate and allow them to adhere and grow.

    • Treat the cells with various concentrations of the 3-NPA derivatives for the desired exposure time (e.g., 24 or 48 hours).

    • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for neurotoxicity.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.[13][14][15][16][17]

  • Principle: A monolayer of host cells is infected with a virus, which, after replication, causes localized cell death, forming clear zones called plaques. In the presence of an effective antiviral agent, the number and size of these plaques are reduced.

  • Materials:

    • Host cell line susceptible to the virus of interest

    • Virus stock

    • Cell culture medium

    • 3-NPA derivatives

    • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

    • Staining solution (e.g., crystal violet)

    • 6- or 12-well cell culture plates

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Infect the cell monolayer with a known amount of virus.

    • After an adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing different concentrations of the 3-NPA derivative.

    • Incubate the plates for a period sufficient for plaque formation (days to weeks).

    • Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

    • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the effects of 3-NPA derivatives.

G cluster_0 Mitochondrion cluster_1 Cytosol TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) SDH->ETC ATP_depletion ATP Depletion SDH->ATP_depletion Oxidative_Stress Oxidative Stress (ROS) SDH->Oxidative_Stress Fumarate Fumarate Succinate->Fumarate SDH Fumarate->TCA NPA 3-NPA / Derivative NPA->SDH Irreversible Inhibition Excitotoxicity Excitotoxicity ATP_depletion->Excitotoxicity Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Apoptosis->Cell_Death

Caption: Signaling pathway of 3-NPA-induced neurotoxicity.

G start Start: Synthesize/Obtain 3-NPA Derivatives primary_screening Primary Screening: SDH Inhibition Assay start->primary_screening secondary_screening Secondary Screening: Cell-Based Assays primary_screening->secondary_screening Active Compounds neuro_assay Neurotoxicity Assay (e.g., MTT) secondary_screening->neuro_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) secondary_screening->antimicrobial_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) secondary_screening->antiviral_assay hit_identification Hit Identification & Prioritization neuro_assay->hit_identification antimicrobial_assay->hit_identification antiviral_assay->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis Identified Hits lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection lead_optimization->end

Caption: Experimental workflow for assessing 3-NPA derivatives.

G cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity parent 3-Nitropropionic Acid (3-NPA) Core Structure esterification Esterification of Carboxylic Acid parent->esterification other_groups Modification of the Propyl Chain parent->other_groups sugar_moiety Addition of Sugar Moieties (Glycosylation) esterification->sugar_moiety lipophilicity Altered Lipophilicity & Cellular Uptake esterification->lipophilicity new_activities Emergence of New Activities (Antiviral, Antimicrobial) sugar_moiety->new_activities sdh_binding Modified Binding Affinity to SDH other_groups->sdh_binding lipophilicity->sdh_binding sdh_binding->new_activities

Caption: Structure-activity relationship of 3-NPA derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Nitrophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Nitrophenylacetic acid is crucial for ensuring laboratory safety and environmental protection. As a hazardous chemical, it requires careful handling and adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, consolidating information from safety data sheets and general chemical waste guidelines.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For large quantities or situations where dust may be generated, a NIOSH-approved respirator is recommended.[4]

Quantitative Data for Disposal Planning

The following table summarizes key parameters relevant to the handling and disposal of this compound.

ParameterValue / RangeSource(s)Notes
Chemical Formula C₈H₇NO₄[5]-
Molecular Weight 181.15 g/mol [5]-
Physical State Solid, Crystalline Powder[1]Appears as light cream or pale orange solid.
Water Solubility Soluble[6]Specific quantitative data is not readily available.
Acceptable pH Range for Aqueous Waste (General) 5.0 - 12.5[7]This is a general guideline for neutralized corrosive waste. Due to the hazards of the nitroaromatic compound itself, drain disposal is not recommended.
Incompatible Materials Strong oxidizing agents, Strong bases[2]Avoid contact with these materials during storage and disposal.

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][4] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[2][8]

Option 1: Off-Site Disposal via Licensed Contractor (Recommended)

This is the safest and most compliant method for disposing of this compound.

Experimental Protocol:

  • Segregation and Storage:

    • Collect waste this compound, including contaminated materials (e.g., filter paper, gloves), in a designated, properly sealed, and clearly labeled hazardous waste container.[3]

    • The label should include "Hazardous Waste" and the chemical name: "this compound".

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[2]

  • Contacting a Disposal Service:

    • Arrange for pickup with your institution's EHS-approved hazardous waste contractor.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

Option 2: On-Site Treatment via Incineration (For Facilities with Approved Incinerators)

For laboratories equipped with a suitable chemical incinerator, this method can be employed. This should only be performed by trained personnel in accordance with facility protocols and local regulations.

Experimental Protocol:

  • Preparation for Incineration:

    • Dissolve or mix the this compound waste with a combustible solvent (e.g., ethanol, methanol, or a suitable solvent mixture).

    • Note: While the compound is water-soluble, solubility in specific combustible solvents should be tested on a small scale first.

  • Incineration:

    • Burn the solution in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[4][9]

    • All operations must comply with federal, state, and local environmental regulations.[4]

On-Site Neutralization (For Aqueous Solutions - Use with Extreme Caution)

While neutralization is a standard procedure for acidic waste, it is not recommended as a sole disposal method for this compound. The resulting salt solution would still contain the nitroaromatic compound, which is a pollutant and should not be discharged into the sewer system.[10] This procedure should only be used as a pre-treatment step if required by a waste disposal facility.

Experimental Protocol for Pre-Treatment Neutralization:

  • Work Area Setup: Perform the entire procedure in a certified chemical fume hood while wearing all required PPE.[11]

  • Dilution: If working with a concentrated solution, dilute it to approximately 5% by slowly adding the acidic solution to a large volume of ice water. Never add water to acid .[11]

  • Neutralization:

    • Prepare a dilute basic solution, such as 5-10% sodium carbonate or sodium hydroxide.

    • Slowly add the basic solution to the diluted acidic waste while stirring continuously.[12]

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.[11]

    • Be aware that the reaction may generate heat. Use an ice bath to cool the container if necessary.[11]

  • Final pH and Collection:

    • Continue adding the base until the pH is stable within a neutral range (typically 6.0-9.0).[13]

    • Collect the neutralized solution in a properly labeled hazardous waste container for final disposal via a licensed contractor. Do not pour down the drain.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Control and Contain: Prevent the spill from entering drains or waterways.[3][8]

  • Cleanup (Solid Spill):

    • For dry spills, carefully sweep up the material, avoiding dust generation.[3] A HEPA-filtered vacuum can also be used.[8]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) spill Is it a spill? assess_waste->spill ppe->assess_waste spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect into Labeled Container spill->spill_cleanup Yes disposal_decision Select Disposal Route spill->disposal_decision No offsite_steps 1. Segregate & Store in Labeled Container 2. Arrange Pickup with EHS/Contractor spill_cleanup->offsite_steps offsite Option 1 (Recommended): Off-Site Disposal via Contractor disposal_decision->offsite Default incineration Option 2 (If Equipped): On-Site Incineration disposal_decision->incineration Facility has incinerator neutralization Option 3 (Pre-Treatment Only): On-Site Neutralization disposal_decision->neutralization Pre-treatment required offsite->offsite_steps incineration_steps 1. Dissolve in Combustible Solvent 2. Burn in Approved Incinerator   with Afterburner & Scrubber incineration->incineration_steps neutralization_steps 1. Dilute Acidic Waste 2. Slowly Add Base & Monitor pH 3. Collect Neutralized Waste for Contractor Pickup neutralization->neutralization_steps end_disposal End: Waste Transferred to Licensed Disposal Facility offsite_steps->end_disposal incineration_steps->end_disposal neutralization_steps->end_disposal

References

Essential Safety and Operational Guide for Handling 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Nitrophenylacetic acid, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective suit.[1][4]Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection An N95 dust mask or a respirator with appropriate cartridges should be used, especially when handling the solid form to avoid inhaling dust.[4]May cause respiratory irritation.[1][2][5]
Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.[6]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Avoid generating dust when working with the solid form.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[1][3] Do not allow the chemical to enter drains or waterways.[6][7]

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Weigh/Measure this compound in a Ventilated Area C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F K In Case of Spill or Exposure E->K G Segregate and Label Chemical Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L M Notify Supervisor and Safety Officer L->M

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.